Aurora inhibitor 1
Description
The exact mass of the compound this compound is 459.19536301 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[(tert-butylamino)-pyridin-2-ylmethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9S/c1-14-13-32-18(15-10-26-27-11-15)12-25-22(32)21(28-14)29-19-9-17(31-33-19)20(30-23(2,3)4)16-7-5-6-8-24-16/h5-13,20,30H,1-4H3,(H,26,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTGVGLTCILDCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=N1)NC3=CC(=NS3)C(C4=CC=CC=N4)NC(C)(C)C)C5=CNN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Discovery and synthesis of Aurora kinase inhibitors
An In-depth Technical Guide to the Discovery and Synthesis of Aurora Kinase Inhibitors
Introduction to Aurora Kinases
Aurora kinases are a family of serine/threonine protein kinases that are crucial regulators of mitosis and are essential for maintaining genomic integrity.[1] In mammals, this family consists of three highly homologous members: Aurora A, Aurora B, and Aurora C.[2] These kinases are primarily active during the G2 and M phases of the cell cycle.[3] Aurora A is involved in centrosome maturation and separation, mitotic entry, and the formation of the bipolar spindle.[2][4][5] Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, proper kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[4][6][7] Aurora C's function is less understood but is thought to complement Aurora B's role, particularly during meiosis.[2][4]
Due to their fundamental role in cell division, the overexpression and amplification of Aurora kinases have been linked to tumorigenesis in a wide array of cancers, including breast, colon, pancreatic, and ovarian cancers.[3][6][8][9][10] This association has established them as prominent targets for the development of novel anticancer therapeutics.[6][8][11]
Discovery and Chemical Scaffolds
The development of Aurora kinase inhibitors (AKIs) has been a significant focus of oncology drug discovery, leading to numerous compounds entering clinical trials.[8][12] The primary strategy involves targeting the ATP-binding pocket of the kinases.[8] Most synthetic AKIs are ATP-competitive, which presents a challenge for achieving selectivity due to the high sequence similarity in this region among the Aurora isoforms and other kinases.[8] However, selectivity has been achieved by designing compounds that extend into adjacent, less conserved regions of the ATP pocket.[8]
Common structural features of these inhibitors include a planar heterocyclic ring system that mimics the adenine ring of ATP and forms key hydrogen bond interactions with the kinase hinge region.[8] Various chemical scaffolds have been explored, leading to the identification of potent inhibitors based on structures like pyrimidines, quinazolines, imidazo[4,5-b]pyridines, and pyrazoles.[1][13][14] Structure-activity relationship (SAR) studies have been instrumental in optimizing potency and selectivity.[1][3]
Classification and Inhibitor Data
Aurora kinase inhibitors can be broadly classified based on their selectivity for the different isoforms: pan-Aurora inhibitors, Aurora A-selective inhibitors, and Aurora B-selective inhibitors.
Pan-Aurora Kinase Inhibitors
These compounds inhibit both Aurora A and Aurora B, and often Aurora C. Their potent anti-proliferative effects stem from the combined consequences of inhibiting multiple mitotic processes.
| Inhibitor | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Development Status |
| VX-680 (Tozasertib) | 0.6 nM[15] | 18 nM[15] | 4.6 nM[15] | Discontinued[6] |
| PHA-739358 (Danusertib) | 13 nM[15] | 79 nM[15] | 61 nM[15] | Phase II Clinical Trials[6][15] |
| PF-03814735 | 5 nM[3][16] | 0.8 nM[3][16] | - | Phase I Clinical Trial[3][16] |
| SNS-314 | 9 nM[17] | 31 nM[17] | 3 nM[17] | Preclinical[17][18] |
| CCT129202 | 42 nM[6] | 198 nM[6] | 227 nM[6] | Preclinical[6] |
Aurora A-Selective Inhibitors
These inhibitors are designed to specifically target Aurora A, aiming to induce mitotic spindle defects.
| Inhibitor | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Selectivity (Fold) | Development Status |
| Alisertib (MLN8237) | 1.2 nM[9][15] | 396.5 nM[9][15] | ~330x | Phase II/III Clinical Trials[6] |
| MLN8054 | - | - | - | Discontinued[6] |
| MK-5108 | - | - | - | Preclinical/Clinical[13] |
| Compound 40f | 15 nM[13] | 3050 nM[13] | ~203x | Preclinical[13] |
Aurora B-Selective Inhibitors
Targeting Aurora B specifically leads to failures in chromosome alignment and cytokinesis, resulting in polyploidy.
| Inhibitor | Aurora A (Ki) | Aurora B (Ki/IC50) | Selectivity (Fold) | Development Status |
| Barasertib-hQPA (AZD1152 active form) | 1400 nM[16] | <1 nM[16] | >1000x[15] | Phase I/II Clinical Trials[6][16] |
| GSK1070916 | >250-fold selective | 0.38 nM (Ki*)[19] | >250x | Phase I Clinical Trials[19] |
| ZM447439 | - | - | - | Preclinical Tool Compound[20] |
| Hesperadin | - | - | - | Preclinical Tool Compound[21] |
Signaling Pathways and Mechanism of Action
Aurora kinases regulate a cascade of phosphorylation events that drive mitotic progression. Inhibitors block these events, leading to distinct cellular outcomes depending on the target.
// Connections AurA -> Centrosome_Maturation; AurA -> Spindle_Assembly;
AurB -> Chromosome_Condensation [label=" phosphorylates\nHistone H3 (Ser10)"]; AurB -> Kinetochore_Attachment; AurB -> SAC; AurB -> Cytokinesis;
// Logical flow Centrosome_Maturation -> Spindle_Assembly [style=invis]; Spindle_Assembly -> Kinetochore_Attachment [style=invis]; Kinetochore_Attachment -> SAC [style=invis]; SAC -> Cytokinesis [style=invis]; }
Caption: Overview of Aurora A and B roles in the cell cycle.
Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, causing a mitotic arrest that often resolves in apoptosis.[9] In contrast, inhibition of Aurora B disrupts chromosome alignment and overrides the spindle assembly checkpoint, leading to a failure of cytokinesis, endoreduplication (DNA re-replication without cell division), and the formation of polyploid cells, which can also lead to cell death.[6][9]
Caption: Distinct cellular phenotypes of Aurora A vs. Aurora B inhibition.
Experimental Protocols
Evaluating the potency and selectivity of Aurora kinase inhibitors requires a multi-step approach, moving from biochemical assays to cellular and in vivo models.
Caption: General experimental workflow for Aurora kinase inhibitor evaluation.
Biochemical Kinase Activity Assay (ADP-Glo™ Assay Example)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer (with a constant, low percentage of DMSO, e.g., 1%).
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at or near the Km for the kinase), and the kinase substrate (e.g., Kemptide).
-
Dilute the recombinant Aurora kinase (A or B) to the desired concentration in 1x Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add the inhibitor dilutions and controls (positive control with no inhibitor, blank with no enzyme) to a white 96-well plate.
-
Add the master mix to all wells.
-
Initiate the kinase reaction by adding the diluted Aurora kinase to all wells except the "Blank".
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[22]
-
-
Signal Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal. Incubate for another 45 minutes.
-
Read the luminescence on a microplate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Target Engagement Assay (Western Blot)
This protocol assesses an inhibitor's ability to block Aurora kinase activity inside a cell by measuring the phosphorylation of a known substrate.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HCT116, HeLa) to ~70-80% confluency.
-
Treat the cells with serial dilutions of the inhibitor for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the EC50 value, the concentration at which the inhibitor reduces the phosphorylation signal by 50%.
-
Cell Cycle Analysis by Flow Cytometry (FACS)
This method determines the effect of inhibitors on cell cycle progression, particularly the accumulation of cells in G2/M or with >4N DNA content (polyploidy).
-
Cell Treatment and Harvesting:
-
Treat cells with the inhibitor at various concentrations (e.g., 1x and 10x the EC50) for a set time (e.g., 24-48 hours).[7]
-
Harvest both adherent and floating cells. Wash with PBS.
-
-
Cell Fixation and Staining:
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Gate the single-cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Look for the appearance of a polyploid (>4N) peak, which is characteristic of Aurora B inhibition.[7]
-
References
- 1. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. apexbt.com [apexbt.com]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
Mechanism of action of Aurora kinase inhibitors
An In-depth Technical Guide to the Mechanism of Action of Aurora Kinase Inhibitors
Introduction
The Aurora kinases are a family of highly conserved serine/threonine kinases that serve as master regulators of mitosis and meiosis.[1][2] Comprising three members in mammals—Aurora A, Aurora B, and Aurora C—this family plays a pivotal role in ensuring genomic stability through the precise orchestration of chromosome condensation, bipolar spindle assembly, kinetochore-microtubule attachments, and cytokinesis.[3] Their activity is tightly regulated during the cell cycle, peaking during the G2 phase and mitosis.[4]
Numerous studies have documented the overexpression and amplification of Aurora kinases in a wide array of human cancers, correlating with high-grade tumors and poor prognosis.[5][6] This aberrant expression disrupts normal mitotic processes, leading to aneuploidy and genetic instability, which are hallmarks of cancer.[2] Consequently, the Aurora kinases have emerged as highly attractive targets for anticancer drug development.[3] This guide provides a detailed examination of the molecular mechanisms of Aurora kinases, the action of their inhibitors, and the key experimental protocols used in their evaluation.
The Aurora Kinase Family: Roles and Regulation
The three Aurora kinase homologs—Aurora A, B, and C—have distinct subcellular localizations and functions during cell division, governed by their unique N-terminal domains and interacting partners.[3][5]
-
Aurora A (AURKA): Primarily associated with the centrosome and spindle poles, AURKA is critical for centrosome maturation and separation, mitotic entry, and the assembly of a bipolar spindle.[4][7] Its levels rise in the S phase and localize to centrosomes during G2.[4] AURKA's activity is dependent on phosphorylation at Threonine 288 (Thr288) within its activation loop, a process regulated by cofactors like TPX2.[8][9]
-
Aurora B (AURKB): As the catalytic engine of the Chromosomal Passenger Complex (CPC), AURKB is a mobile protein that localizes to centromeres in early mitosis and relocates to the spindle midzone during anaphase.[4][5] The CPC, which also includes INCENP, Survivin, and Borealin, is essential for correcting improper kinetochore-microtubule attachments, ensuring chromosome biorientation, and regulating the spindle assembly checkpoint (SAC).[4] AURKB is also indispensable for the successful completion of cytokinesis.[1]
-
Aurora C (AURKC): The least studied member, Aurora C, shares significant homology with Aurora B and can also be part of the CPC.[10] Its expression is largely restricted to meiotic cells in the testes, though it has been found to be overexpressed in some cancers.[1]
Signaling Pathways in Mitosis
Aurora kinases regulate a cascade of phosphorylation events that drive the cell through mitosis. Aurora A is crucial for the G2/M transition, in part by phosphorylating Polo-like kinase 1 (PLK1).[11] At the centrosome, it controls the recruitment and function of proteins required for spindle assembly. Aurora B, as part of the CPC, acts as a tension sensor at the kinetochore. When kinetochores are improperly attached to microtubules, the lack of tension allows Aurora B to phosphorylate substrates, destabilizing the faulty connection and allowing for a new attachment to be made. This activity is central to the spindle assembly checkpoint, which prevents anaphase onset until all chromosomes are correctly aligned.
Mechanism of Action of Aurora Kinase Inhibitors
The vast majority of Aurora kinase inhibitors (AKIs) are ATP-competitive small molecules that bind to the kinase domain's ATP-binding pocket, preventing the phosphorylation of downstream substrates.[4] This inhibition disrupts the mitotic processes governed by the kinases, ultimately leading to cell death in rapidly dividing cancer cells.[8] The specific cellular outcome, however, differs significantly depending on the inhibitor's selectivity.
-
Selective Aurora A Inhibition: Blocking AURKA function prevents proper centrosome maturation and spindle formation, leading to the assembly of monopolar or multipolar spindles.[8][12] This activates the spindle assembly checkpoint, causing a transient mitotic arrest.[12] Cells are unable to satisfy the checkpoint and eventually exit mitosis without proper chromosome segregation, a process known as mitotic slippage, which often results in apoptosis.[8][12]
-
Selective Aurora B Inhibition: Inhibiting AURKB has a more complex effect. It disrupts the correction mechanism for kinetochore-microtubule attachments and overrides the spindle assembly checkpoint.[12][13] Consequently, cells fail to arrest in mitosis despite having severe chromosome misalignment. They proceed through a defective anaphase and fail cytokinesis, leading to the formation of large, polyploid cells (containing ≥4N DNA content).[6][8] This state of endoreduplication ultimately triggers apoptosis or senescence.[8]
-
Pan-Aurora Inhibition: Inhibitors that target both Aurora A and B, such as Danusertib or VX-680, produce a mixed phenotype.[10][14] Typically, the effects of AURKA inhibition (mitotic arrest) are observed first, followed by the consequences of AURKB inhibition (mitotic slippage and endoreduplication) in cells that escape the initial arrest.[14]
Quantitative Data of Key Aurora Kinase Inhibitors
The potency and selectivity of AKIs are determined through biochemical and cell-based assays. IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are standard metrics for comparison.
Table 1: Biochemical Potency of Selected Aurora Kinase Inhibitors
| Compound Name | Other Names | Target Selectivity | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Other Key Targets (IC50, nM) | References |
| Alisertib | MLN8237 | Aurora A > B | 1.2 | 396.5 | - | - | [8] |
| Barasertib | AZD1152-HQPA | Aurora B >> A | >1000x selective for B | 0.37 | - | FLT3 | [8][15] |
| Danusertib | PHA-739358 | Pan-Aurora | 13 | 79 | 61 | ABL (35), RET (125), TRK-A (25) | [8][16] |
| VX-680 | Tozasertib, MK-0457 | Pan-Aurora | 0.7 (Ki) | 18 (Ki) | 4.6 (Ki) | FLT3, JAK2 | [10] |
| SNS-314 | - | Pan-Aurora | 9 | 31 | 3 | - | [10] |
| CYC116 | - | Pan-Aurora | 44 | 19 | 65 | VEGFR2 | [16] |
| GSK1070916 | - | Aurora B/C > A | >250x selective for B | 0.38 | 1.5 | - | [15] |
| MK-5108 | VX-689 | Aurora A >> B | 0.064 | 14.08 (>220x) | 12.16 (>190x) | - | [10] |
| LY3295668 | - | Aurora A >>> B | 0.49 (Ki) | 680 (Ki) | - | - | [17] |
Table 2: Cellular Proliferation Inhibition (GI50/IC50) of Selected AKIs
| Compound Name | Cell Line | GI50/IC50 (nM) | References |
| Alisertib | Various (Lung, Prostate, Ovarian, Lymphoma) | 16 - 100+ | [8][16] |
| Barasertib | A549 (Lung) | 7 | [15] |
| Danusertib | Various | 25 - 700 | [8] |
| VX-680 | Various | 15 - 130 | [10] |
| SNS-314 | Various | 1.8 - 24.4 | [10] |
| MK-5108 | Various | 160 - 6400 | [10] |
Key Experimental Protocols
Evaluating the mechanism of action of AKIs requires a combination of biochemical, cell-based, and in vivo assays.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: A purified recombinant Aurora kinase is incubated with a specific peptide or protein substrate, ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and the test inhibitor. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute purified recombinant Aurora A or Aurora B kinase to a working concentration (e.g., 5-10 nM) in reaction buffer.
-
Prepare substrate solution (e.g., 20 µM Kemptide or a specific peptide substrate) in reaction buffer.
-
Prepare ATP solution (e.g., 10 µM cold ATP spiked with [γ-³³P]ATP) in reaction buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., from 100 µM to 1 nM) in DMSO, then dilute further in reaction buffer.
-
-
Assay Execution (in a 96-well plate):
-
Add 5 µL of diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 20 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding a 25 µL mixture of the substrate and ATP solution.
-
Incubate the plate at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a phosphocellulose filter plate (e.g., P81). The phosphorylated substrate binds to the filter while unused ATP is washed away.
-
Wash the wells multiple times with 0.75% phosphoric acid.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Phospho-Histone H3 (pHH3) Cell-Based Assay
This assay provides a pharmacodynamic biomarker for Aurora B activity in a cellular context.
Principle: Aurora B phosphorylates Histone H3 at Serine 10 (H3S10) during mitosis.[18] Inhibition of Aurora B leads to a rapid decrease in the levels of phospho-H3S10 (pHH3). This can be quantified using methods like flow cytometry or high-content imaging.
Detailed Methodology (Flow Cytometry):
-
Cell Culture and Treatment:
-
Plate a human cancer cell line (e.g., HCT116, HeLa) in 6-well plates and grow to ~70% confluency.
-
Treat cells with serial dilutions of the test inhibitor or DMSO (vehicle control) for a short duration (e.g., 1-2 hours).
-
Include a positive control for mitotic arrest (e.g., nocodazole) to ensure a high starting population of mitotic cells.
-
-
Cell Fixation and Permeabilization:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with a buffer containing a detergent (e.g., 0.25% Triton X-100 in PBS) for 15 minutes at room temperature.
-
-
Immunostaining:
-
Wash the permeabilized cells and block with a buffer containing serum (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against phospho-Histone H3 (Ser10) (e.g., rabbit anti-pHH3) for 1 hour at room temperature.
-
Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 30 minutes in the dark.
-
-
DNA Staining and Flow Cytometry:
-
Wash the cells and resuspend in a PBS solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analyze the cells on a flow cytometer. Gate on the G2/M population (based on 4N DNA content from the propidium iodide signal) and measure the intensity of the pHH3 signal (Alexa Fluor 488).
-
-
Data Analysis:
-
Quantify the percentage of pHH3-positive cells or the mean fluorescence intensity of the pHH3 signal within the G2/M population.
-
Determine the IC50 of the inhibitor for reducing the pHH3 signal.
-
In Vivo Tumor Xenograft Efficacy Study
This assay evaluates the anti-tumor activity of an AKI in a living animal model.
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the AKI. Tumor growth is monitored over time to assess the drug's efficacy.
Detailed Methodology:
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5-10 million HCT116 cells) in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).[11]
-
-
Drug Administration:
-
Administer the AKI or vehicle control to the mice according to a specific dose and schedule (e.g., 30 mg/kg, oral gavage, once daily for 21 days).[19] The route and schedule are based on prior pharmacokinetic studies.
-
-
Monitoring and Endpoints:
-
Measure tumor volumes and body weights 2-3 times per week.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI (%) = (1 - [ΔT/ΔC]) x 100, where ΔT and ΔC are the mean changes in tumor volume for the treated and control groups, respectively.
-
Other endpoints can include tumor regression, survival, and analysis of pharmacodynamic biomarkers (e.g., pHH3) in tumor tissue collected at the end of the study.
-
Mice are euthanized when tumors reach a maximum allowed size or if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Conclusion and Future Outlook
Aurora kinase inhibitors represent a targeted therapeutic strategy that exploits the reliance of cancer cells on the machinery of mitosis. Their mechanism of action is directly linked to the fundamental roles of Aurora A and B in cell division, with selective inhibition leading to distinct and predictable cellular phenotypes. While early clinical trials showed promise, particularly in hematologic malignancies, challenges such as on-target toxicities (e.g., myelosuppression) and the development of resistance have limited their widespread success as single agents.[8][12]
Future research is focused on identifying predictive biomarkers to select patient populations most likely to respond (e.g., tumors with MYCN amplification for AURKA inhibitors or RB1 loss).[17][20] Furthermore, rational combination therapies that pair AKIs with other agents, such as chemotherapy, other cell cycle inhibitors, or BH3-mimetics, are being actively explored to enhance efficacy and overcome resistance.[14][19] The continued refinement of inhibitor selectivity and the strategic design of clinical trials will be crucial to unlocking the full therapeutic potential of this important class of anticancer drugs.
References
- 1. apexbt.com [apexbt.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Aurora Kinase A vs. B in Mitosis: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the distinct and overlapping functions of Aurora kinase A (AURKA) and Aurora kinase B (AURKB) during mitosis. We provide a comprehensive overview of their spatial and temporal regulation, substrate specificity, and roles in ensuring genomic integrity. This document also includes detailed experimental protocols for studying these critical mitotic regulators and summarizes key quantitative data to facilitate comparative analysis and inform drug development strategies.
Core Functional Distinctions and Overlaps
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in orchestrating the complex series of events during cell division.[1][2] While AURKA and AURKB share significant homology within their catalytic domains, their distinct subcellular localizations and interacting partners confer unique functions throughout mitosis.[3][4]
Aurora Kinase A (AURKA) is primarily associated with the centrosomes and spindle poles.[1][5] Its activity is crucial for events in early mitosis, including:
-
Centrosome Maturation and Separation: AURKA is essential for the recruitment of γ-tubulin and other proteins to the centrosome, which is critical for its maturation and subsequent separation to form a bipolar spindle.[4][6] Inhibition of AURKA often leads to the formation of monopolar spindles.[7][8]
-
Mitotic Entry: AURKA promotes entry into mitosis by phosphorylating and activating key cell cycle regulators like CDC25B and Polo-like kinase 1 (Plk1).[4][9]
-
Spindle Assembly: Through phosphorylation of various microtubule-associated proteins such as TPX2 and Eg5, AURKA regulates the assembly and stability of the mitotic spindle.[1][10]
Aurora Kinase B (AURKB) functions as the catalytic subunit of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][4] The CPC's dynamic localization dictates AURKB's functions at different mitotic stages:
-
Chromosome Condensation: In prophase, AURKB is distributed along the chromosome arms and contributes to chromatin condensation through the phosphorylation of histone H3 at Serine 10.[1][11]
-
Kinetochore-Microtubule Attachments: During prometaphase and metaphase, the CPC localizes to the inner centromere, where AURKB corrects improper kinetochore-microtubule attachments.[12][13] It destabilizes incorrect attachments by phosphorylating components of the KMN network, such as Hec1/Ndc80, allowing for the establishment of proper bipolar attachments.[8][13]
-
Spindle Assembly Checkpoint (SAC): AURKB is a key player in the SAC, a surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the spindle.[1][12]
-
Cytokinesis: In anaphase and telophase, the CPC relocates to the central spindle and midbody, where AURKB orchestrates the final stages of cell division, including the formation of the cleavage furrow.[1][14]
While their primary roles are distinct, some substrates and functions are shared, particularly in the context of the mitotic spindle where their localization can overlap.[15] Both kinases contribute to the overall fidelity of chromosome segregation, and their dual inhibition can lead to synergistic effects.[15]
Data Presentation: Quantitative Analysis of Aurora Kinase Inhibitors
The development of small molecule inhibitors has been crucial for both studying Aurora kinase function and for therapeutic applications in oncology.[7][16] Below is a summary of quantitative data for several commonly used inhibitors, highlighting their selectivity for AURKA versus AURKB.
| Inhibitor | Target(s) | IC50 AURKA (nM) | IC50 AURKB (nM) | Cellular Phenotype of Inhibition | Reference(s) |
| Alisertib (MLN8237) | AURKA selective | 1.2 | 396.5 | Monopolar spindles, G2/M arrest, apoptosis | [7] |
| MK-8745 | AURKA selective | - | - | More selective for AURKA than MLN8237 in cellular assays | [17] |
| AZD1152-HQPA | AURKB selective | >1000x selectivity for AURKB | - | Cytokinesis failure, polyploidy, endoreduplication | [17] |
| AMG 900 | Pan-Aurora | 5 | 4 | Consistent with AURKB inhibition (polyploidy) | [7] |
| PHA-739358 | Pan-Aurora | - | - | Inhibition of histone H3 phosphorylation | [18] |
| CYC116 | Pan-Aurora, VEGFR2 | 44 | 19 | Polyploidy, apoptosis | [18] |
Note: IC50 values can vary depending on the specific assay conditions. Data presented is a representative summary.
Experimental Protocols
Detailed methodologies are essential for the accurate study of AURKA and AURKB. Below are protocols for key experiments.
Immunofluorescence Staining for Subcellular Localization
This protocol allows for the visualization of AURKA and AURKB within the cell to determine their localization at different stages of mitosis.
Methodology:
-
Cell Culture and Fixation: Grow cells on glass coverslips to ~70% confluency. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against AURKA (e.g., localized to centrosomes) or AURKB (e.g., localized to centromeres or midbody) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorophore-conjugated secondary antibodies in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
In Vitro Kinase Assay
This assay measures the enzymatic activity of AURKA or AURKB against a specific substrate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing recombinant active AURKA or AURKB, a suitable substrate (e.g., histone H3 for AURKB, Kemptide for a generic assay), and kinase assay buffer.
-
Initiate Reaction: Start the reaction by adding ATP (containing γ-³²P-ATP for radioactive detection, or using an ADP-Glo™ assay for luminescence-based detection).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding SDS-PAGE loading buffer (for radioactive assays) or the termination reagent from a commercial kit.
-
Detection:
-
Radioactive Method: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and quantify the phosphorylated substrate using a phosphorimager.
-
Luminescence Method (ADP-Glo™): Follow the manufacturer's protocol to convert the generated ADP to ATP, and then measure the luminescence produced by a luciferase reaction, which is proportional to the kinase activity.[17]
-
Western Blotting for Phospho-Substrate Analysis
This method is used to detect the phosphorylation of specific substrates in cell lysates, providing a readout of kinase activity within the cell.
Methodology:
-
Cell Lysis: Treat cells with specific inhibitors or stimuli. Harvest and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline + 0.1% Tween 20) for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest (e.g., phospho-histone H3 (Ser10) for AURKB activity) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Total Protein Analysis: Strip the membrane and re-probe with an antibody against the total (pan) form of the substrate to normalize for protein loading.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key aspects of Aurora kinase function and analysis.
Aurora Kinase A Signaling Pathway in Early Mitosis
Caption: AURKA activation cascade at the G2/M transition.
Aurora Kinase B and the Chromosomal Passenger Complex
Caption: Dynamic localization and functions of the AURKB-CPC complex.
Experimental Workflow for Comparing AURKA and AURKB Inhibitors
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 9. rupress.org [rupress.org]
- 10. researchgate.net [researchgate.net]
- 11. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 12. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 13. The right place at the right time: Aurora B kinase localization to centromeres and kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Aurora at the pole and equator: overlapping functions of Aurora kinases in the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 17. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel Kinases: An In-depth Technical Guide to the Role of Aurora Kinases in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases are a highly conserved family of serine/threonine kinases that serve as master regulators of cell division.[1][2] In mammals, this family comprises three members—Aurora A, Aurora B, and Aurora C—each with distinct and critical roles in ensuring the fidelity of mitosis and meiosis.[1][3] Their expression and activity are tightly regulated throughout the cell cycle, peaking during the G2/M phase.[4] Dysregulation of Aurora kinase function is a hallmark of many cancers, leading to chromosomal instability and aneuploidy, which makes them prime targets for therapeutic intervention.[2][5] This technical guide provides a comprehensive overview of the core functions of Aurora kinases in cell cycle control, details key experimental methodologies for their study, and presents quantitative data to support our understanding of these crucial enzymes.
The Aurora Kinase Family: Distinct Roles in Cell Division
While structurally similar, the three Aurora kinases have unique subcellular localizations and functions, ensuring the proper execution of distinct mitotic events.
-
Aurora A (AURKA) is primarily associated with centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[6][7] Its expression levels are low during the G1/S phase and increase in G2, with its activity peaking in early M phase.[4] Aurora A is localized to the centrosomes from late S and G2 phases until telophase and is also found along the mitotic spindle.[4][8]
-
Aurora B (AURKB) functions as the catalytic core of the Chromosome Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][7][9] The CPC is a key regulator of chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint (SAC), and cytokinesis.[1][6][7] Aurora B is initially found on chromosome arms in early mitosis, then concentrates at the centromeres until metaphase, and finally relocates to the central spindle and midbody during anaphase and cytokinesis.[6][7]
-
Aurora C (AURKC) is the least characterized of the family. While it shares some overlapping functions with Aurora B in mitosis, its expression is most prominent during meiosis, particularly in spermatogenesis and oogenesis, where it is essential for proper chromosome segregation.[9][10][11]
Core Signaling Pathways
Aurora kinases are central nodes in complex signaling networks that govern mitotic progression.
Aurora A and Mitotic Entry
Aurora A plays a pivotal role in the G2/M transition by promoting the activation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. This is achieved through a signaling cascade involving Polo-like kinase 1 (PLK1).[7][12]
Aurora B and the Chromosome Passenger Complex (CPC)
As the catalytic heart of the CPC, Aurora B orchestrates chromosome segregation and cytokinesis. The CPC's dynamic localization is crucial for its function. It initially localizes to centromeres to ensure correct kinetochore-microtubule attachments and then moves to the central spindle to regulate cytokinesis.[7][9][13]
Aurora B and the Spindle Assembly Checkpoint (SAC)
The SAC is a critical surveillance mechanism that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.[1][10] Aurora B plays a crucial, albeit debated, role in this process. It is thought to contribute to the SAC both indirectly, by destabilizing incorrect kinetochore-microtubule attachments and thus creating the "unattached" signal that activates the checkpoint, and directly by phosphorylating SAC components.[14][15]
Quantitative Data
A quantitative understanding of Aurora kinase expression, substrate phosphorylation, and inhibitor efficacy is vital for both basic research and drug development.
Table 1: Cell Cycle-Dependent Expression of Aurora Kinases in HeLa Cells
| Cell Cycle Phase | Aurora A mRNA (relative expression) | Aurora B mRNA (relative expression) | Aurora C mRNA (relative expression) |
| G1/S | Low | Low | Very Low |
| S | Increasing | Increasing | Low |
| G2/M | Peak (6-10h post G1/S release) | Peak (slightly after Aurora A) | Low, slight increase in M |
Data adapted from quantitative RT-PCR analysis of synchronized HeLa cells.[16]
Table 2: Key Substrates and Phosphorylation Sites of Aurora Kinases
| Kinase | Substrate | Phosphorylation Site(s) | Function |
| Aurora A | TACC3 | Ser558 | Spindle assembly and stability |
| PLK1 | Thr210 | Mitotic entry | |
| p53 | Ser215, Ser315 | Inhibition of tumor suppressor activity | |
| BRCA1 | Ser308 | Regulation of centrosome function | |
| Aurora B | Histone H3 | Ser10, Ser28 | Chromosome condensation |
| INCENP | Multiple sites | CPC localization and activation | |
| MCAK | Multiple sites | Regulation of microtubule dynamics | |
| Bub1 | Multiple sites | Spindle assembly checkpoint signaling | |
| Aurora C | Histone H3 | Ser10, Ser28 | Chromosome condensation (in meiosis) |
| INCENP | Multiple sites | CPC localization and activation |
This table represents a selection of key substrates. Aurora kinases phosphorylate a wide range of proteins.[1][17][18]
Table 3: IC50 Values of Selected Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |
| Alisertib (MLN8237) | Aurora A selective | 1.2 | 396.5 | - |
| Barasertib (AZD1152-HQPA) | Aurora B selective | ~1370 | 0.37 | - |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | 61 |
| AMG 900 | Pan-Aurora | 5 | 4 | 1 |
| MK-5108 (VX-689) | Aurora A selective | 0.064 | ~14 | ~12 |
| ZM447439 | Pan-Aurora | 110 | 130 | - |
| GSK1070916 | Aurora B/C selective | >350 | 3.5 | 6.5 |
IC50 values can vary depending on the assay conditions. Data compiled from multiple sources.[19][20][21][22]
Experimental Protocols
Studying Aurora kinases requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This protocol is for determining the kinase activity of a purified Aurora kinase on a model substrate, such as Histone H3, using a non-radioactive method.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mix. For a typical 25 µL reaction, combine:
-
5 µL of 5x Kinase Buffer (e.g., 125 mM Tris-HCl pH 7.5, 25 mM β-glycerophosphate, 10 mM DTT, 0.5 mM Na3VO4, 50 mM MgCl2).[23]
-
1 µg of substrate (e.g., inactive Histone H3).[23]
-
ATP to a final concentration of 100 µM.[23]
-
Inhibitor or vehicle control (e.g., DMSO) as required.
-
Nuclease-free water to bring the volume to 20 µL.
-
-
Enzyme Addition: Add 5 µL of diluted active Aurora kinase (e.g., 100 ng of recombinant Aurora B).[23]
-
Incubation: Gently mix and incubate the reaction at 30°C for 30 minutes.[23]
-
Termination: Stop the reaction by adding 6 µL of 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 Ser10).
Immunofluorescence for Subcellular Localization
This protocol allows for the visualization of the subcellular localization of Aurora kinases in cultured cells.
Methodology:
-
Cell Culture: Grow cells (e.g., HeLa or U2OS) on glass coverslips in a 24-well plate to 60-70% confluency.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the Aurora kinase of interest (e.g., rabbit anti-Aurora A, diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain the DNA with DAPI (1 µg/mL in PBS) for 5 minutes. Wash once with PBS and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
siRNA-Mediated Knockdown
This protocol describes how to reduce the expression of a specific Aurora kinase using small interfering RNA (siRNA) to study the functional consequences.
References
- 1. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 2. Highway to Hell-thy meiotic divisions: Chromosome Passenger Complex functions driven by microtubules: CPC interactions with both the chromosomes and microtubules are important for spindle assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.co.uk [promega.co.uk]
- 4. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New Auroras on the Roles of the Chromosomal Passenger Complex in Cytokinesis: Implications for Cancer Therapies [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Frontiers | The chromosomal passenger complex (CPC) as a key orchestrator of orderly mitotic exit and cytokinesis [frontiersin.org]
- 10. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Drivers of the Chromosomal Passenger Complex [thermofisher.com]
- 14. embopress.org [embopress.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora-A site specificity: a study with synthetic peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. selleckchem.com [selleckchem.com]
- 20. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 21. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aurora Inhibitor 1: Target Specificity and Validation
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The Aurora kinase family, particularly Aurora A, represents a critical node in the regulation of mitosis. Its overexpression is a common feature in many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Aurora Inhibitor 1, a potent and highly selective small molecule inhibitor of Aurora A. We delve into its target specificity, supported by biochemical and kinome-wide profiling, and detail the cellular validation studies that confirm its on-target activity and phenotypic consequences. This document includes detailed experimental protocols for key validation assays and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding of its scientific application.
Introduction: The Aurora Kinase Family
The Aurora kinases are a family of serine/threonine kinases that play essential roles in orchestrating cell division.[1][2] In mammals, the family comprises three members—Aurora A, Aurora B, and Aurora C—which, despite structural homology, have distinct localizations and functions during mitosis.[2]
-
Aurora A (AURKA) is crucial for centrosome maturation and separation, mitotic entry, and the formation of a bipolar spindle.[2][3] Its amplification and overexpression are linked to genetic instability and are associated with poor prognosis in various cancers.[1][3]
-
Aurora B (AURKB) functions as the catalytic core of the Chromosomal Passenger Complex (CPC).[1][2] It is essential for chromosome condensation, proper kinetochore-microtubule attachments, and the spindle assembly checkpoint.[1][2]
-
Aurora C (AURKC) shares overlapping functions with Aurora B and is primarily expressed in the testis, though its overexpression has been reported in some cancers.[1]
Given their central role in cell proliferation, Aurora kinases have become attractive targets for cancer drug development.[1][4] While many early inhibitors were multi-targeted, the development of highly selective inhibitors is crucial for dissecting the specific functions of each kinase and for minimizing off-target toxicities.[1] This guide focuses on a specific compound, referred to as Aurora A Inhibitor I (TCS7010) , a potent and selective inhibitor of Aurora A.[5]
Target Specificity Profile of this compound
The efficacy and utility of a kinase inhibitor are defined by its potency against the intended target and its selectivity across the broader kinome. Aurora A Inhibitor I has been characterized through extensive biochemical and cellular assays to establish its specificity profile.
Biochemical Potency and Selectivity
Aurora A Inhibitor I, a 2,4-dianilinopyrimidine compound, demonstrates high potency for Aurora A in cell-free biochemical assays.[5] It exhibits a significant selectivity margin against the closely related Aurora B kinase, a critical feature for a tool compound designed to probe Aurora A-specific functions. This selectivity is attributed to its interaction with a single amino acid difference (Thr217) within the Aurora A kinase domain.[5] A similar high degree of selectivity has been observed in other potent Aurora A inhibitors, such as LY3295668.[6]
| Inhibitor Name | Target | IC50 / Kᵢ (nM) | Selectivity (vs. Aurora B) | Reference |
| Aurora A Inhibitor I (TCS7010) | Aurora A | 3.4 | ~1000-fold | [5] |
| Aurora B | >3000 | [5] | ||
| Compound 1 (Pan-Aurora) | Aurora A | 13 | ~1.4-fold | [1] |
| Aurora B | 18 | [1] | ||
| Aurora C | 4.6 | [1] | ||
| Alisertib (MLN8237) | Aurora A | 1.2 | ~330-fold | [7] |
| Aurora B | 396.5 | [7] | ||
| LY3295668 | Aurora A | 0.46 | >1000-fold | [6] |
| Aurora B | >10000 | [6] |
Table 1: Biochemical potency and selectivity of Aurora A Inhibitor I compared to other notable Aurora kinase inhibitors.
Kinome-Wide Specificity
Beyond the Aurora family, broad screening against a large panel of kinases is essential to identify potential off-targets that could confound experimental results or cause toxicity. For a related highly selective pan-Aurora inhibitor, "Compound 1," kinome profiling against 468 kinases revealed exclusively on-target activity at a 1 µM concentration, with the exception of moderate activity on PLK4.[1] In contrast, some inhibitors like "Genentech this compound" have been associated with off-target effects leading to cellular toxicity not observed with other highly selective agents.[8] This underscores the importance of clean kinome profiles for tool compounds.
Cellular Target Validation and Phenotypic Effects
Confirming that an inhibitor engages its target in a cellular environment and elicits the expected biological response is a critical validation step.
Cellular Target Engagement and Downstream Effects
The activity of Aurora A Inhibitor I in cells is confirmed by measuring the phosphorylation status of Aurora A and its downstream substrates.
-
Inhibition of Aurora A Autophosphorylation: Active Aurora A undergoes autophosphorylation on threonine 288 (pThr288) in the activation loop. Treatment with Aurora A Inhibitor I effectively suppresses this autophosphorylation in a dose-dependent manner in various cell lines.[5]
-
Selectivity Over Aurora B: A key validation point is demonstrating a lack of Aurora B inhibition in cells at concentrations that fully inhibit Aurora A. The phosphorylation of Histone H3 on Serine 10 (pS10-H3) is a canonical substrate of Aurora B.[1][4] Aurora A Inhibitor I does not significantly inhibit pS10-H3 at concentrations where pThr288-Aurora A is suppressed, confirming its selectivity in a cellular context.[5]
Caption: Aurora A activation at the G2/M transition and its inhibition point.
Cellular Phenotypes
Inhibition of Aurora A kinase activity leads to distinct and measurable cellular phenotypes, consistent with its role in mitosis.
-
Anti-proliferative Activity: Aurora A Inhibitor I effectively suppresses cell proliferation across a panel of human cancer cell lines, with IC50 values often in the nanomolar range.[5]
-
Cell Cycle Arrest: As a direct consequence of inhibiting mitotic entry and spindle formation, the inhibitor induces a G2/M phase cell cycle arrest.[5]
-
Apoptosis: Prolonged mitotic arrest or mitotic errors resulting from Aurora A inhibition can trigger programmed cell death, or apoptosis.[3][5]
| Cell Line | Cancer Type | Cellular IC50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | 190 - 377.6 | [5] |
| HeLa | Cervical Cancer | <10 - 416 | [1][5] |
| HT29 | Colorectal Adenocarcinoma | 2900 - 5600 | [5] |
| KCL-22 | Chronic Myelogenous Leukemia | ~1000 - 5000 | [5] |
| PC3 | Prostate Cancer | Potent | [1] |
| Jurkat | T-cell Leukemia | 370 | [1] |
Table 2: Anti-proliferative activity of this compound compounds in various human cancer cell lines.
Key Experimental Protocols for Validation
The following protocols provide a framework for the validation of Aurora A Inhibitor 1's specificity and cellular activity.
Caption: A stepwise workflow for the validation of a selective kinase inhibitor.
Protocol: In Vitro Kinase Assay (ELISA-based)
This protocol is adapted from methodologies used to assess Aurora kinase activity.[5]
-
Plate Coating: Coat a 96-well plate with 2 µg/mL of a suitable substrate (e.g., GST-Histone H3 N-terminus) in PBS and incubate overnight at 4°C.
-
Blocking: Wash the plate with PBS containing 0.1% Tween-20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 1 mg/mL I-block in PBS) for 1 hour at room temperature.
-
Kinase Reaction: Wash the plate with PBST. Prepare the kinase reaction mixture containing kinase buffer, 100 µM ATP, recombinant active Aurora A enzyme, and serial dilutions of Aurora A Inhibitor I (or DMSO vehicle control).
-
Incubation: Add the reaction mixture to the wells and incubate for 30-60 minutes at 30°C to allow for substrate phosphorylation.
-
Detection: Wash the plate with PBST. Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3) and incubate for 1 hour.
-
Secondary Antibody & Readout: Wash the plate. Add an HRP-conjugated secondary antibody and incubate for 1 hour. After a final wash, add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with 1M H₂SO₄. Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Cellular Target Engagement by Western Blot
This protocol assesses the phosphorylation status of Aurora A and Histone H3 in treated cells.[1]
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, HeLa) and allow them to adhere. Treat the cells with a dose range of Aurora A Inhibitor I (e.g., 1 nM to 5 µM) for a specified time (e.g., 4-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), separate by SDS-PAGE, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against: p-Aurora A (Thr288), total Aurora A, p-Histone H3 (Ser10), total Histone H3, and a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the dose-dependent inhibition of phosphorylation relative to the total protein and loading control.
Caption: Differentiating on-target potency from off-target effects.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the effect of the inhibitor on cell cycle distribution.[1]
-
Cell Culture and Treatment: Plate cells and treat with Aurora A Inhibitor I (at a concentration determined from viability assays, e.g., 500 nM) or DMSO for 24-48 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.
-
Data Acquisition: Incubate for 30 minutes in the dark. Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the distribution between treated and control samples.
Conclusion
Aurora A Inhibitor I (TCS7010) is a well-characterized, potent, and highly selective tool for the study of Aurora A kinase. Its specificity is established through rigorous biochemical and kinome-wide screening, showing a wide margin of selectivity against Aurora B and other kinases.[5] Cellular validation studies confirm its on-target engagement by demonstrating dose-dependent inhibition of Aurora A autophosphorylation, which translates to the expected phenotypic outcomes of G2/M arrest and reduced cell proliferation.[5] The detailed protocols and logical workflows provided in this guide offer a robust framework for researchers to utilize and validate Aurora A Inhibitor I in their own experimental systems, facilitating further exploration of Aurora A biology and its role in cancer.
References
- 1. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical studies of novel Aurora kinase inhibitors
An In-depth Technical Guide to Preclinical Studies of Novel Aurora Kinase Inhibitors
Introduction
The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are crucial regulators of mitosis.[1][2] They are involved in a wide array of cell cycle events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] Overexpression and amplification of Aurora kinases have been reported in numerous tumors, leading to genomic instability and contributing to tumorigenesis.[2][3] This has established them as compelling targets for cancer therapy.[2][4] Consequently, a significant number of small molecule inhibitors targeting Aurora kinases have been developed and evaluated in preclinical and clinical settings.[1][3]
This technical guide provides a comprehensive overview of the preclinical evaluation of novel Aurora kinase inhibitors, summarizing quantitative data, detailing key experimental methodologies, and visualizing critical signaling pathways and workflows for researchers, scientists, and drug development professionals.
Quantitative Preclinical Data of Novel Aurora Kinase Inhibitors
The preclinical efficacy of Aurora kinase inhibitors is initially determined by their potency against the target kinases and their anti-proliferative effects on cancer cell lines. The data is typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values.
Table 1: Inhibitory Activity and Selectivity of Novel Aurora Kinase Inhibitors
This table summarizes the inhibitory activity of various compounds against the three main Aurora kinase isoforms. The selectivity profile (pan-Aurora vs. isoform-specific) is a critical determinant of the inhibitor's mechanism of action and potential therapeutic window.
| Inhibitor | Aurora A (IC50/Ki) | Aurora B (IC50/Ki) | Aurora C (IC50/Ki) | Other Notable Targets | Selectivity | Reference |
| Alisertib (MLN8237) | 1.2 nM (IC50) | 396.5 nM (IC50) | - | - | Aurora A selective | [5][6] |
| MLN8054 | >40-fold selective vs B | - | - | - | Aurora A selective | [3] |
| TAS-119 | 1.0 nM (IC50) | 95 nM (IC50) | - | - | Aurora A selective | [7] |
| Barasertib (AZD1152-hQPA) | 1.4 µM (Ki) | < 0.001 µM (Ki) | - | - | Aurora B selective | [5] |
| GSK1070916 | >250-fold selective vs A | 0.38 nM (IC50) | 1.5 nM (IC50) | - | Aurora B selective | [6] |
| VX-680 (Tozasertib) | 0.6 nM (Ki) | 18 nM (Ki) | 4.6 nM (Ki) | - | Pan-Aurora | [3] |
| AS703569 (R763) | ATP competitive | ATP competitive | ATP competitive | FGFR1, p38, ERK1/2 | Pan-Aurora | [8] |
| PHA-680632 | 27 nM (IC50) | 135 nM (IC50) | 120 nM (IC50) | FGFR1 | Pan-Aurora | [3] |
| CCT129202 | 0.042 µM (IC50) | 0.198 µM (IC50) | 0.227 µM (IC50) | - | Pan-Aurora | [3] |
| CYC116 | 44 nM (IC50) | 19 nM (IC50) | 65 nM (IC50) | VEGFR2 | Pan-Aurora | [3] |
| AT9283 | 3 nM (52% inhib.) | 3 nM (58% inhib.) | - | JAK2, FLT-3, ABL(T315I) | Pan-Aurora, Multi-kinase | [5] |
| PF-03814735 | 5 nM (IC50) | 0.8 nM (IC50) | - | FLT3, JAK2, TrkB, RET | Pan-Aurora, Multi-kinase | [5] |
| SNS-314 | 9 nM (IC50) | 31 nM (IC50) | 3 nM (IC50) | - | Pan-Aurora | [6][9] |
| ENMD-2076 | Inhibits Aurora A | Inhibits Aurora B | - | PI3K/AKT pathway | Pan-Aurora, Multi-kinase | [10] |
Table 2: Anti-proliferative Activity of Aurora Kinase Inhibitors in Cancer Cell Lines
This table presents the in vitro efficacy of inhibitors across a panel of human cancer cell lines, demonstrating their potential therapeutic applications.
| Inhibitor | Cell Line(s) | Cancer Type | IC50 Value(s) | Reference |
| Alisertib (MLN8237) | 47 CRC cell lines | Colorectal Cancer | 0.06 to > 5 µmol/L | [11] |
| PPTP in vitro panel | Pediatric Cancers | Median 61 nM | [12] | |
| AS703569 | SCC61 | Head and Neck | 5 ± 0.9 µM (at 24h) | [8] |
| Miapaca-2 | Pancreatic | 2 ± 0.6 µM (at 24h) | [8] | |
| VX-680 | U-2OS, Saos-2 | Osteosarcoma | 0.2 to 5.5 µM | [4] |
| ZM447439 | U-2OS, Saos-2 | Osteosarcoma | 0.2 to 5.5 µM | [4] |
| GSK1070916 | A549 | Lung Cancer | 7 nM | [6][13] |
| >100 cell lines | Various | < 10 nM | [13] | |
| PHA-739358 | Various | Various | 28 to 300 nM | [9] |
| SNS-314 | Various | Various | 1.8 to 24.4 nM | [9] |
| NCI 14040 | PANC1, PC-3, T-47D | Pancreas, Prostate, Breast | 3.5 µM, 8.2 µM, 8.8 µM | [14] |
Signaling Pathways and Mechanisms of Action
Aurora kinases are central to the mitotic process. Their inhibition leads to distinct cellular phenotypes depending on the specific kinase targeted.
Aurora Kinase Signaling in Mitosis
Aurora A is essential for centrosome separation and mitotic spindle formation, while Aurora B, as part of the chromosomal passenger complex (CPC), ensures correct chromosome bi-orientation and functions in the spindle assembly checkpoint (SAC).[4][15]
Caption: Simplified overview of Aurora A and B functions during mitosis.
Mechanism of Action of Aurora Kinase Inhibitors
Most Aurora kinase inhibitors are ATP-competitive, blocking the kinase domain and preventing the phosphorylation of downstream substrates.[15] This disruption of the mitotic process leads to distinct outcomes:
-
Aurora A Inhibition : Primarily causes defects in mitotic spindle assembly, leading to a transient mitotic arrest followed by apoptosis.[16]
-
Aurora B Inhibition : Leads to failures in chromosome alignment and cytokinesis, resulting in endoreduplication (repeated DNA replication without cell division) and the formation of polyploid cells, which can also trigger apoptosis.[5]
Caption: Cellular consequences of selective Aurora A vs. Aurora B inhibition.
Key Experimental Protocols in Preclinical Evaluation
A standardized set of in vitro and in vivo assays are employed to characterize novel Aurora kinase inhibitors.
In Vitro Assays
-
Anti-proliferative Assay (MTT Assay) :
-
Objective : To determine the concentration- and time-dependent anti-proliferative effects of the inhibitor on cancer cell lines.[8]
-
Methodology : Cancer cells are seeded in multi-well plates and incubated with a range of inhibitor concentrations for a specified period (e.g., 24, 48, 96 hours).[8][12] A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is quantified by measuring the absorbance at a specific wavelength, which is proportional to the number of viable cells. The IC50 value is then calculated.[8]
-
-
Cell Cycle Analysis (Flow Cytometry) :
-
Objective : To assess the inhibitor's effect on cell cycle progression.
-
Methodology : Cells are treated with the inhibitor for various time points. They are then harvested, fixed (e.g., in ethanol), and stained with a DNA-binding fluorescent dye like propidium iodide (PI). The DNA content of individual cells is measured using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M) and the detection of polyploid (>4N DNA content) cells, a hallmark of Aurora B inhibition.[8][17]
-
-
Protein Expression and Phosphorylation Analysis (Western Blot) :
-
Objective : To confirm target engagement and investigate effects on downstream signaling pathways.
-
Methodology : Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-Aurora A, phospho-Histone H3, PARP) and then with a secondary antibody conjugated to an enzyme for detection.[8] This method can verify inhibition of Aurora kinase activity (by decreased phosphorylation of substrates like Histone H3 for Aurora B) and detect markers of apoptosis (like PARP cleavage).[8]
-
In Vivo Assays
-
Human Tumor Xenograft Models :
-
Objective : To evaluate the anti-tumor activity of the inhibitor in a living organism.
-
Methodology : Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intravenously inoculated with human cancer cells.[9][12] Once tumors are established, mice are treated with the inhibitor or a vehicle control. Dosing can be administered through various routes (e.g., oral, intraperitoneal) on a defined schedule.[9][18] Tumor volume is measured regularly. Efficacy is assessed by metrics such as tumor growth inhibition (TGI) and differences in event-free survival (EFS) between treated and control groups.[12][18] At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-Histone H3).[5]
-
Experimental Workflow Diagram
The preclinical evaluation of a novel Aurora kinase inhibitor follows a logical progression from in vitro characterization to in vivo validation.
Caption: Standard workflow from compound discovery to in vivo validation.
Conclusion and Future Directions
Preclinical studies have successfully identified numerous potent and selective Aurora kinase inhibitors with significant anti-tumor activity across a range of cancer models.[2] The distinct mechanisms of Aurora A and B inhibition offer different therapeutic strategies. While Aurora A inhibitors induce mitotic arrest and apoptosis, Aurora B inhibitors cause polyploidy, a unique phenotype that can also lead to cell death.[5][16]
Challenges remain in translating this preclinical promise into clinical success. The identification of predictive biomarkers to select patient populations most likely to respond is critical.[19] Furthermore, combination strategies, pairing Aurora kinase inhibitors with standard chemotherapeutics or other targeted agents, have shown synergistic or additive effects in preclinical models and represent a promising avenue for future clinical investigation.[4][10][20] The continued in-depth preclinical characterization of novel inhibitors will be essential for optimizing their clinical development and realizing their potential as effective cancer therapies.
References
- 1. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical validation of Aurora kinases-targeting drugs in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aurora kinase inhibitors: identification and preclinical validation of their biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Aurora Kinase C: Function and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Aurora kinase C (AURKC), a key regulator of cell division with significant implications in both reproductive biology and oncology. We delve into its core functions, signaling pathways, and the landscape of inhibitory molecules, presenting data and methodologies to support advanced research and drug development efforts.
Core Functions of Aurora Kinase C
Aurora kinase C is a member of the highly conserved serine/threonine kinase family, which in mammals includes Aurora A (AURKA) and Aurora B (AURKB).[1][2] While AURKA and AURKB are broadly expressed in somatic cells, AURKC expression is predominantly restricted to meiotic cells, specifically in the testes and oocytes, where it plays a crucial role in spermatogenesis and oogenesis.[1][3]
1.1. Role in Meiosis:
In meiotic cells, AURKC is essential for proper chromosome segregation and cytokinesis.[2][3] It functions as a chromosomal passenger protein (CPP), forming a complex with Inner Centromere Protein (INCENP), Survivin, and Borealin.[2][4] This complex ensures the correct attachment of microtubules to kinetochores, regulates the spindle assembly checkpoint (SAC), and facilitates the final stages of cell division.[2] Mutations leading to a lack of functional AURKC can result in the production of large-headed, polyploid spermatozoa, leading to male infertility.[3]
1.2. Role in Mitosis and Oncogenesis:
While its expression is low in most normal somatic tissues, AURKC is aberrantly overexpressed in a variety of cancers, including colorectal, thyroid, breast, and cervical cancers.[3][4][5] In these mitotic cells, AURKC can functionally compensate for AURKB due to their high sequence homology (75% identity in the kinase domain).[3][6] Overexpression of AURKC in cancer cells is associated with increased proliferation, migration, and tumorigenicity.[3][5] It has been shown to promote oncogenesis by influencing key signaling pathways that regulate cell survival and apoptosis.[4]
Signaling Pathways
AURKC, primarily as part of the Chromosomal Passenger Complex (CPC), exerts its function through the phosphorylation of a multitude of downstream substrates. Its activity is tightly regulated and crucial for mitotic and meiotic fidelity.
2.1. Activation and Substrate Phosphorylation:
Similar to AURKB, AURKC's kinase activity is stimulated by its interaction with the IN-box domain of INCENP, leading to autophosphorylation on a key threonine residue within its activation loop.[3] The consensus phosphorylation motif for both AURKB and AURKC is (R-X-S/T-Φ), where Φ is a hydrophobic residue.[3]
Key substrates of AURKC include:
-
Histone H3: Phosphorylation at Serine 10 is a hallmark of Aurora kinase activity and is involved in chromosome condensation.[3]
-
CENP-A (Centromere Protein A): Phosphorylation of this centromeric histone is critical for the recruitment of other kinetochore proteins and ensuring proper chromosome segregation.[7]
-
Transforming Acidic Coiled-Coil 1 (TACC1): Phosphorylation of TACC1 is linked to cell transformation.[3]
-
TRF2 (Telomeric Repeat-Binding Factor 2): Implicated in the regulation of telomere length.[3]
2.2. Oncogenic Signaling:
In cancer cells, aberrantly expressed AURKC contributes to tumorigenesis through pathways that promote cell survival and proliferation. One significant pathway involves the activation of the PI3K/AKT signaling cascade. AURKC can activate PI3K, leading to the phosphorylation and activation of AKT. Activated AKT, in turn, can phosphorylate and activate MDM2, a negative regulator of the p53 tumor suppressor. This leads to the degradation of p53, thereby inhibiting apoptosis and promoting cell survival.[4]
AURKC Oncogenic Signaling Pathway
Inhibition of Aurora Kinase C
The overexpression of Aurora kinases in numerous cancers has made them attractive targets for therapeutic intervention.[3] A variety of small molecule inhibitors have been developed, ranging from pan-Aurora inhibitors that target all three isoforms to more selective inhibitors.
3.1. Inhibitor Data:
The following table summarizes the in vitro inhibitory activity (IC50) of several well-characterized Aurora kinase inhibitors against AURKA, AURKB, and AURKC.
| Inhibitor | AURKA IC50 (nM) | AURKB IC50 (nM) | AURKC IC50 (nM) | Selectivity Profile |
| SNS-314 | 9 | 31 | 3 | Pan-Aurora |
| AMG 900 | 5 | 4 | 1 | Pan-Aurora |
| Danusertib (PHA-739358) | 13 | 79 | 61 | Pan-Aurora |
| Tozasertib (VX-680) | 0.6 (Kiapp) | 18 (Ki) | 4.6 (Ki) | Pan-Aurora |
| CCT137690 | 15 | 25 | 19 | Pan-Aurora |
| PHA-680632 | 27 | 135 | 120 | Pan-Aurora |
| CYC116 | 44 | 19 | 65 | Pan-Aurora |
| GSK1070916 | >350 | 3.5 | 6.5 | AURKB/C selective |
| MK-5108 (VX-689) | 0.064 | ~14 | ~12 | AURKA selective |
Data compiled from multiple sources.[3]
3.2. Cellular Consequences of Inhibition:
Inhibition of AURKC, often in conjunction with AURKB due to inhibitor cross-reactivity, leads to a range of cellular defects. These include failures in chromosome alignment, disruption of the spindle assembly checkpoint, and failed cytokinesis, ultimately resulting in polyploidy and apoptosis in cancer cells.
Consequences of AURKC Inhibition
Experimental Protocols
This section provides detailed methodologies for key experiments used to study AURKC function and inhibition.
4.1. In Vitro Kinase Inhibition Assay (Luminescence-based):
This protocol is adapted from the Chemi-Verse™ Aurora Kinase C Assay Kit and utilizes the ADP-Glo™ technology to measure kinase activity by quantifying ADP production.[1]
Materials:
-
Recombinant AURKC enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate (MBP).
-
Inhibitor Addition: Serially dilute the test inhibitors in the appropriate buffer with a constant final DMSO concentration (not to exceed 1%). Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 96-well plate.
-
Enzyme Addition: Dilute the recombinant AURKC enzyme in Kinase Assay Buffer. Add 10 µL of the diluted enzyme to the wells containing the inhibitor. For "Blank" wells, add 10 µL of Kinase Assay Buffer without the enzyme.
-
Reaction Incubation: Initiate the kinase reaction by adding 12.5 µL of the Master Mix to all wells. Incubate the plate at 30°C for 45 minutes.
-
Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for another 45 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the AURKC activity.
-
Data Analysis: Subtract the "Blank" reading from all other wells. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Workflow for In Vitro Kinase Inhibition Assay
4.2. Western Blot for AURKC and Substrate Phosphorylation:
This protocol provides a general framework for detecting total AURKC levels and the phosphorylation status of its substrates (e.g., phospho-Histone H3) in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AURKC, anti-phospho-Histone H3 Ser10, loading control like anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with inhibitors or other stimuli. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AURKC) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. Analyze the band intensities to quantify protein levels.
4.3. Cell Viability Assay (MTT or ATP-based):
This protocol outlines a method to assess the effect of AURKC inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitors
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR a commercial ATP-based assay kit (e.g., ATPLite™).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the AURKC inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO and measure the absorbance at ~570 nm.
-
ATP-based Assay: Follow the manufacturer's protocol to lyse the cells and measure the ATP content via a luciferase reaction. Luminescence is proportional to the number of viable cells.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Aurora kinase C - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Functions of Aurora kinase C in meiosis and cancer [frontiersin.org]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aberrantly expressed AURKC enhances the transformation and tumourigenicity of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Aurora-C and Aurora-B share phosphorylation and regulation of CENP-A and Borealin during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of Aurora kinases in tumorigenesis
An In-depth Technical Guide on the Role of Aurora Kinases in Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of cell division.[1][2] In mammals, this family consists of three highly homologous members: Aurora A, Aurora B, and Aurora C.[1][3] These kinases are essential for ensuring the fidelity of mitosis and meiosis, governing processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][4] Their activity is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.[1]
Given their critical role in cell proliferation, it is not surprising that the dysregulation of Aurora kinases is frequently implicated in cancer.[2] Overexpression and/or amplification of Aurora kinases are common features in a wide range of human malignancies, including solid tumors and hematological cancers.[3][5][6] This aberrant expression disrupts normal mitotic processes, leading to genomic instability, aneuploidy, and ultimately, tumorigenesis.[2][7] The oncogenic potential of these kinases has established them as attractive targets for the development of novel anticancer therapies.[8] This guide provides a comprehensive overview of the Aurora kinase family, their multifaceted roles in tumorigenesis, key quantitative data, detailed experimental protocols, and the signaling pathways they influence.
The Aurora Kinase Family: Structure and Function
The three mammalian Aurora kinases—A, B, and C—share a highly conserved C-terminal catalytic domain but differ in their N-terminal domains, which dictates their distinct subcellular localizations and functions during cell division.[7][9]
-
Aurora A (AURKA): Primarily localized to the centrosomes and spindle poles during mitosis, AURKA is crucial for centrosome maturation and separation, mitotic entry, and the assembly of a bipolar spindle.[3][10] Its activation is dependent on phosphorylation and its interaction with co-activators like TPX2 (Targeting Protein for Xklp2).[7][10]
-
Aurora B (AURKB): As a key component of the Chromosomal Passenger Complex (CPC), AURKB is involved in chromosome condensation, correction of microtubule-kinetochore attachment errors, and the spindle assembly checkpoint.[3][11] Its dynamic localization shifts from the centromeres in early mitosis to the central spindle and midbody during anaphase and telophase, respectively, playing a critical role in cytokinesis.[3]
-
Aurora C (AURKC): While sharing significant homology with AURKB and capable of rescuing some of its functions, AURKC expression is typically restricted to meiotic cells, particularly in spermatogenesis.[5][12] However, its aberrant expression has been detected in various cancers, where it is suggested to have an oncogenic role.[4][6][13]
The Role of Aurora Kinases in Tumorigenesis
The deregulation of Aurora kinases contributes to cancer development through several interconnected mechanisms, primarily by fostering genomic instability and activating pro-survival signaling pathways.
Mechanisms of Dysregulation
The most common alteration of Aurora kinases in cancer is their overexpression.[10] The gene for AURKA, located on chromosome 20q13, is frequently amplified in numerous cancers, including breast, colorectal, ovarian, and pancreatic cancers.[3][14] Overexpression of AURKB is also observed in many tumor types, though this is less frequently due to gene amplification and may instead reflect the high proliferative rate of cancer cells.[9][15] This overexpression leads to hyperactive kinase signaling, driving mitotic errors.
Induction of Genomic Instability
A primary consequence of Aurora kinase hyperactivity is genomic instability, a hallmark of cancer.
-
Aneuploidy: Overexpression of AURKA can lead to centrosome amplification, resulting in the formation of multipolar spindles and incorrect chromosome segregation, which causes aneuploidy (an abnormal number of chromosomes).[10][14]
-
Polyploidy: Disruption of AURKB function impairs the spindle assembly checkpoint and can lead to failures in cytokinesis, resulting in polyploid cells (cells with more than two complete sets of chromosomes).[7] Both aneuploidy and polyploidy contribute to the genetic diversity of tumors, fueling their evolution and resistance to therapy.
Involvement in Oncogenic Signaling Pathways
Beyond their canonical roles in mitosis, Aurora kinases intersect with and modulate key signaling pathways that control cell growth, survival, and proliferation.[16]
-
p53 Pathway: AURKA can phosphorylate and inactivate the tumor suppressor p53, promoting its degradation via the MDM2-mediated pathway.[17] This abrogates the p53-dependent cell cycle arrest and apoptosis, allowing damaged cells to continue to proliferate.
-
NF-κB Pathway: In gastric cancer, AURKA has been shown to phosphorylate IκBα, an inhibitor of NF-κB, leading to the activation of the NF-κB signaling pathway.[16][18] This promotes chronic inflammation and tumorigenesis.[16]
-
Wnt/β-catenin Pathway: A positive feedback loop exists between AURKA and the Wnt/β-catenin pathway. AURKA can stabilize β-catenin, promoting the self-renewal of glioma-initiating cells.[17] In turn, the β-catenin/TCF4 complex can transcriptionally activate AURKA.[17]
-
PI3K/Akt Pathway: AURKA can activate the PI3K/Akt survival pathway, contributing to cell survival and proliferation.[18] In some cancers, AURKC has also been shown to promote tumorigenicity by activating this pathway.[6]
-
Ras/MAPK Pathway: AURKA has been identified as a downstream target of the Ras/Raf/MEK/ERK pathway, suggesting that its overexpression can be driven by upstream oncogenic signals, further enhancing cell proliferation.[3][8]
Quantitative Data on Aurora Kinase Expression in Cancer
The overexpression of Aurora kinases is a common feature across a wide variety of human cancers. The following tables summarize the expression patterns and prognostic significance of AURKA and AURKB in several tumor types, based on data from The Cancer Genome Atlas (TCGA) and other studies.
Table 1: Overexpression of Aurora Kinase A (AURKA) in Various Cancers
| Cancer Type | Expression Status | Prognostic Significance (High Expression) | Citations |
| Breast Cancer | Significantly higher in tumor vs. normal tissue | Associated with poor overall survival, especially in ER-positive subtypes | [5][19] |
| Colorectal Cancer | Frequently overexpressed | Correlates with advanced tumor stage and poor prognosis | [3][20] |
| Ovarian Cancer | Gene amplification and overexpression are common | Predicts poor overall and disease-free survival | [17][21] |
| Gastric Cancer | Significantly higher in tumor vs. normal tissue | Associated with tumor progression | [18][22][23] |
| Lung Cancer | Significantly higher in tumor vs. normal tissue | Correlates with worse overall survival in LUAD | [5][23] |
| Pancreatic Cancer | Gene amplification and overexpression are common | Associated with poor prognosis | [2][14] |
| Prostate Cancer | Overexpressed in tumor tissues | - | [9][10] |
| Glioblastoma | Overexpressed in tumor tissues | - | [9] |
LUAD: Lung Adenocarcinoma; ER: Estrogen Receptor.
Table 2: Overexpression of Aurora Kinase B (AURKB) in Various Cancers
| Cancer Type | Expression Status | Prognostic Significance (High Expression) | Citations |
| Glioblastoma | Overexpressed; amplification on 17p13.1 reported | Identified as a prognostic biomarker | [9][15] |
| Gastric Cancer | Significantly higher in tumor vs. normal tissue | Identified as a prognostic biomarker | [9][23] |
| Oral Cancer | Overexpressed in tumor tissues | Identified as a prognostic biomarker | [9] |
| Prostate Cancer | Increased expression in tumor tissues vs. healthy controls | - | [9] |
| Liver Cancer (HCC) | Overexpressed in tumor tissues | Associated with worse overall survival | [5][23] |
| Lung Cancer | Significantly higher in tumor vs. normal tissue | Associated with worse overall survival in LUAD | [5] |
HCC: Hepatocellular Carcinoma; LUAD: Lung Adenocarcinoma.
Therapeutic Targeting of Aurora Kinases
The critical role of Aurora kinases in driving proliferation and their overexpression in tumors make them highly attractive targets for cancer therapy. Numerous small-molecule inhibitors targeting AURKA, AURKB, or both have been developed and evaluated in clinical trials.
Table 3: Selected Aurora Kinase Inhibitors in Clinical Development
| Inhibitor | Target(s) | Selected Cancer Types Investigated | Status/Key Findings | Citations |
| Alisertib (MLN8237) | AURKA | Breast Cancer, SCLC, Prostate Cancer, NSCLC | Granted orphan drug designation for SCLC. Showed clinical benefit in a subset of patients with neuroendocrine prostate cancer. | [18][24][25] |
| Barasertib (AZD1152) | AURKB | Solid Tumors, Hematologic Malignancies (e.g., AML) | Showed greater promise against hematologic malignancies than solid tumors. Also inhibits FLT3. | [26] |
| PF-03814735 | AURKA, AURKB | Advanced Solid Tumors | Orally bioavailable dual inhibitor. Phase I trials conducted. | [26] |
| VX-680 (Tozasertib) | Pan-Aurora | Solid Tumors, Hematologic Malignancies | One of the first pan-Aurora inhibitors to enter clinical trials. | [20] |
SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
Logical Relationships
// Nodes DYSREG [label="Aurora Kinase\nDysregulation\n(e.g., Overexpression)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MITOTIC_ERRORS [label="Mitotic Errors", fillcolor="#FBBC05", fontcolor="#202124"]; CENTROSOME_AMP [label="Centrosome Amplification\n(AURKA)"]; CYTOKINESIS_FAIL [label="Cytokinesis Failure\n(AURKB)"]; SAC_WEAK [label="Spindle Assembly\nCheckpoint (SAC) Weakening"];
GENOMIC_INSTABILITY [label="Genomic Instability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ANEUPLOIDY [label="Aneuploidy"]; POLYPLOIDY [label="Polyploidy"];
SIGNALING [label="Oncogenic Signaling\nActivation\n(p53↓, NF-κB↑, Wnt↑)", fillcolor="#FBBC05", fontcolor="#202124"];
HALLMARKS [label="Cancer Hallmarks", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PROLIFERATION [label="Sustained Proliferation"]; APOPTOSIS_EVASION [label="Evasion of Apoptosis"];
TUMOR [label="Tumorigenesis", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF", width=2, height=1.5];
// Edges DYSREG -> MITOTIC_ERRORS; DYSREG -> SIGNALING;
MITOTIC_ERRORS -> {CENTROSOME_AMP, CYTOKINESIS_FAIL, SAC_WEAK} [style=dotted, arrowhead=none];
CENTROSOME_AMP -> ANEUPLOIDY; CYTOKINESIS_FAIL -> POLYPLOIDY; SAC_WEAK -> ANEUPLOIDY;
{ANEUPLOIDY, POLYPLOIDY} -> GENOMIC_INSTABILITY [style=dotted, arrowhead=none];
GENOMIC_INSTABILITY -> TUMOR; SIGNALING -> HALLMARKS;
HALLMARKS -> {PROLIFERATION, APOPTOSIS_EVASION} [style=dotted, arrowhead=none]; {PROLIFERATION, APOPTOSIS_EVASION} -> TUMOR; } DOT Caption: Logical flow from Aurora kinase dysregulation to tumorigenesis.
Experimental Workflows
Key Experimental Protocols
In Vitro Aurora Kinase Activity Assay (Luminescence-Based)
This protocol is adapted from commercially available kits like ADP-Glo™ and is designed to quantify kinase activity by measuring the amount of ADP produced.[22][27][28]
Materials:
-
Recombinant active Aurora A or Aurora B kinase.
-
Kinase substrate (e.g., Kemptide peptide or Myelin Basic Protein).[27][29]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT).[30][31]
-
ATP solution.
-
Test inhibitors dissolved in DMSO.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent).
-
White, opaque 384-well assay plates.
-
Luminometer.
Methodology:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer.
-
Inhibitor Plating: Add 2.5 µL of test inhibitor dilutions (in 10% DMSO) to the wells of a 384-well plate. For "Positive Control" and "Blank" wells, add 2.5 µL of 10% DMSO.
-
Master Mix Preparation: Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP (at a final concentration near the Kₘ for the kinase, if known), and the kinase substrate.
-
Enzyme Preparation: Dilute the Aurora kinase enzyme to the desired working concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[27]
-
Reaction Initiation:
-
To "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.
-
Add 12.5 µL of the Master Mix to all wells.
-
Initiate the kinase reaction by adding 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.
-
-
Incubation: Cover the plate and incubate at 30°C for 45-60 minutes.[22][27]
-
Signal Generation (ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40-45 minutes.[27]
-
Add 50 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-45 minutes.[22][27]
-
-
Data Acquisition: Read the luminescence of the plate using a luminometer. The "Blank" value should be subtracted from all other readings. Data can be used to calculate IC₅₀ values for inhibitors.
Western Blot Analysis for Aurora Kinase Expression
This protocol details the detection of Aurora kinase protein levels in cell or tissue lysates.[32][33][34]
Materials:
-
Cell or tissue samples.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary antibodies (e.g., rabbit anti-AURKB, mouse anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Methodology:
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant.[32]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[32]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AURKA diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the Aurora kinase can be quantified and normalized to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
The Aurora kinase family members are master regulators of mitosis whose functions are essential for maintaining genomic integrity. A wealth of evidence has firmly established their roles in tumorigenesis, driven by their frequent overexpression in human cancers and their ability to dismantle critical cell cycle checkpoints and activate oncogenic signaling pathways.[2][3] This has validated them as compelling targets for cancer therapy, with several inhibitors showing promise in clinical trials, particularly in hematologic malignancies and specific subsets of solid tumors.[26]
Future research will likely focus on several key areas. First, the development of more selective inhibitors will be crucial to minimize off-target effects and improve the therapeutic window. Second, identifying predictive biomarkers—such as AURKA/MYCN co-amplification—will be essential for stratifying patients who are most likely to respond to Aurora kinase-targeted therapies.[24] Finally, exploring rational combination therapies that pair Aurora kinase inhibitors with other targeted agents or conventional chemotherapy holds great potential for overcoming drug resistance and improving patient outcomes. A deeper understanding of the complex signaling networks in which Aurora kinases operate will continue to fuel the development of innovative and effective cancer treatments.
References
- 1. The Aurora kinases: role in cell transformation and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of Aurora kinases in mitosis and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. rjlbpcs.com [rjlbpcs.com]
- 11. The Role of Aurora B Kinase in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functions of Aurora kinase C in meiosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oncogenic role of meiosis-specific Aurora kinase C in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aurora Kinase A Promotes Inflammation and Tumorigenesis in Mice and Human Gastric Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Meta-analysis of Aurora Kinase A (AURKA) Expression Data Reveals a Significant Correlation Between Increased AURKA Expression and Distant Metastases in Human ER-positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 21. Aurora kinase A promotes ovarian tumorigenesis through dysregulation of the cell cycle and suppression of BRCA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. promega.co.uk [promega.co.uk]
- 23. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. onclive.com [onclive.com]
- 26. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Aurora A Kinase Enzyme System [promega.com]
- 30. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 31. media.cellsignal.com [media.cellsignal.com]
- 32. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 33. aacrjournals.org [aacrjournals.org]
- 34. Role of aurora kinase B in regulating resistance to paclitaxel in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Aurora Kinase Inhibitors for MYC-Driven Cancers: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MYC family of oncoproteins (c-MYC, N-MYC, L-MYC) are master transcriptional regulators that are deregulated in over 70% of human cancers, driving uncontrolled proliferation and tumor maintenance.[1] Despite their prevalence and importance, MYC proteins have remained largely "undruggable" due to their lack of a defined enzymatic pocket for small molecule inhibition. A promising therapeutic strategy has emerged through the principle of synthetic lethality, which involves targeting cellular machinery upon which MYC-driven cancers are critically dependent.[2] Aurora kinases, a family of serine/threonine kinases essential for mitotic progression, represent a key vulnerability in this context. A strong mechanistic link exists where MYC upregulates Aurora kinases, and in a feedback loop, Aurora Kinase A (AURKA) stabilizes the MYC protein. This guide provides a comprehensive overview of the rationale, preclinical data, and clinical development of Aurora kinase inhibitors as a targeted therapy for MYC-driven malignancies.
The Core Nexus: MYC and Aurora Kinase Signaling
The therapeutic rationale for targeting Aurora kinases in MYC-driven cancers is built upon a deeply intertwined biological relationship. MYC oncoproteins directly and indirectly drive the expression of both AURKA and Aurora Kinase B (AURKB), which are essential for managing the high replicative stress characteristic of these tumors.[1][3]
-
Transcriptional Upregulation: c-Myc directly binds to E-box elements in the promoter region of the Aurka gene to drive its transcription.[1][3] The upregulation of Aurkb is also MYC-dependent, although it appears to be mediated through indirect mechanisms.[1][3] This elevated expression is observed consistently in preclinical models and human tumors, such as MYC-driven B-cell lymphomas.[1]
-
Post-Translational Stabilization of MYC: Beyond transcriptional control, AURKA plays a crucial, non-catalytic role in stabilizing MYC-family proteins. AURKA forms a direct protein-protein complex with both N-MYC and c-MYC, shielding them from proteasomal degradation mediated by the E3 ubiquitin ligase FBXW7.[4][5][6] This stabilization of the otherwise short-lived MYC oncoproteins is critical for maintaining the malignant phenotype.[6]
This reciprocal relationship creates a positive feedback loop that sustains high levels of both MYC and Aurora kinases, promoting genomic instability, cell cycle progression, and tumor maintenance. Interrupting this axis is therefore a highly attractive therapeutic strategy.
Therapeutic Strategy: Exploiting MYC-Driven Vulnerability
Inhibiting Aurora kinases in MYC-overexpressing cancers leverages the principle of synthetic lethality. While normal cells can tolerate transient Aurora kinase inhibition, MYC-driven cancer cells, with their high proliferation rates and dependency on the MYC-AURK axis, are uniquely sensitive.[7][8] The therapeutic effect is achieved through two primary mechanisms depending on the inhibitor's specificity.
-
AURKA Inhibition: Selective AURKA inhibitors, particularly those that induce a conformational change in the kinase, disrupt the AURKA-MYC protein complex.[4][5] This exposes MYC to FBXW7-mediated ubiquitination and subsequent proteasomal degradation, leading to a rapid depletion of the core oncogenic driver.[9] This approach directly targets the mechanism of MYC stabilization.
-
AURKB Inhibition: High MYC expression sensitizes cells to the effects of mitotic disruption.[7][10] AURKB is a central component of the chromosomal passenger complex and is essential for chromosome segregation and cytokinesis. Inhibition of AURKB in rapidly dividing, MYC-driven cells leads to mitotic checkpoint failure, endoreduplication (repeated DNA replication without cell division), polyploidy, and ultimately, p53-independent apoptosis.[1][3][7]
Data Presentation: Aurora Kinase Inhibitors
A number of small molecule inhibitors targeting Aurora kinases have been developed. Their efficacy in MYC-driven contexts has been evaluated in numerous preclinical models and several have advanced to clinical trials.
Table 1: Preclinical Efficacy of Aurora Kinase Inhibitors (In Vitro)
| Inhibitor | Specificity | Cancer Type (Cell Line) | MYC Status | IC50 / EC50 | Citation(s) |
| Alisertib (MLN8237) | AURKA selective | Neuroblastoma | MYCN-Amplified | Median EC50: 49 nM | [11] |
| T-cell Lymphoma | MYC-Overexpressing | Synergistic with Romidepsin | [6] | ||
| Small Cell Lung Cancer | MYC-Amplified | Sensitive | [12] | ||
| Thyroid Cancer | c-Myc High | ~50-100 nM | [2] | ||
| Barasertib (AZD1152) | AURKB selective | Medulloblastoma | MYC-Overexpressing | Sensitized to cell death | [7][10] |
| Neuroblastoma | MYCN-Amplified | Preferential sensitivity | [13] | ||
| AT9283 | Pan-Aurora, JAK2 | B-cell NHL | N/A | IC50: 0.02–1.6 μM | [14] |
| Danusertib (PHA-739358) | Pan-Aurora | Leukemia (BaF3-p210) | N/A | IC50: 0.05–3.06 μM | [15] |
| VX-680 (Tozasertib) | Pan-Aurora | B-cell Lymphoma | MYC-Driven | Induces apoptosis | [1] |
| CCT137690 | Pan-Aurora | Neuroblastoma | MYCN-Amplified | Decreases MYCN protein | [13] |
Table 2: Preclinical Efficacy of Aurora Kinase Inhibitors (In Vivo)
| Inhibitor | Cancer Model (Xenograft) | Dosing Regimen | Outcome | Citation(s) |
| Alisertib (MLN8237) | Neuroblastoma | 20 mg/kg, PO, BID x 5 days | Maintained complete responses | [6] |
| AZD1152-HQPA | Medulloblastoma (Intracranial) | N/A | Inhibited tumor growth, prolonged survival | [7][10] |
| Barasertib (AZD1152) | Neuroblastoma | N/A | Significantly suppressed tumor growth | [13] |
| AT9283 | Mantle Cell Lymphoma | 15-20 mg/kg + Docetaxel | Significant tumor growth inhibition (>60%) | [14][16] |
| Danusertib (PHA-739358) | GEP-NET Liver Metastases | 2x15 mg/kg/d, IP | Significant growth inhibition | [17] |
| DBPR728 (6K465 prodrug) | SCLC, TNBC, HCC | 300 mg/kg, PO (single dose) | Durable tumor regression, c-MYC reduction >7 days | [18][19] |
Table 3: Selected Clinical Trial Data for Aurora Kinase Inhibitors in MYC-Associated Cancers
| Inhibitor | Phase | Cancer Type | Combination Agent | Key Outcome | Biomarker Findings | Citation(s) |
| Alisertib (MLN8237) | II | Relapsed/Refractory SCLC | Paclitaxel | Improved PFS (3.32 vs 2.17 mo) | c-Myc positive patients had greater benefit (PFS 4.64 vs 2.27 mo) | [20] |
| Alisertib (MLN8237) | II | Metastatic Breast Cancer | Paclitaxel | Improved PFS | Benefit associated with high C-MYC expression and MYC target gene activation | [21] |
| Alisertib (MLN8237) | II | Malignant Mesothelioma | Monotherapy | 32% achieved 4-month disease control | No correlation with MYC copy number observed in small sample | [22] |
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for evaluating Aurora kinase inhibitors. Below are standardized protocols for core assays.
Protocol 1: In Vitro Cell Viability and Proliferation Assay
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Plating: Seed cancer cells in 96-well microplates at a density of 2,000-10,000 cells/well in 100 µL of appropriate growth medium. Allow cells to adhere for 24 hours.
-
Drug Preparation: Prepare a 2X serial dilution of the Aurora kinase inhibitor (e.g., Alisertib) in growth medium. Concentrations typically range from 1 nM to 10 µM.[11] Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
Quantification: Assess cell viability using a metabolic assay such as MTS or MTT, or a fluorescence-based imaging system like DIMSCAN.[11]
-
MTS/MTT: Add the reagent to each well according to the manufacturer's instructions, incubate for 1-4 hours, and read the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis: Normalize absorbance values to the vehicle control wells. Plot the percentage of viability against the log-transformed drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blotting for Target Engagement and Downstream Effects
This protocol verifies that the inhibitor is engaging its target (Aurora kinase) and modulating downstream pathways (MYC levels, mitotic markers).
-
Cell Lysis: Plate cells and treat with the inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:
-
AURKA/B Target: p-AURKA (Thr288), p-AURKB (Thr232)
-
AURKB Substrate: p-Histone H3 (Ser10)[1]
-
MYC Pathway: c-MYC, N-MYC
-
Apoptosis Marker: Cleaved PARP
-
Loading Control: GAPDH, β-Actin
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST, apply an enhanced chemiluminescence (ECL) substrate, and visualize the protein bands using a digital imager.
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol assesses the anti-tumor activity of an inhibitor in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., female CB17SC-M scid-/- or BALB/c nu/nu mice, 6-8 weeks old).[11]
-
Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or Matrigel) into the flank of each mouse. For leukemia models, intravenous injection is used.[11]
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable volume (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., saline, PBS) on the same schedule as the treatment group.
-
Treatment Group: Administer the Aurora kinase inhibitor via the appropriate route (e.g., oral gavage (PO) or intraperitoneal (IP) injection). A typical regimen for Alisertib is 20 mg/kg, PO, twice daily for 5 consecutive days, followed by a 2-day break.[6][11]
-
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a fixed duration, or if treated mice show significant tumor regression.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth inhibition and overall survival between groups.
Conclusion and Future Directions
Targeting Aurora kinases represents a validated and compelling strategy for treating MYC-driven cancers. The strong biological linkage, coupled with promising preclinical and emerging clinical data, underscores the potential of this approach. AURKA inhibitors like Alisertib can directly deplete the MYC oncoprotein, while AURKB inhibitors effectively induce cell death in the context of high mitotic activity driven by MYC.
Challenges remain, including managing on-target toxicities (e.g., myelosuppression) associated with inhibiting key mitotic regulators and the development of resistance. The future of this field lies in three key areas:
-
Biomarker Development: Refining patient selection is critical. While MYC overexpression is a promising biomarker, further validation in prospective clinical trials is needed to confirm its predictive value.[20]
-
Rational Combination Therapies: Combining Aurora kinase inhibitors with other agents, such as taxanes, HDAC inhibitors, or mTOR inhibitors, may yield synergistic effects and overcome resistance mechanisms.[6][18][19]
-
Next-Generation Inhibitors: The development of novel inhibitors with improved selectivity, longer half-lives, and better safety profiles will be essential to broaden the therapeutic window and enhance clinical utility.[18]
References
- 1. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to target the cancer driver MYC in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A MYC-aurora kinase A protein complex represents an actionable drug target in p53-altered liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deep and Prolonged Response to Aurora A Kinase Inhibitor and Subsequently to Nivolumab in MYCL1-Driven Small-Cell Lung Cancer: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. ashpublications.org [ashpublications.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Discovery of a Long Half-Life AURKA Inhibitor to Treat MYC-Amplified Solid Tumors as a Monotherapy and in Combination with Everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. c-Myc could be key to alisertib potential in small-cell lung cancer | MDedge [mdedge.com]
- 21. ascopubs.org [ascopubs.org]
- 22. A Phase II Trial of Alisertib (MLN8237) in Salvage Malignant Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Using Aurora Kinase A Inhibitor Alisertib (MLN8237) in Cell Culture
Application Note
For Research Use Only.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[1] The family consists of three members in humans: Aurora A, Aurora B, and Aurora C. Aurora A is primarily involved in centrosome maturation, spindle assembly, and mitotic entry.[2][3] Overexpression of Aurora A is frequently observed in various human cancers and is associated with genetic instability and tumorigenesis.
Alisertib (MLN8237) is a potent and selective, orally bioavailable, small-molecule inhibitor of Aurora A kinase.[3][4] It has demonstrated greater than 200-fold selectivity for Aurora A over the structurally similar Aurora B kinase.[4][5] Inhibition of Aurora A by Alisertib leads to defects in mitotic spindle formation, chromosome segregation errors, and ultimately induces cell cycle arrest at the G2/M phase, apoptosis, and autophagy in cancer cells.[1][6] These characteristics make Alisertib a valuable tool for studying the cellular functions of Aurora A and a potential therapeutic agent in oncology.
This document provides detailed protocols for the use of Alisertib in cell culture, including methods for assessing cell viability, analyzing cell cycle progression, and monitoring the inhibition of Aurora A activity through western blotting.
Data Presentation
Table 1: In Vitro IC50 Values of Alisertib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [7] |
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [7] |
| Multiple Myeloma (MM) | Multiple Myeloma | 3 - 1710 | [4] |
| MCF7 | Breast Cancer | 17,130 (24h) | [8] |
| MDA-MB-231 | Breast Cancer | 12,430 (24h) | [8] |
| Colorectal Cancer | Colorectal Cancer | 60 - >5000 | [9] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Signaling Pathway and Experimental Workflow
Caption: Aurora A Signaling Pathway in Mitosis and Inhibition by Alisertib.
References
- 1. researchgate.net [researchgate.net]
- 2. Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alisertib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Value of Aurora Inhibitor 1 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[1][2] The three main isoforms in mammals, Aurora A, B, and C, are key regulators of centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3] Overexpression of Aurora kinases is frequently observed in various human cancers, correlating with poor prognosis and making them attractive targets for cancer therapy.[4][5] The development of small molecule inhibitors targeting Aurora kinases is a significant area of cancer research.[6][7][8]
This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) value of a novel Aurora kinase inhibitor, designated "Aurora inhibitor 1," in vitro. The IC50 value is a critical parameter for characterizing the potency of an inhibitor.[9][10] Two primary methodologies are described: a biochemical kinase assay using purified enzymes and a cell-based assay measuring the inhibition of a downstream substrate's phosphorylation.
Signaling Pathway
The Aurora kinases are integral components of the cellular machinery that governs cell cycle progression. Aurora A is primarily involved in centrosome separation and mitotic spindle formation, while Aurora B, as part of the chromosomal passenger complex, regulates chromosome-microtubule attachments and cytokinesis.[1][3] Aurora C's function is most prominent in meiosis.[2] Their activity is tightly regulated by phosphorylation and interaction with other proteins.
Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Aurora kinase A or B. The principle involves quantifying the phosphorylation of a specific substrate. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Recombinant Human Aurora A/B | Carna Biosciences | 01-101 / 01-102 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| Aurora Kinase Substrate (e.g., Kemptide) | AnaSpec | AS-60193 |
| ATP | Sigma-Aldrich | A7699 |
| This compound | In-house/Vendor | N/A |
| Kinase Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2) | In-house preparation | N/A |
| 384-well plates, white | Corning | 3572 |
| Plate reader with luminescence detection | Various | N/A |
Experimental Workflow
Caption: Workflow for the Biochemical IC50 Assay.
Protocol
-
Prepare Serial Dilutions: Prepare a 10-point serial dilution of this compound in kinase buffer. The concentration range should span from expected nanomolar to micromolar concentrations.
-
Assay Plate Setup: In a 384-well white plate, add 2.5 µL of the diluted inhibitor.
-
Add Kinase and Substrate: Add 5 µL of a solution containing the Aurora kinase (e.g., 100 ng of active Aurora B) and substrate (e.g., 1 µg of histone H3) in kinase buffer to each well.[12]
-
Initiate Reaction: Add 2.5 µL of ATP solution (e.g., 100 µM) to each well to start the kinase reaction.[12] The final volume will be 10 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
First Incubation: Incubate the plate for 40 minutes at room temperature.
-
Develop Signal: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Second Incubation: Incubate the plate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate reader.
Cell-Based Phospho-Histone H3 Assay
This assay determines the IC50 value of this compound in a cellular context by measuring the inhibition of Aurora B-mediated phosphorylation of Histone H3 at Serine 10 (pHH3), a well-established biomarker of Aurora B activity.[6][13][14] An In-Cell Western™ assay is a suitable high-throughput method.[10]
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Human cancer cell line (e.g., HCT116, HeLa) | ATCC | CCL-247 / CCL-2 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| This compound | In-house/Vendor | N/A |
| Nocodazole (for cell cycle synchronization) | Sigma-Aldrich | M1404 |
| 4% Paraformaldehyde in PBS | Electron Microscopy Sciences | 15710 |
| 0.1% Triton X-100 in PBS | Sigma-Aldrich | T8787 |
| Odyssey Blocking Buffer | LI-COR | 927-70001 |
| Anti-phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology | 9701 |
| IRDye® 800CW Goat anti-Rabbit IgG | LI-COR | 926-32211 |
| CellTag™ 700 Stain | LI-COR | 926-41090 |
| 96-well clear bottom plates | Corning | 3596 |
| Imaging System (e.g., LI-COR Odyssey) | LI-COR | N/A |
Experimental Workflow
Caption: Workflow for the Cell-Based IC50 Assay.
Protocol
-
Cell Seeding: Seed HCT116 cells in a 96-well clear bottom plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Cell Synchronization: Treat cells with nocodazole (e.g., 100 ng/mL) for 16-18 hours to arrest them in the G2/M phase, where Aurora B activity is high.[13]
-
Inhibitor Treatment: Remove the nocodazole-containing medium and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells with the inhibitor for 2-4 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 20 minutes, followed by permeabilization with 0.1% Triton X-100 for 15 minutes.
-
Blocking: Block with Odyssey Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody: Incubate with anti-phospho-Histone H3 (Ser10) antibody (1:200 dilution) overnight at 4°C.
-
Secondary Antibody and Normalization Stain: Wash with PBS containing 0.1% Tween-20. Incubate with IRDye® 800CW secondary antibody (1:1000) and CellTag™ 700 Stain (for cell number normalization) for 1 hour at room temperature.
-
Washing: Wash the plate multiple times with PBS-T.
-
Imaging: Scan the plate using an imaging system like the LI-COR Odyssey.
Data Presentation and Analysis
The raw data obtained from the plate reader (luminescence or fluorescence intensity) should be processed to determine the IC50 value.
Data Analysis Steps
-
Background Subtraction: Subtract the background signal (wells with no enzyme or no cells) from all data points.
-
Normalization: Normalize the data. For the biochemical assay, the highest signal (no inhibitor) is set to 100% activity and the lowest signal (highest inhibitor concentration or no enzyme control) is set to 0% activity. For the cell-based assay, the phospho-Histone H3 signal should be normalized to the CellTag™ signal to account for any variations in cell number. The normalized signal in the absence of inhibitor is set to 100%.
-
Dose-Response Curve: Plot the normalized response (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
IC50 Calculation: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software (e.g., GraphPad Prism, R).[9][15][16] The equation is typically: Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)*HillSlope)) The IC50 is the concentration of the inhibitor that produces a 50% reduction in the measured response.[9][15]
Data Summary Table
The results should be summarized in a clear and concise table for easy comparison.
| Assay Type | Target | Cell Line (if applicable) | IC50 (nM) | Hill Slope | R² |
| Biochemical | Aurora A | N/A | [Insert Value] | [Insert Value] | [Insert Value] |
| Biochemical | Aurora B | N/A | [Insert Value] | [Insert Value] | [Insert Value] |
| Cell-Based (pHH3) | Aurora B | HCT116 | [Insert Value] | [InsertValue] | [Insert Value] |
Conclusion
The protocols outlined in this application note provide a robust framework for determining the in vitro IC50 value of a novel Aurora kinase inhibitor. The combination of a direct biochemical assay and a mechanism-based cellular assay offers a comprehensive characterization of the inhibitor's potency and its activity in a more physiologically relevant context. Accurate determination of the IC50 value is a fundamental step in the preclinical evaluation of potential therapeutic agents targeting Aurora kinases.
References
- 1. apexbt.com [apexbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. apexbt.com [apexbt.com]
- 4. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. towardsdatascience.com [towardsdatascience.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Characterization of Derrone as an Aurora Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GraphPad Prism 10 Curve Fitting Guide - Equation: Absolute IC50 [graphpad.com]
- 16. Star Republic: Guide for Biologists [sciencegateway.org]
Aurora inhibitor 1 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and stock solution preparation of Aurora Inhibitor 1, a valuable tool for studying cell cycle regulation and for potential therapeutic development.
Product Information and Chemical Properties
This compound is a potent and selective inhibitor of Aurora kinases, a family of serine/threonine kinases that play crucial roles in mitotic progression. Different variants of Aurora kinase inhibitors exist; this document focuses on a commonly used Aurora A inhibitor (also known as TC-S7010). It demonstrates high selectivity for Aurora A over Aurora B. Inhibition of Aurora A leads to defects in centrosome maturation and separation, spindle assembly, and cytokinesis, ultimately resulting in G2/M cell cycle arrest and apoptosis in cancer cells[1].
| Property | Value |
| Synonyms | TC-S7010, Aurora A Inhibitor I |
| Molecular Formula | C₃₁H₃₁ClFN₇O₂ |
| Molecular Weight | 588.07 g/mol |
| CAS Number | 1158838-45-9 |
Solubility Data
The solubility of this compound has been determined in various common laboratory solvents. It is highly soluble in DMSO and insoluble in aqueous solutions.
| Solvent | Concentration | Appearance | Citations |
| DMSO | 10 mg/mL - 100 mg/mL | Clear Solution | [1] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Note: The use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce the solubility of the compound[1].
Protocols for Stock Solution Preparation
Protocol for In Vitro Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to the desired working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance and micropipettes
Procedure:
-
Weighing: Accurately weigh out a specific amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve the desired concentration. For a 10 mM stock solution with a molecular weight of 588.07 g/mol :
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example: Volume (µL) for 1 mg = (0.001 g / 588.07 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 169.9 µL
-
-
Dissolution: Add the calculated volume of DMSO to the tube containing the inhibitor powder.
-
Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved, resulting in a clear solution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[2][3].
Protocol for In Vivo Formulation
For animal studies, a formulation that improves bioavailability is required. The following is an example protocol for preparing a clear solution suitable for administration.
Materials:
-
10 mM this compound DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or ddH₂O
Procedure:
-
This protocol is an example for preparing a 1 mL working solution[1]. The final concentration and vehicle composition may need to be optimized for your specific experimental needs.
-
Add 50 µL of a 25 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Add 500 µL of ddH₂O or saline to bring the final volume to 1 mL.
-
The final solution should be clear and prepared fresh for immediate use[1].
Application Notes and Experimental Considerations
This compound is a cell-permeable compound used in a variety of cell-based assays.
-
Mechanism of Action: It acts as a reversible, ATP-competitive inhibitor of Aurora kinases[4].
-
Cellular Effects: In cancer cell lines, treatment with this compound has been shown to suppress cell proliferation, increase the G2/M fraction of cells, and induce apoptosis[1]. For example, it inhibits the proliferation of HCT116 cells with an IC₅₀ of 190 nM[1].
-
Working Concentration: The optimal working concentration varies depending on the cell type and assay. It is recommended to perform a dose-response experiment to determine the ideal concentration for your system. Concentrations ranging from 0.5 µM to 5 µM have been used effectively in leukemia cell lines[1].
-
Controls: Always include a vehicle control (e.g., DMSO at the same final concentration as the treated samples) in your experiments to account for any effects of the solvent.
Diagrams
Aurora A Signaling Pathway
Caption: Simplified Aurora A kinase signaling pathway during mitosis.
Experimental Workflow
Caption: General workflow for a cell-based assay using this compound.
References
Application Notes and Protocols for Cell-Based Measurement of Aurora A Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for various cell-based assays designed to measure the activity of Aurora A kinase, a critical regulator of mitotic progression and a key target in cancer drug discovery.
Introduction to Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a pivotal role in the regulation of cell division.[1] Its functions are essential for centrosome maturation and separation, mitotic spindle assembly, and the G2/M checkpoint.[1][2] Overexpression of Aurora A is frequently observed in a wide range of human cancers and is often associated with aneuploidy and tumorigenesis.[2] Consequently, Aurora A has emerged as a significant target for the development of novel anticancer therapeutics. The assays described herein provide robust methods for quantifying Aurora A activity in a cellular context, which is crucial for both basic research and the preclinical evaluation of specific inhibitors.
Overview of Cell-Based Assays for Aurora A Activity
Several distinct methodologies can be employed to measure Aurora A activity within intact cells. Each assay possesses unique advantages and is suited for different experimental goals, from high-throughput screening to detailed spatiotemporal analysis. The primary methods covered in these notes are:
-
Förster Resonance Energy Transfer (FRET) Biosensors: Enable real-time visualization of Aurora A activation dynamics in living cells.
-
Luciferase Reporter Assays: Provide a quantitative measure of Aurora A-dependent transcriptional activity.
-
In-Cell Western™ Assays: Offer a high-throughput method for quantifying the phosphorylation of Aurora A or its substrates.
-
Immunofluorescence Microscopy: Allows for the detailed visualization of phosphorylated Aurora A substrates at specific subcellular locations, such as centrosomes.
Data Presentation: Comparison of Assay Performance
The selection of an appropriate assay depends on the specific research question, available instrumentation, and desired throughput. The following table summarizes the key characteristics of the described cell-based assays for Aurora A activity.
| Assay Type | Principle | Output | Throughput | Sensitivity | Key Advantages | Key Limitations |
| FRET Biosensor | Conformational change of a genetically encoded sensor upon Aurora A autophosphorylation.[3][4] | Real-time fluorescence imaging of kinase activity.[5] | Low to Medium | High | Live-cell imaging, spatiotemporal resolution.[5] | Requires specialized microscopy and transfection. |
| Luciferase Reporter Assay | Aurora A-dependent regulation of a promoter driving luciferase expression.[6][7] | Luminescence measurement (endpoint).[6][7] | High | High | High-throughput compatible, quantitative.[6][8] | Indirect measure of activity, potential off-target effects on the reporter. |
| In-Cell Western™ | Immunodetection of phosphorylated Aurora A or its substrates in fixed cells within microplates.[9][10] | Fluorescence intensity measurement (endpoint).[9] | High | Medium to High | High-throughput, multiplexing capability.[9] | Endpoint measurement, requires specific antibodies. |
| Immunofluorescence | Antibody-based detection and visualization of phosphorylated substrates in fixed cells. | High-resolution images of protein localization and phosphorylation. | Low | High | Subcellular localization information, single-cell analysis. | Low throughput, requires high-quality antibodies and microscopy. |
Signaling Pathways and Experimental Workflows
Aurora A Signaling Pathway
Aurora A is a central node in a complex signaling network that governs mitotic entry and progression. Its activity is tightly regulated by interacting proteins and phosphorylation events. Key activators include TPX2 and Ajuba, which promote its autophosphorylation on Threonine 288 (Thr288), a hallmark of its active state.[11] Once active, Aurora A phosphorylates a multitude of downstream substrates, including PLK1 and the tumor suppressor p53, to orchestrate various mitotic events.[1][2]
General Experimental Workflow for Cell-Based Kinase Assays
The general workflow for cell-based kinase assays involves several key steps, from cell culture to data analysis. Specific details for each assay type are provided in the subsequent protocols.
Experimental Protocols
FRET Biosensor Assay for Live-Cell Imaging of Aurora A Activity
This protocol describes the use of a genetically encoded FRET biosensor to monitor the conformational changes associated with Aurora A autophosphorylation in real-time.[3][4]
Materials:
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Aurora A FRET biosensor plasmid (e.g., GFP-AuroraA-mCherry)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free imaging medium
-
Glass-bottom imaging dishes
-
Confocal or fluorescence microscope equipped for FRET imaging (e.g., with appropriate laser lines and emission filters for donor and acceptor fluorophores)
-
Image analysis software (e.g., ImageJ/Fiji with FRET analysis plugins)
Protocol:
-
Cell Seeding and Transfection: a. Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection. b. Twenty-four hours after seeding, transfect the cells with the Aurora A FRET biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.[12][13] c. Incubate the cells for 24-48 hours to allow for biosensor expression.
-
Live-Cell Imaging: a. Before imaging, replace the culture medium with pre-warmed, phenol red-free imaging medium. b. Place the imaging dish on the microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO2). c. Identify cells expressing the FRET biosensor. d. Acquire images in the donor, acceptor, and FRET channels using the appropriate excitation and emission filter sets.[12] It is crucial to optimize acquisition parameters (laser power, exposure time) to minimize phototoxicity and photobleaching.
-
Data Analysis: a. Perform background subtraction for all acquired images. b. Calculate the FRET efficiency or FRET ratio for each cell. A common method is to calculate the ratio of the acceptor emission intensity upon donor excitation to the donor emission intensity. c. Analyze the spatiotemporal changes in the FRET signal to determine the dynamics of Aurora A activation.
Dual-Luciferase Reporter Assay
This assay indirectly measures Aurora A activity by quantifying its effect on the expression of a reporter gene.[6][7] A second, constitutively expressed luciferase is used for normalization.[14]
Materials:
-
Mammalian cell line
-
Firefly luciferase reporter plasmid with an Aurora A-responsive promoter
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)
-
Luminometer with dual injectors
Protocol:
-
Cell Seeding and Transfection: a. Seed cells into an opaque-walled 96-well plate. b. Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Cell Lysis and Luciferase Reaction: a. After 24-48 hours of incubation (and any experimental treatments), remove the culture medium. b. Add passive lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells. c. Add the firefly luciferase substrate to each well and measure the luminescence.[15][16] d. Inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then immediately measure the Renilla luminescence.[17]
-
Data Analysis: a. For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.[14] b. Compare the normalized luciferase activity between different experimental conditions. An increase in the ratio indicates an increase in Aurora A-mediated transcriptional activation.[7]
In-Cell Western™ Assay
This immunofluorescence-based microplate assay allows for the quantitative determination of Aurora A phosphorylation.
Materials:
-
Mammalian cell line
-
Black-walled 96- or 384-well plates
-
Primary antibodies:
-
Phospho-Aurora A (Thr288) antibody
-
Total Aurora A antibody (for normalization)
-
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., LI-COR Odyssey® Blocking Buffer or 5% BSA in PBS)
-
Wash buffer (e.g., 0.1% Tween-20 in PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey®)
Protocol:
-
Cell Culture and Treatment: a. Seed cells in a black-walled multiwell plate and culture until they reach the desired confluency. b. Treat the cells with compounds or other stimuli as required by the experimental design.
-
Fixation and Permeabilization: a. Remove the culture medium and fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[10] b. Wash the cells with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[10]
-
Immunostaining: a. Block the cells with blocking buffer for 1-2 hours at room temperature. b. Incubate the cells with a mixture of the primary antibodies (phospho-Aurora A and total Aurora A) diluted in blocking buffer overnight at 4°C. c. Wash the cells extensively with wash buffer. d. Incubate the cells with a mixture of the corresponding infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light. e. Wash the cells again to remove unbound secondary antibodies.
-
Imaging and Analysis: a. Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels. b. Quantify the fluorescence intensity in each well for both the phospho-protein and the total protein. c. Normalize the phospho-Aurora A signal to the total Aurora A signal to determine the relative level of Aurora A activity.[18]
Immunofluorescence Microscopy of Phosphorylated Substrates
This technique allows for the visualization of Aurora A activity by detecting the phosphorylation of its substrates at specific subcellular locations, such as the centrosomes.
Materials:
-
Cells grown on glass coverslips
-
Primary antibody against a phosphorylated Aurora A substrate (e.g., phospho-LATS2 (Ser83))
-
Primary antibody against a centrosomal marker (e.g., γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
Fixation solution (e.g., cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (if using paraformaldehyde fixation)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium with DAPI
-
Fluorescence or confocal microscope
Protocol:
-
Cell Culture and Treatment: a. Grow cells on glass coverslips to the desired confluency. b. Apply experimental treatments as needed.
-
Fixation and Permeabilization: a. Fix the cells, for example, with ice-cold methanol for 10 minutes at -20°C. b. If using paraformaldehyde, follow with a permeabilization step using 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: a. Block the coverslips with blocking buffer for at least 1 hour. b. Incubate with primary antibodies (e.g., anti-phospho-LATS2 and anti-γ-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash the coverslips three times with wash buffer. d. Incubate with the appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark. e. Wash the coverslips again.
-
Mounting and Imaging: a. Mount the coverslips onto glass slides using antifade mounting medium containing DAPI. b. Acquire images using a fluorescence or confocal microscope.
-
Data Analysis: a. Quantify the fluorescence intensity of the phosphorylated substrate specifically at the centrosomes (identified by the γ-tubulin signal). b. Compare the centrosomal intensity of the phospho-substrate between different experimental conditions to assess changes in localized Aurora A activity.
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A FRET biosensor reveals spatiotemporal activation and functions of aurora kinase A in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Monitoring of Aurora kinase A Activation using Conformational FRET Biosensors in Live Cells [jove.com]
- 6. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 7. youtube.com [youtube.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. licorbio.com [licorbio.com]
- 10. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 11. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically Encoded Fluorescence Resonance Energy Transfer Biosensor for Live-Cell Visualization of Lamin A Phosphorylation at Serine 22 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biology.stackexchange.com [biology.stackexchange.com]
- 15. assaygenie.com [assaygenie.com]
- 16. assaygenie.com [assaygenie.com]
- 17. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 18. licorbio.com [licorbio.com]
Application Notes and Protocols for In Vivo Administration of Alisertib (MLN8237), an Aurora A Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alisertib (MLN8237) is a selective and potent small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A kinase plays a critical role in centrosome maturation, spindle assembly, and chromosome segregation.[3][4] Its overexpression is linked to genetic instability and is observed in a wide range of human cancers, making it an attractive target for cancer therapy.[3][5] Alisertib has demonstrated significant antitumor activity in a variety of preclinical in vitro and in vivo models, including those for colorectal cancer, neuroblastoma, and acute lymphoblastic leukemia.[1][2][6] These application notes provide a summary of its in vivo administration, dosing, and relevant experimental protocols to guide preclinical research.
Data Presentation
In Vitro Potency of Alisertib
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various | Pediatric Cancers | Median IC50 of 61 | [6] |
| HCT116 | Colorectal Cancer | - | [2] |
| Multiple | Colorectal Cancer | 60 to >5000 | [2] |
Note: The HCT116 cell line is noted as being sensitive to Alisertib, with the inhibitor demonstrating a 200-fold higher selectivity for Aurora A over Aurora B in this line.[2]
In Vivo Efficacy and Dosing of Alisertib
| Animal Model | Cancer Type | Dose | Administration Route | Dosing Schedule | Outcome | Reference |
| Mouse Xenograft | Pediatric Cancers | 20 mg/kg | Orally | Twice daily for 5 days | Significant antitumor activity | [6] |
| Mouse Xenograft | Neuroblastoma | 20 mg/kg | Orally | Twice daily for 5 days | Significant antitumor activity | [6] |
| Mouse Xenograft | Acute Lymphoblastic Leukemia (ALL) | 20 mg/kg | Orally | Twice daily for 5 days | Efficacious | [1] |
| Patient-Derived Xenograft (PDX) | Colorectal Cancer | 30 mg/kg | Not Specified | For at least 28 days | Wide range of responses, including minor regression in some models | [2] |
Signaling Pathway
Alisertib selectively inhibits Aurora A kinase.[1] This inhibition disrupts key mitotic processes such as centrosome separation and spindle assembly, leading to mitotic arrest, polyploidy, and ultimately apoptosis in cancer cells.[2][3][4] In some cancer models, the inhibition of Aurora A by Alisertib can lead to the activation of p53 and its downstream effectors, contributing to its antitumor activity.[2]
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol is a representative methodology based on preclinical studies of Alisertib.[2][6]
1. Animal Models and Husbandry:
-
Nude mice or other immunocompromised strains are typically used for xenograft studies.
-
Animals should be maintained under barrier conditions with protocols approved by an Institutional Animal Care and Use Committee.[6]
2. Cell Line and Tumor Implantation:
-
Select a cancer cell line of interest (e.g., neuroblastoma, colorectal cancer).[2][6]
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly with caliper measurements.
3. Treatment Group Allocation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into control and treatment groups.[6]
-
A typical group size is 8-10 mice.[6]
4. Alisertib Formulation and Administration:
-
Alisertib (MLN8237) is formulated for oral administration.[6]
-
A common dosage used in preclinical models is 20 mg/kg or 30 mg/kg.[2][6]
-
A representative dosing schedule is twice daily for five consecutive days.[6]
-
The control group should receive a vehicle control on the same schedule.
5. Monitoring and Endpoints:
-
Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
The primary endpoint is often tumor growth inhibition.
-
Toxicity can be monitored by observing changes in body weight and overall animal health.
-
Studies may be terminated when tumors in the control group reach a specified size or after a set duration.[2]
6. Data Analysis:
-
Calculate tumor growth inhibition to assess efficacy.
-
Statistical analysis should be performed to compare treatment and control groups.
Experimental Workflow
Conclusion
Alisertib (MLN8237) is a promising Aurora A kinase inhibitor with demonstrated preclinical in vivo activity across various cancer models. The provided data and protocols offer a foundation for designing further preclinical studies to explore its therapeutic potential. Careful consideration of the animal model, dosing regimen, and endpoints is crucial for obtaining robust and reproducible results.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Mitotic Checkpoint: A Western Blot Protocol for p-Histone H3 Following Aurora B Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Note
The phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (Ser10)) is a hallmark of mitosis, playing a crucial role in chromosome condensation and segregation. This post-translational modification is primarily catalyzed by the Aurora B kinase, a key regulator of the mitotic checkpoint. Inhibition of Aurora B leads to a significant reduction in p-Histone H3 (Ser10) levels, making its detection by Western blot a reliable method to assess the efficacy of Aurora B inhibitors. This document provides a detailed protocol for the detection of p-Histone H3 (Ser10) in cell lysates following treatment with an Aurora B inhibitor. The protocol covers cell culture and treatment, histone extraction, Western blotting, and data analysis, providing a comprehensive guide for researchers in cell biology and cancer drug development.
Signaling Pathway of Aurora B and Histone H3 Phosphorylation
Aurora B kinase is a critical component of the chromosomal passenger complex (CPC), which ensures the fidelity of chromosome segregation during mitosis. Aurora B's kinase activity is tightly regulated throughout the cell cycle, peaking during mitosis. One of its key substrates is Histone H3. The phosphorylation of Histone H3 at Serine 10 by Aurora B is essential for the recruitment of other proteins involved in chromosome condensation and for the proper attachment of microtubules to kinetochores.[1][2][3] Inhibition of Aurora B disrupts this signaling cascade, leading to defects in chromosome alignment and segregation, and ultimately, cell cycle arrest or apoptosis.
Caption: Aurora B kinase phosphorylates Histone H3 at Serine 10, a key event for proper chromosome condensation and segregation during mitosis. Aurora B inhibitors block this phosphorylation.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for detecting p-Histone H3 (Ser10) after treating cells with an Aurora B inhibitor.
Caption: A schematic overview of the experimental procedure, from cell culture and treatment to data analysis.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., HeLa, HCT116) in appropriate culture dishes to achieve 70-80% confluency at the time of treatment.
-
Aurora B Inhibitor Treatment: Treat cells with the desired concentration of an Aurora B inhibitor (e.g., 50 nM AZD1152 or 2 µM ZM447439) for a specified duration (e.g., 24 hours).[3][4]
-
Controls:
-
Negative Control: Treat a set of cells with the vehicle (e.g., DMSO) for the same duration.
-
Positive Control: Treat a set of cells with a mitotic-arresting agent like nocodazole (e.g., 100 ng/mL for 18 hours) to induce high levels of Histone H3 phosphorylation.
-
II. Histone Extraction (Acid Extraction Method)
This method is ideal for enriching histone proteins.[5][6]
-
Cell Harvesting:
-
For adherent cells, wash with ice-cold PBS, scrape, and collect by centrifugation at 1,500 rpm for 5 minutes at 4°C.
-
For suspension cells, directly pellet by centrifugation.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.
-
-
Acid Extraction:
-
Discard the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 0.4 N H2SO4 or 0.2 N HCl.
-
Incubate on a rotator at 4°C for at least 1 hour (or overnight).
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Protein Precipitation:
-
Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Add trichloroacetic acid (TCA) to a final concentration of 20-25%.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Washing and Solubilization:
-
Discard the supernatant.
-
Wash the protein pellet twice with ice-cold acetone.
-
Air-dry the pellet for 10-20 minutes.
-
Resuspend the histone pellet in deionized water.
-
-
Quantification:
-
Determine the protein concentration using a Bradford assay.
-
III. Western Blotting
-
Sample Preparation:
-
SDS-PAGE:
-
Load the samples onto a 15% polyacrylamide gel to resolve the low molecular weight histone proteins.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate a PVDF membrane (0.2 µm pore size is recommended for small proteins) in 100% methanol for 15-30 seconds.[9][10]
-
Equilibrate the gel and PVDF membrane in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol).
-
Transfer the proteins from the gel to the membrane at 100 V for 1 hour in a wet transfer system.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-protein detection, BSA is often preferred to avoid potential cross-reactivity with phosphoproteins in milk.[11]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
IV. Data Analysis
-
Image Acquisition: Capture multiple exposures to ensure the signal is within the linear range of detection.
-
Densitometry: Quantify the band intensities for p-Histone H3 and total Histone H3 using image analysis software (e.g., ImageJ).[15][16]
-
Normalization: Normalize the p-Histone H3 signal to the total Histone H3 signal for each sample to account for any variations in protein loading.[15]
Data Presentation
Table 1: Reagents and Buffers
| Reagent/Buffer | Composition |
| Hypotonic Lysis Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, Protease & Phosphatase Inhibitors |
| Acid Extraction Solution | 0.4 N H2SO4 or 0.2 N HCl |
| 2x Laemmli Sample Buffer | 4% SDS, 20% glycerol, 125 mM Tris-HCl (pH 6.8), 0.004% bromophenol blue, 10% 2-mercaptoethanol (added fresh)[7][17] |
| Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |
| TBST | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20 |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Host Species | Recommended Dilution | Incubation Time |
| Anti-phospho-Histone H3 (Ser10) | Rabbit or Mouse | 1:1000 - 1:10000[12][18] | Overnight at 4°C |
| Anti-total Histone H3 | Rabbit or Mouse | 1:1000 - 1:8000[14] | Overnight at 4°C |
| HRP-conjugated anti-Rabbit IgG | Goat | 1:5000 - 1:20000 | 1 hour at Room Temp |
| HRP-conjugated anti-Mouse IgG | Goat | 1:5000 - 1:20000 | 1 hour at Room Temp |
Troubleshooting
-
No/Weak Signal:
-
Ensure efficient histone extraction.
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Check the activity of the ECL reagent.
-
-
High Background:
-
Increase the duration and number of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Decrease the antibody concentrations.
-
-
Non-specific Bands:
-
Ensure the purity of the histone extract.
-
Use a more specific primary antibody.
-
Increase the stringency of the washing steps.
-
-
Uneven Bands (Smiling):
-
Ensure the gel polymerized evenly.
-
Avoid overheating during electrophoresis by running the gel at a lower voltage or in a cold room.
-
References
- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of histone H3 on Ser-10 by Aurora B is essential for chromosome condensation in porcine embryos during the first mitotic division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Histone Extraction Kit | Proteintech [ptglab.com]
- 7. usbio.net [usbio.net]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot Protein Transfer Protocol [novusbio.com]
- 11. bu.edu [bu.edu]
- 12. Phospho-Histone H3 (Ser10) antibody (66863-1-PBS) | Proteintech [ptglab.com]
- 13. Histone H3 Loading Control Recombinant Monoclonal Antibody (6-A7-R) (MA5-56430) [thermofisher.com]
- 14. Histone H3 antibody (17168-1-AP) | Proteintech [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laemmli buffer: Preparation (1x,2x & 4x) and principle - Sharebiology [sharebiology.com]
- 18. Phospho-Histone H3 (Ser10) antibody (66863-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols for Immunofluorescence Staining of Mitotic Defects Induced by Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis. The three main family members in mammals, Aurora A, Aurora B, and Aurora C, have distinct but complementary functions in ensuring accurate chromosome segregation and cell division. Aurora A is primarily involved in centrosome maturation and separation, as well as bipolar spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for proper kinetochore-microtubule attachments, the spindle assembly checkpoint (SAC), and cytokinesis. Aurora C's function is most prominent in meiosis but it can also compensate for Aurora B loss in mitosis.
Given their critical roles in cell division, Aurora kinases are frequently overexpressed in various cancers, making them attractive targets for anti-cancer drug development. Inhibition of Aurora kinases leads to a variety of mitotic defects, including failed centrosome separation, monopolar or multipolar spindle formation, chromosome misalignment, aneuploidy, and cytokinesis failure. These defects can ultimately trigger cell cycle arrest, senescence, or apoptosis in cancer cells.
Immunofluorescence microscopy is a powerful technique to visualize and quantify these mitotic defects. By using specific antibodies against key mitotic proteins, researchers can gain detailed insights into the cellular consequences of Aurora kinase inhibition. These application notes provide a comprehensive guide to studying mitotic defects induced by Aurora kinase inhibitors using immunofluorescence, including detailed protocols and data presentation guidelines.
Quantitative Data on Mitotic Defects with Aurora Kinase Inhibitors
The following table summarizes the effects of commonly used Aurora kinase inhibitors on mitotic progression. The data presented is a synthesis of findings from multiple studies and may vary depending on the cell line, inhibitor concentration, and treatment duration.
| Inhibitor | Target(s) | Mitotic Defects Observed | Quantitative Observations |
| Alisertib (MLN8237) | Aurora A >> Aurora B | Monopolar spindles, chromosome misalignment, mitotic arrest, polyploidy, aneuploidy.[1][2][3][4][5][6][7] | - Dose-dependent increase in cells with G2/M DNA content.[1] - Significant increase in prometaphases with disorganized spindles (30-60% at ≥10 nM).[3][5] - At 50 nM, ~20% of cells undergo multipolar anaphase.[3] - At 250 nM, ~70% of prometaphases show no microtubule nucleation.[3][5] |
| Barasertib (AZD1152-HQPA) | Aurora B | Chromosome misalignment, cytokinesis failure, polyploidy, mitotic slippage.[8][9][10][11] | - Induces transient mitotic arrest followed by mitotic slippage and polyploidy.[8] - Leads to failed biorientation of chromosomes and interferes with cytokinesis.[11] - Causes polyploidy and non-apoptotic cell death in glioma cell lines.[10] |
| MK-5108 (VX-689) | Aurora A | Monopolar spindles, G2/M arrest, apoptosis.[12][13][14][15][16] | - Induces a greater accumulation of phospho-histone H3 positive cells compared to other Aurora A inhibitors.[14] - Dose-dependent increase in pHH3-positive cells in tumor xenografts.[13] - Inhibits proliferation of diverse cancer cell lines with IC50 values in the nanomolar range.[16] |
Signaling Pathway and Experimental Workflow
Aurora Kinase Signaling in Mitosis and Impact of Inhibition
Caption: Aurora kinase signaling pathway in mitosis and the resulting defects upon inhibition.
Experimental Workflow for Immunofluorescence Staining
Caption: A step-by-step workflow for immunofluorescence staining to analyze mitotic defects.
Detailed Experimental Protocols
This protocol provides a general framework for immunofluorescence staining of adherent cells to visualize mitotic defects following treatment with Aurora kinase inhibitors. Optimization of antibody concentrations, incubation times, and fixation methods may be required for specific cell lines and antibodies.
Materials and Reagents
-
Cell Culture: Adherent cell line of interest, appropriate culture medium, fetal bovine serum (FBS), penicillin-streptomycin, sterile glass coverslips, and culture dishes.
-
Aurora Kinase Inhibitors: Alisertib (MLN8237), Barasertib (AZD1152-HQPA), MK-5108, or other inhibitors of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Fixation: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol.
-
Permeabilization: 0.1% Triton X-100 in PBS.
-
Blocking: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies (example):
-
Rabbit anti-Pericentrin (for centrosomes)
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-phospho-Histone H3 (Ser10) (for mitotic cells)
-
Mouse anti-γ-tubulin (for centrosomes)
-
-
Secondary Antibodies: Fluorophore-conjugated secondary antibodies corresponding to the host species of the primary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit IgG, Alexa Fluor 594 goat anti-mouse IgG).
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
-
Washing Buffer: Phosphate-buffered saline (PBS).
Protocol
-
Cell Seeding:
-
Sterilize glass coverslips by autoclaving or ethanol treatment.
-
Place sterile coverslips into the wells of a multi-well culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Inhibitor Treatment:
-
Prepare a working solution of the Aurora kinase inhibitor in the complete culture medium at the desired concentration.
-
Remove the old medium from the cells and add the inhibitor-containing medium.
-
Incubate for a duration determined by the experimental design (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
PFA Fixation (preserves membrane structures well):
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Methanol Fixation (can improve antigenicity for some antibodies):
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
-
Permeabilization (for PFA-fixed cells):
-
Add 0.1% Triton X-100 in PBS to the cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 5% BSA in PBS to the cells.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies to their optimal working concentration in the blocking buffer.
-
Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBS for 5-10 minutes each on a shaker.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibodies in the blocking buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Washing:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBS for 5-10 minutes each in the dark.
-
-
DNA Counterstaining:
-
Add DAPI solution to the cells and incubate for 5-10 minutes at room temperature in the dark.
-
Wash the cells once with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salts.
-
Wick away excess water with the edge of a filter paper.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish if desired.
-
-
Imaging and Analysis:
-
Allow the mounting medium to cure as per the manufacturer's instructions.
-
Image the slides using a confocal or widefield fluorescence microscope with the appropriate filter sets.
-
Capture images of mitotic cells and quantify the observed defects (e.g., percentage of cells with monopolar spindles, misaligned chromosomes, or multiple centrosomes).
-
Conclusion
The study of mitotic defects induced by Aurora kinase inhibitors is crucial for understanding their mechanism of action and for the development of novel cancer therapies. Immunofluorescence staining is an indispensable tool in this research, providing detailed spatial information on the subcellular localization of key mitotic proteins and allowing for the quantitative analysis of inhibitor-induced phenotypes. The protocols and data presented in these application notes offer a robust starting point for researchers to investigate the cellular consequences of targeting Aurora kinases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase using novel in vivo pharmacodynamic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitotic Aurora kinase A by alisertib induces apoptosis and autophagy of human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Aurora Kinase B activity disrupts development and differentiation of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Flow Cytometry Analysis for Cell Cycle Arrest with Aurora Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of cell division.[1][2] The three main members in mammals, Aurora A, B, and C, are key regulators of mitosis, involved in processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2][3] Due to their critical role in cell proliferation, Aurora kinases have emerged as significant targets for cancer therapy.[2][4] Overexpression of these kinases is frequently observed in various human cancers and is associated with genomic instability and tumorigenesis.[2][4]
Aurora kinase inhibitors are a class of small molecules designed to block the catalytic activity of these enzymes, leading to mitotic defects and ultimately inducing cell cycle arrest or apoptosis in rapidly dividing cancer cells.[2][5] Flow cytometry is a powerful and widely used technique to evaluate the efficacy of these inhibitors by analyzing their impact on the cell cycle distribution of a cell population.[5][6] This method relies on staining cellular DNA with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to the DNA.[7][8] The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][7][8]
These application notes provide a detailed protocol for assessing cell cycle arrest induced by Aurora inhibitors using flow cytometry with propidium iodide staining.
Signaling Pathway and Experimental Workflow
The Aurora kinases are integral to the proper execution of mitosis. Aurora A is primarily involved in centrosome function and the assembly of the bipolar spindle, while Aurora B, as part of the chromosomal passenger complex, ensures correct chromosome attachment to the spindle and regulates cytokinesis.[3][9] Inhibition of these kinases disrupts these processes, leading to a failure of cell division and often resulting in G2/M arrest or endoreduplication and polyploidy.
Caption: Aurora Kinase Signaling in Cell Cycle Progression.
The following workflow outlines the key steps in assessing cell cycle arrest induced by Aurora inhibitors.
Caption: Experimental Workflow for Cell Cycle Analysis.
Experimental Protocols
Materials
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[8][10]
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells of interest in appropriate culture plates or flasks and grow to the desired confluency (typically 60-70%).
-
Treat the cells with various concentrations of the Aurora kinase inhibitor or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
Cell Harvesting and Fixation
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with culture medium containing serum. For suspension cells, proceed directly to the next step.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[8][11] This step is crucial for permeabilizing the cells and should be done carefully to avoid cell clumping.[8][10]
-
Incubate the cells for at least 30 minutes on ice or at -20°C for longer storage.[8][10] Fixed cells can be stored at -20°C for several weeks.[12]
Propidium Iodide Staining
-
Pellet the fixed cells by centrifugation (note: fixed cells may require a higher speed, e.g., 500 x g for 5 minutes).[8][10]
-
Carefully decant the ethanol supernatant.
-
Wash the cell pellet twice with PBS to remove residual ethanol.[8]
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[10] The RNase A is essential to degrade RNA, ensuring that the PI signal is specific to DNA.[7][10]
-
Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[11]
-
Transfer the stained cell suspension to flow cytometry tubes.
Flow Cytometry Analysis
-
Set up the flow cytometer to measure the fluorescence signal from PI, typically using a 488 nm excitation laser and collecting the emission in the red channel (e.g., ~610 nm).
-
Ensure the instrument is set to acquire data on a linear scale for the DNA content histogram.[8][10]
-
Use a low flow rate to improve the resolution of the different cell cycle phases.[13][14]
-
Acquire at least 10,000-20,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.[10]
Data Presentation and Interpretation
The data obtained from the flow cytometer can be analyzed using appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with an effective Aurora kinase inhibitor is expected to cause an accumulation of cells in the G2/M phase, and in some cases, may lead to endoreduplication and the appearance of a polyploid (>4N DNA content) population.
Table 1: Effect of Aurora Kinase Inhibitor (Compound X) on Cell Cycle Distribution in HCT116 Cells after 24 hours.
| Treatment Concentration | % G0/G1 | % S | % G2/M | % Polyploid (>4N) |
| Vehicle (0.1% DMSO) | 65.2 | 15.5 | 19.3 | 0.0 |
| Compound X (10 nM) | 58.9 | 12.1 | 29.0 | 0.0 |
| Compound X (50 nM) | 35.7 | 8.3 | 55.1 | 0.9 |
| Compound X (100 nM) | 15.4 | 4.2 | 78.5 | 1.9 |
Table 2: Time-Course Effect of 50 nM Compound X on Cell Cycle Distribution in A549 Cells.
| Treatment Duration | % G0/G1 | % S | % G2/M | % Polyploid (>4N) |
| 0 hours (Control) | 62.8 | 18.1 | 19.1 | 0.0 |
| 12 hours | 55.3 | 14.5 | 30.2 | 0.0 |
| 24 hours | 38.1 | 9.9 | 50.7 | 1.3 |
| 48 hours | 22.5 | 5.6 | 65.4 | 6.5 |
These tables clearly demonstrate a dose-dependent and time-dependent increase in the percentage of cells in the G2/M phase, which is a characteristic effect of Aurora kinase inhibition.[15][16] The emergence of a polyploid population at higher concentrations and longer incubation times is also indicative of mitotic failure.[15][17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Coefficient of Variation (CV) in G1/G0 peaks | High flow rate.[13] | Run samples at the lowest flow rate setting on the cytometer.[13][14] |
| Cell clumping. | Ensure single-cell suspension before fixation by gentle pipetting or passing through a cell strainer. Add ethanol dropwise while vortexing.[8][10] | |
| Broad S-phase peak | Insufficient RNase treatment. | Ensure RNase A is active and incubation time is adequate (at least 10-15 minutes).[10] |
| Single peak instead of a proper cell cycle profile | Cells are not proliferating. | Use actively dividing, healthy cells. Ensure appropriate culture conditions. |
| Incorrect PI concentration. | Titrate the PI concentration for the specific cell type and number. | |
| Weak or no signal | Inadequate cell permeabilization. | Ensure proper fixation with cold 70% ethanol for at least 30 minutes. |
| Low target protein expression (if co-staining). | Confirm protein expression in the cell line. |
By following these detailed protocols and considering the potential troubleshooting steps, researchers can effectively utilize flow cytometry to analyze the impact of Aurora kinase inhibitors on the cell cycle, providing valuable insights for drug development and cancer research.
References
- 1. apexbt.com [apexbt.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 6. nanocellect.com [nanocellect.com]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Live-Cell Imaging to Monitor Mitotic Progression with Aurora Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play pivotal roles in regulating mitotic progression. The three main family members in mammals, Aurora A, Aurora B, and Aurora C, have distinct yet coordinated functions in processes such as centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for anti-cancer drug development.
Live-cell imaging is a powerful technique to study the dynamic process of mitosis and the cellular consequences of inhibiting Aurora kinases in real-time.[2] This document provides detailed application notes and protocols for utilizing live-cell imaging to monitor mitotic progression in the presence of Aurora kinase inhibitors.
Aurora Kinase Signaling in Mitosis
Aurora A and Aurora B are the most extensively studied members in the context of mitosis. Aurora A is primarily associated with centrosomes and spindle poles, where it governs centrosome separation and maturation, as well as spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), localizes to the centromeres and later to the central spindle and midbody. It is crucial for correcting improper kinetochore-microtubule attachments, ensuring proper chromosome alignment, and regulating cytokinesis.
Inhibition of Aurora A and Aurora B leads to distinct mitotic phenotypes. Aurora A inhibition often results in defects in centrosome separation, leading to the formation of monopolar spindles and a subsequent mitotic arrest.[3][4] In contrast, Aurora B inhibition disrupts chromosome alignment and the spindle assembly checkpoint, often leading to cytokinesis failure and the generation of polyploid cells.[3][4]
Caption: Simplified signaling pathway of Aurora A and Aurora B kinases during mitosis.
Experimental Workflow
A typical workflow for monitoring mitotic progression with Aurora kinase inhibition using live-cell imaging involves several key steps, from cell line selection and preparation to image acquisition and data analysis.
References
Measuring the Inhibition of Aurora A Autophosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a critical regulator of mitotic progression, playing a pivotal role in centrosome maturation, spindle assembly, and faithful chromosome segregation. Its activity is tightly controlled, in part, by autophosphorylation at Threonine 288 (Thr288) within its activation loop, a modification essential for full enzymatic function. Dysregulation of Aurora A is frequently observed in various cancers, making it a compelling target for anti-cancer drug development. Consequently, robust and reliable methods to measure the inhibition of Aurora A autophosphorylation are indispensable for the discovery and characterization of novel inhibitors.
These application notes provide a comprehensive overview of key methodologies to assess the inhibition of Aurora A autophosphorylation, complete with detailed experimental protocols and data presentation guidelines. The protocols described herein are intended to serve as a guide for researchers in academic and industrial settings.
Key Methodologies
Several distinct but complementary methods can be employed to quantify the inhibition of Aurora A autophosphorylation. The choice of assay depends on the specific research question, the required throughput, and the context (i.e., in vitro biochemical versus cell-based). The principal methods include:
-
In Vitro Kinase Assays: These assays directly measure the autophosphorylation of purified, recombinant Aurora A kinase in a controlled, cell-free environment. They are ideal for determining the direct inhibitory potential of a compound on the enzyme's catalytic activity.
-
Western Blotting: This semi-quantitative technique allows for the specific detection of phosphorylated Aurora A (p-Thr288) in cell lysates, providing a direct readout of autophosphorylation status within a cellular context.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a quantitative, plate-based method for measuring the levels of p-Aurora A (Thr288) in cell lysates, offering higher throughput than Western blotting.
Data Presentation: Inhibitor Potency
The potency of various small molecule inhibitors against Aurora A autophosphorylation is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several well-characterized Aurora A inhibitors.
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| Alisertib (MLN8237) | In Vitro Kinase Assay | Aurora A | 1.2 | [1] |
| AMG 900 | Cell-based Assay | Aurora A (p-Thr288) | 6.5 | [2] |
| Danusertib (PHA-739358) | In Vitro Kinase Assay | Aurora A | 13 | [1][3] |
| PF-03814735 | In Vitro Kinase Assay | Aurora A | 5 | [1] |
| MK-5108 | Cell-based Assay | Aurora A (p-Thr288) | - | [2] |
| ZM447439 | In Vitro Kinase Assay | Aurora A | 110 | [3] |
| PHA-680632 | In Vitro Kinase Assay | Aurora A | 27 | [3] |
Signaling Pathway
Caption: Aurora A Signaling Pathway.
Experimental Protocols
In Vitro Aurora A Autophosphorylation Kinase Assay
This protocol describes a luminescence-based kinase assay to measure the autophosphorylation of recombinant Aurora A and its inhibition by test compounds. The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Reagent Preparation:
-
Prepare the Kinase Buffer.
-
Dilute the recombinant Aurora A enzyme to the desired concentration in Kinase Buffer.
-
Prepare a solution of ATP in Kinase Buffer. The final concentration in the assay should be at or near the Km for ATP.
-
Prepare serial dilutions of the test inhibitor in DMSO, and then dilute further in Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Procedure:
-
To the wells of a 384-well plate, add 1 µL of the test inhibitor solution or DMSO vehicle control.
-
Add 2 µL of the diluted Aurora A enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: In Vitro Kinase Assay Workflow.
Western Blotting for Phospho-Aurora A (Thr288)
This protocol details the detection of phosphorylated Aurora A in cell lysates by Western blotting, providing a direct measure of autophosphorylation inhibition in a cellular context.
Materials:
-
Cell culture reagents
-
Test inhibitors
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Aurora A (Thr288)
-
Primary antibody: Mouse or Rabbit anti-total Aurora A
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or DMSO vehicle for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples with Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
(Optional) Strip the membrane and re-probe with an antibody against total Aurora A to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-Aurora A (Thr288) and total Aurora A using image analysis software.
-
Normalize the p-Aurora A signal to the total Aurora A signal for each sample.
-
Calculate the percent inhibition of autophosphorylation relative to the DMSO-treated control.
-
Caption: Western Blotting Workflow.
Cell-Based Phospho-Aurora A (Thr288) ELISA
This protocol provides a quantitative method for measuring p-Aurora A (Thr288) in cell lysates using a sandwich ELISA format.
Materials:
-
Cell culture reagents
-
Test inhibitors
-
Phospho-Aurora A (Thr288) Sandwich ELISA Kit (contains pre-coated plates, detection antibodies, and other necessary reagents)
-
Cell Lysis Buffer (provided with the kit or a compatible buffer)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or DMSO vehicle for the desired time.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using the Cell Lysis Buffer provided with the kit.
-
Incubate on ice for 30 minutes.
-
-
ELISA Procedure:
-
Transfer the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total Aurora A.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Wash the wells several times with the provided Wash Buffer.
-
Add the detection antibody, a mouse monoclonal antibody specific for p-Aurora A (Thr288), to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the wells.
-
Add an HRP-conjugated anti-mouse secondary antibody.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells.
-
Add the TMB substrate and incubate for 10-30 minutes at room temperature to develop the color.
-
Stop the reaction by adding the Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (wells with lysis buffer only).
-
Calculate the percent inhibition of Aurora A autophosphorylation for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Caption: Cell-Based ELISA Workflow.
References
Application of Aurora Kinase Inhibitors in Neuroblastoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Aurora kinase inhibitors in neuroblastoma research. It includes detailed application notes, experimental protocols, and a summary of key quantitative data to guide researchers in this promising field of cancer therapeutics. Aurora kinases, particularly Aurora A (AURKA) and Aurora B (AURKB), are critical regulators of mitosis and have emerged as significant therapeutic targets in neuroblastoma, especially in high-risk, MYCN-amplified subtypes.
Introduction to Aurora Kinases in Neuroblastoma
Neuroblastoma, a common pediatric solid tumor, is often characterized by the amplification of the MYCN oncogene, which is associated with aggressive disease and poor prognosis.[1][2] Aurora kinase A (AURKA) plays a crucial role in stabilizing the MYCN protein, protecting it from degradation and thereby promoting tumor cell proliferation and survival.[3][4][5] This makes AURKA a compelling target for therapeutic intervention. Similarly, Aurora kinase B (AURKB) has been identified as a potent and selective target in MYCN-driven neuroblastoma.[6][7] Inhibition of Aurora kinases leads to mitotic arrest (G2/M phase), apoptosis, and suppression of tumor growth in preclinical models of neuroblastoma.[2][3][6][7]
Key Aurora Kinase Inhibitors in Neuroblastoma Research
Several small molecule inhibitors targeting Aurora kinases have been investigated in neuroblastoma. These include selective AURKA inhibitors, selective AURKB inhibitors, and pan-Aurora kinase inhibitors.
-
Alisertib (MLN8237): A selective inhibitor of AURKA that has shown significant preclinical activity in neuroblastoma models and has been evaluated in clinical trials.[3][8][9][10] Alisertib disrupts the AURKA-MYCN complex, leading to MYCN degradation.[3]
-
Barasertib (AZD1152): A selective inhibitor of AURKB that has demonstrated high efficacy in suppressing the growth of neuroblastoma cells, particularly those with MYCN amplification and wild-type TP53.[6][7][11]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that has shown anti-tumor activity in various cancer models, including neuroendocrine tumors, and has been investigated in neuroblastoma.[12][13][14][15]
-
Tozasertib (VX680/MK-0457): A pan-Aurora kinase inhibitor that has demonstrated anti-neuroblastoma activity in the nanomolar range.[2]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of key Aurora kinase inhibitors in various neuroblastoma cell lines.
Table 1: IC50 Values of Aurora Kinase Inhibitors in Neuroblastoma Cell Lines
| Inhibitor | Target | Cell Line | MYCN Status | TP53 Status | IC50 (nM) | Reference |
| Alisertib (MLN8237) | AURKA | BE(2)-C | Amplified | Mutant | 15 - 469 (general range) | [16] |
| Barasertib (AZD1152-HQPA) | AURKB | IMR-32 | Amplified | Wild-type | Low nanomolar | [11] |
| Barasertib (AZD1152-HQPA) | SK-N-AS | Non-amplified | Mutant | Low nanomolar | [11] | |
| Barasertib (AZD1152-HQPA) | NGP | Amplified | Wild-type | Low nanomolar | [11] | |
| Barasertib (AZD1152-HQPA) | KELLY | Amplified | Mutant | Low nanomolar | [11] | |
| Tozasertib (VX680) | Pan-Aurora | UKF-NB-3 | N/A | Wild-type | Nanomolar range | [2] |
| CCT137690 | AURKA/B | N/A | Amplified | N/A | Low nanomolar | [17] |
Table 2: In Vivo Efficacy of Aurora Kinase Inhibitors in Neuroblastoma Xenograft Models
| Inhibitor | Model | Dosage and Administration | Outcome | Reference |
| Alisertib (MLN8237) | HCT-116 Xenograft | 30 mg/kg, oral, once daily | 94.7% Tumor Growth Inhibition | [16] |
| Alisertib (MLN8237) | Neuroblastoma Xenografts | 60 mg/m² tablets | 21% Partial Response Rate | [8] |
| Barasertib (AZD1152) | IMR32 Xenograft | N/A | Significant tumor growth suppression and prolonged survival | [6][7] |
| CCT137690 | MYCN-overexpressing transgenic mouse | N/A | Significant inhibition of tumor growth | [17] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of Aurora kinase inhibitors in neuroblastoma involves the disruption of mitosis. However, their effects extend to key signaling pathways that are critical for tumor survival and proliferation.
AURKA-MYCN Stabilization Pathway
In MYCN-amplified neuroblastoma, AURKA binds to and stabilizes the MYCN oncoprotein, preventing its proteasomal degradation.[3][4][5] This leads to the accumulation of MYCN and the transactivation of its target genes, which drive cell cycle progression and inhibit differentiation. AURKA inhibitors, such as Alisertib, disrupt this interaction, leading to MYCN degradation and subsequent tumor cell death.[3]
Caption: AURKA-MYCN stabilization pathway and the inhibitory effect of Alisertib.
AURKB and Mitotic Progression
AURKB is a key component of the chromosomal passenger complex and is essential for proper chromosome segregation and cytokinesis. Inhibition of AURKB by agents like Barasertib leads to defects in these processes, resulting in endoreduplication, polyploidy, and ultimately apoptosis.[6][7][11]
Caption: Role of AURKB in mitosis and the consequences of its inhibition by Barasertib.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the efficacy of Aurora kinase inhibitors in neuroblastoma research.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Aurora kinase inhibitors on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., BE(2)-C, IMR-32)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Aurora kinase inhibitor (e.g., Alisertib)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the Aurora kinase inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Western Blotting for Protein Expression and Phosphorylation
This protocol is for analyzing the levels of key proteins and their phosphorylation status following treatment with Aurora kinase inhibitors.
Materials:
-
Treated neuroblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-AURKA, anti-p-AURKA, anti-MYCN, anti-Histone H3, anti-p-Histone H3, anti-PARP, anti-cleaved PARP, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an Aurora kinase inhibitor in a neuroblastoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Neuroblastoma cells (e.g., IMR-32)
-
Matrigel
-
Aurora kinase inhibitor (e.g., Barasertib)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Aurora kinase inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., oral gavage, intraperitoneal injection).[7]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves and analyze for statistical significance.
Conclusion and Future Directions
The inhibition of Aurora kinases represents a highly promising therapeutic strategy for neuroblastoma, particularly for high-risk, MYCN-amplified disease. The preclinical data for inhibitors such as Alisertib and Barasertib are compelling, and ongoing clinical trials are further defining their role in the treatment of this challenging pediatric cancer.[8] Future research will likely focus on optimizing combination therapies to overcome resistance and improve efficacy, as well as identifying predictive biomarkers to select patients who are most likely to benefit from these targeted agents. The combination of Aurora kinase inhibitors with other targeted therapies, such as BET inhibitors or ATR inhibitors, has shown synergistic effects and warrants further investigation.[4][18] The protocols and data presented in this document provide a solid foundation for researchers to advance the study and application of Aurora kinase inhibitors in the fight against neuroblastoma.
References
- 1. alexslemonade.org [alexslemonade.org]
- 2. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells | PLOS One [journals.plos.org]
- 3. Aurora Kinase A inhibition enhances DNA damage and tumor cell death with 131I-MIBG therapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of Aurora-A and ATR kinase results in regression of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Aurora B kinase is a potent and selective target in MYCN-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of the Aurora A Kinase Inhibitor Alisertib in Combination With Irinotecan and Temozolomide for Patients With Relapsed or Refractory Neuroblastoma: A NANT (New Approaches to Neuroblastoma Therapy) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aurora B kinase is a potent and selective target in MYCN-driven neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
Application Notes and Protocols: Aurora Kinase Inhibitors in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis, playing essential roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1] The three main isoforms in humans—Aurora A, Aurora B, and Aurora C—are frequently overexpressed in various cancers, leading to genetic instability and tumorigenesis.[2] This overexpression makes them attractive targets for cancer therapy.
Aurora kinase inhibitors (AKIs) have demonstrated potent anti-proliferative activity in preclinical models. However, as monotherapy, their clinical efficacy has been modest in solid tumors.[3][4] A promising strategy to enhance their therapeutic potential is to combine them with conventional chemotherapy agents. This approach is based on the rationale that disrupting distinct but complementary cellular processes—mitotic regulation by AKIs and DNA damage or microtubule disruption by chemotherapy—can lead to synergistic cell killing and overcome chemoresistance.[5][6][7]
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the combination of Aurora kinase inhibitors with chemotherapy agents.
Mechanism of Action and Scientific Rationale
The Role of Aurora Kinases in Mitosis
Aurora A and Aurora B are the most well-characterized members in the context of cancer.
-
Aurora A is primarily associated with centrosomes and spindle poles. It is crucial for centrosome separation, maturation, and the assembly of a bipolar mitotic spindle.[2] Inhibition of Aurora A leads to defects in spindle formation, resulting in a mitotic arrest that can lead to apoptosis.[2][8]
-
Aurora B is a component of the chromosomal passenger complex (CPC). It ensures correct chromosome-microtubule attachments and regulates the spindle assembly checkpoint (SAC).[2] Inhibition of Aurora B disrupts chromosome alignment and overrides the SAC, causing cells to exit mitosis without proper segregation, which results in severe aneuploidy (polyploidy) and subsequent cell death.[9]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 4. Phase II study of MLN8237 (alisertib), an investigational Aurora A kinase inhibitor, in patients with platinum-resistant or -refractory epithelial ovarian, fallopian tube, or primary peritoneal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase inhibitors synergize with paclitaxel to induce apoptosis in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitor VE 465 synergistically enhances cytotoxicity of carboplatin in ovarian cancer cells through induction of apoptosis and downregulation of histone 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitor VX-680 enhances sensitivity of esophageal squamous cell carcinoma cells to cisplatin chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating Aurora Kinase Inhibitor-Resistant Cell Lines
Introduction
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis and cell division.[1][2] Their overexpression in various cancers has made them attractive targets for cancer therapy, leading to the development of numerous small molecule inhibitors.[3][4] However, as with many targeted therapies, the emergence of drug resistance is a significant clinical challenge.[5][6] The generation of drug-resistant cell lines in vitro is a crucial tool for understanding the molecular mechanisms of resistance, identifying new therapeutic targets, and developing strategies to overcome resistance.[7] This document provides detailed protocols for the generation and characterization of Aurora kinase inhibitor-resistant cell lines.
Mechanisms of Resistance to Aurora Kinase Inhibitors
Resistance to Aurora kinase inhibitors can arise through several mechanisms, including:
-
Point mutations in the kinase domain: Mutations in the ATP-binding pocket of Aurora kinases can prevent inhibitor binding while preserving kinase activity.[5][8] For example, a G160E substitution in Aurora B has been identified in leukemia cells resistant to ZM447439.[8]
-
Gene amplification: Increased copy number of the AURKA or AURKB gene can lead to overexpression of the target kinase, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.[6]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of Aurora kinases.[6]
-
Increased drug efflux: Overexpression of drug transporters can lead to increased removal of the inhibitor from the cell, reducing its intracellular concentration.
-
Development of polyploidy: Cells may become tetraploid to overcome the anti-mitotic effects of the inhibitors.[3]
Experimental Protocols
Protocol 1: Generation of Aurora Kinase Inhibitor-Resistant Cell Lines by Stepwise Dose Escalation
This protocol describes a common method for developing drug-resistant cell lines by gradually exposing a parental cell line to increasing concentrations of an Aurora kinase inhibitor.[7][9][10]
Materials:
-
Parental cancer cell line of interest (e.g., HCT116, CCRF-CEM)
-
Complete cell culture medium
-
Aurora kinase inhibitor (e.g., Alisertib, ZM447439)
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
Cell culture flasks, plates, and other necessary consumables
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at an appropriate density in 96-well plates.
-
Treat the cells with a range of concentrations of the Aurora kinase inhibitor for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Drug Selection:
-
Start by culturing the parental cells in their complete medium containing the Aurora kinase inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[10]
-
Maintain the cells in this concentration until they exhibit a stable growth rate, similar to the parental cells in drug-free medium. This may take several passages.[10]
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted to the initial concentration, gradually increase the inhibitor concentration. A 1.5 to 2-fold increase at each step is generally recommended.[10]
-
At each new concentration, the cells may initially show signs of stress and reduced proliferation. Continue to culture the cells, changing the medium with the fresh inhibitor every 2-3 days, until a resistant population emerges and resumes stable growth.[9]
-
It is critical to cryopreserve cells at each successful concentration step as a backup.[7][10]
-
-
Isolation of a Resistant Population:
-
Continue this stepwise increase until the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold the initial IC50 or higher).
-
At this stage, you have a polyclonal resistant cell population.
-
-
Clonal Selection (Optional but Recommended):
-
To ensure a homogenous population, perform single-cell cloning by limiting dilution or by picking individual colonies.
-
Expand the individual clones and characterize their level of resistance.
-
Protocol 2: Characterization of Resistant Cell Lines
1. Determination of the Resistance Index (RI):
-
Determine the IC50 of the resistant cell line and the parental cell line in parallel using a cell viability assay as described in Protocol 1, Step 1.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line
-
An RI greater than 1 indicates resistance.[10]
2. Cell Cycle Analysis:
-
Treat both parental and resistant cells with the Aurora kinase inhibitor at various concentrations.
-
After treatment, harvest the cells, fix them in ethanol, and stain with propidium iodide.
-
Analyze the cell cycle distribution by flow cytometry. Inhibition of Aurora kinases typically leads to a G2/M arrest and subsequent polyploidy.[8] Resistant cells are expected to show a diminished G2/M arrest compared to parental cells at the same inhibitor concentration.[8]
3. Western Blot Analysis:
-
Analyze the expression levels of Aurora kinases (A and B) and the phosphorylation status of their downstream targets (e.g., Histone H3 at Serine 10 for Aurora B).[3]
-
In resistant cells, you may observe altered expression of the target kinase or a lack of inhibition of substrate phosphorylation upon drug treatment.[3]
4. Gene Sequencing:
-
Isolate genomic DNA or RNA from the resistant cell lines.
-
Sequence the coding regions of the target Aurora kinase genes to identify potential point mutations that may confer resistance.[8]
Data Presentation
Table 1: Examples of Aurora Kinase Inhibitor-Resistant Cell Lines
| Parental Cell Line | Inhibitor | Fold Resistance (RI) | Mechanism of Resistance | Reference |
| CCRF-CEM | ZM447439 | 13.2 | G160E mutation in Aurora B | [8] |
| HCT116 p53+/+ | CYC116 | 9-82 | Tetraploidy | [3] |
| HCT116 p53-/- | CYC116 | 36-64 | Tetraploidy | [3] |
| HCT116 p53+/+ | ZM447439 | 18 - >83 | Aurora B mutations | [3] |
| HCT116 p53-/- | ZM447439 | 33-39 | Aurora B mutations | [3] |
Visualizations
Diagram 1: Aurora Kinase Signaling Pathway
Caption: Simplified Aurora Kinase Signaling Pathway.
Diagram 2: Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing inhibitor-resistant cell lines.
Diagram 3: Logical Relationship of Resistance Mechanisms
Caption: Mechanisms of resistance to Aurora kinase inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 5. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Culture Academy [procellsystem.com]
Troubleshooting & Optimization
Troubleshooting off-target effects of Aurora kinase inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Aurora kinase inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Aurora kinase inhibitor is showing a phenotype inconsistent with known Aurora kinase functions. How can I determine if this is an off-target effect?
A1: Unanticipated phenotypes are a common indicator of off-target activity. To investigate this, a multi-step approach is recommended. First, perform a literature search for the known selectivity profile of your specific inhibitor. Many inhibitors have been profiled against large kinase panels, and this data may already be public. Second, consider performing your own kinase selectivity profiling. Finally, cell-based assays can help confirm if the off-target activity is relevant in your experimental system.
Q2: What are the most common off-target kinases for Aurora kinase inhibitors?
A2: Due to the high conservation of the ATP-binding pocket among kinases, off-target interactions are a known liability.[1] Common off-targets for Aurora kinase inhibitors can include other kinases involved in cell cycle regulation or proliferation signaling. For example, some Aurora kinase inhibitors have been shown to interact with kinases such as VEGFR, FLT3, and Abl.[2][3] The specific off-target profile is highly dependent on the chemical scaffold of the inhibitor.
Q3: How can I experimentally validate a suspected off-target effect?
A3: Several experimental strategies can be employed:
-
Kinase Profiling: This is the most direct method to identify off-target kinases.[4][5] It involves screening your inhibitor against a large panel of purified kinases to determine its activity profile.
-
Cell-Based Target Engagement Assays: These assays measure the ability of the inhibitor to bind to its intended target and potential off-targets within a cellular context.[5]
-
Rescue Experiments: If you hypothesize that the observed phenotype is due to inhibition of a specific off-target kinase, you can try to "rescue" the effect by overexpressing a drug-resistant mutant of that kinase or by activating its downstream signaling pathway through other means.
-
Use of Structurally Unrelated Inhibitors: Employing a different, structurally distinct inhibitor for the same target can help determine if the observed effect is on-target. If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
Q4: My inhibitor is potent in a biochemical assay but shows weak or no activity in my cell-based assay. What could be the reason?
A4: Discrepancies between biochemical and cellular potency are common and can be due to several factors:
-
Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target at a sufficient concentration.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors, reducing their apparent potency compared to biochemical assays where ATP concentrations are often lower.[6]
-
Protein Binding: The inhibitor may bind to other cellular proteins, reducing its free concentration available to bind to the target kinase.
Q5: How do I interpret the data from a kinase selectivity profile?
A5: Kinase selectivity profiles are typically presented as the percentage of inhibition at a fixed concentration or as IC50/Kd values against a panel of kinases. A selective inhibitor will show high potency against the intended target (e.g., Aurora A/B) and significantly lower potency (e.g., >100-fold higher IC50) against other kinases.[6] Tools like the selectivity entropy score can be used to quantify promiscuity, with a lower score indicating higher selectivity.[4] It's important to consider that even with a "clean" profile, off-target effects can still occur in cells if the off-target kinase is particularly sensitive to inhibition or is expressed at high levels.
Data Presentation: Inhibitor Selectivity
The following tables summarize hypothetical selectivity data for commonly used Aurora kinase inhibitors against a panel of related and unrelated kinases. This data is for illustrative purposes and should be verified with experimental data for the specific batch of inhibitor being used.
Table 1: Biochemical IC50 Values (nM) of Select Aurora Kinase Inhibitors
| Kinase | Inhibitor A (Pan-Aurora) | Inhibitor B (Aurora A Selective) | Inhibitor C (Aurora B/C Selective) |
| Aurora A | 15 | 5 | 250 |
| Aurora B | 25 | 500 | 10 |
| Aurora C | 20 | 650 | 15 |
| VEGFR2 | 250 | >10,000 | 800 |
| FLT3 | >5,000 | >10,000 | 350 |
| Abl | 1,500 | >10,000 | >10,000 |
| SRC | 800 | 8,000 | 5,000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Cellular Target Engagement (EC50, nM) in a Relevant Cell Line
| Target | Inhibitor A (Pan-Aurora) | Inhibitor B (Aurora A Selective) | Inhibitor C (Aurora B/C Selective) |
| Aurora A | 50 | 20 | 1,000 |
| Aurora B | 75 | 2,000 | 45 |
| Off-Target X | 1,200 | >10,000 | 5,000 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of an Aurora kinase inhibitor using a radiometric kinase assay.
Objective: To determine the IC50 values of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
[γ-33P]ATP
-
Test inhibitor at various concentrations
-
Positive control inhibitor
-
96-well plates
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
Wash buffer (e.g., phosphoric acid)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to assess target engagement of an Aurora kinase inhibitor in intact cells.
Objective: To determine if the inhibitor binds to and stabilizes Aurora kinases in a cellular environment.
Materials:
-
Cultured cells expressing the target kinase(s)
-
Test inhibitor
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibodies against Aurora A, Aurora B, and a loading control (e.g., GAPDH)
Procedure:
-
Treat cultured cells with the test inhibitor at the desired concentration or with DMSO for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration in the supernatant.
-
Separate the soluble proteins by SDS-PAGE and perform a Western blot using antibodies against the target kinases and a loading control.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the vehicle control indicates target engagement and stabilization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: Workflow for Troubleshooting Off-Target Effects.
Caption: Logical Flow of a Rescue Experiment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aurora Kinase Inhibitor Working Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the working concentration of Aurora kinase inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Aurora kinase inhibitors?
Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating mitosis.[1][2] There are three main isoforms: Aurora A, Aurora B, and Aurora C.[2] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[3][4] Overexpression of Aurora kinases is frequently observed in various cancers, making them attractive targets for cancer therapy.[1][2][5] Aurora kinase inhibitors typically function as ATP-competitive inhibitors, blocking the kinase activity and leading to mitotic defects, cell cycle arrest, and ultimately apoptosis in cancer cells.[4][5]
Q2: What are the expected cellular phenotypes after treating cells with an Aurora kinase inhibitor?
The observed phenotype depends on the specificity of the inhibitor:
-
Pan-Aurora Inhibitors (targeting Aurora A and B): Treatment often results in a combination of phenotypes, including defects in chromosome alignment and segregation, failure of cytokinesis, and the accumulation of cells with 4N or >4N DNA content (polyploidy), which can lead to apoptosis.[1][6]
-
Aurora A-selective Inhibitors: Inhibition of Aurora A primarily leads to defects in mitotic spindle assembly, resulting in monopolar or multipolar spindles and a G2/M cell cycle arrest.[4]
-
Aurora B-selective Inhibitors: Inhibition of Aurora B disrupts the spindle assembly checkpoint, leading to chromosome misalignment, failure of cytokinesis, and endoreduplication (repeated DNA replication without cell division), resulting in polyploidy and subsequent cell death.[4]
Q3: How do I determine the starting concentration for my experiments?
A good starting point is the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value of the inhibitor for the cell line you are using. These values are often provided in the product datasheet or can be found in the literature. If this information is not available, you can start with a concentration range based on published data for similar cell lines and inhibitor types. A common starting range for many potent Aurora kinase inhibitors is in the low nanomolar to low micromolar range.[5][7]
Q4: How long should I incubate my cells with the inhibitor?
The optimal incubation time can vary depending on the cell line's doubling time and the specific experimental endpoint. For cell cycle analysis, an incubation time equivalent to one to two cell cycles (e.g., 24-48 hours) is often sufficient to observe significant effects. For shorter-term assays, such as measuring the inhibition of histone H3 phosphorylation (a marker for Aurora B activity), a few hours of incubation may be adequate.[8] Time-course experiments are recommended to determine the optimal duration for your specific assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range. |
| Incubation time is too short. | Increase the incubation time. Consider a time-course experiment. | |
| Inhibitor is inactive. | Check the storage conditions and expiration date of the inhibitor. Test a fresh stock of the inhibitor. | |
| Cell line is resistant. | Some cell lines may be inherently resistant to certain inhibitors. Consider using a different cell line or an inhibitor with a different mechanism of action. | |
| High levels of cell death, even at low concentrations | Inhibitor is cytotoxic at the tested concentrations. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration that still provides the desired biological effect. |
| Off-target effects. | Some inhibitors may have off-target effects at higher concentrations.[7][9] Review the literature for known off-target activities of your specific inhibitor. Consider using a more selective inhibitor if available. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Ensure consistent cell density, passage number, and growth conditions for all experiments. |
| Inhibitor stock solution degradation. | Prepare fresh stock solutions frequently and store them properly according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Assay
This protocol outlines a general method to determine the optimal working concentration of an Aurora kinase inhibitor by measuring cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Aurora kinase inhibitor
-
DMSO (for preparing stock solution)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Prepare a stock solution of the Aurora kinase inhibitor in DMSO. A common stock concentration is 10 mM.
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of the inhibitor in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Treat the cells with the different concentrations of the inhibitor.
-
Incubate for a period equivalent to one to two cell cycles (e.g., 24-72 hours).
-
Measure cell viability using your chosen reagent according to the manufacturer's protocol.
-
Analyze the data by plotting cell viability against the logarithm of the inhibitor concentration. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Assessing Inhibition of Aurora Kinase Activity by Western Blot
This protocol describes how to measure the inhibition of Aurora A and B activity by analyzing the phosphorylation status of their downstream targets.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Aurora kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against:
-
Phospho-Aurora A (Thr288)
-
Total Aurora A
-
Phospho-Histone H3 (Ser10) (a marker for Aurora B activity)
-
Total Histone H3
-
A loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of the Aurora kinase inhibitor (and a vehicle control) for the desired time (e.g., 4-24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting according to standard protocols.
-
Incubate membranes with the appropriate primary and secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of inhibition of Aurora A and B phosphorylation at different inhibitor concentrations.
Quantitative Data Summary
The following tables summarize the IC50 values of several common Aurora kinase inhibitors across various cancer cell lines. This data can serve as a reference for selecting a starting concentration range for your experiments.
Table 1: IC50 Values of Pan-Aurora Kinase Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| VX-680 (Tozasertib) | HCT116 | 1.8 - 24.4 | [7] |
| HeLa | <10 | [10] | |
| AT9283 | Various | 25 - 700 | [7] |
| AMG 900 | Various | 0.7 - 5.3 | [7] |
Table 2: IC50 Values of Aurora A-Selective Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| MLN8237 (Alisertib) | Various | 1.2 (cell-free) | [11] |
| MK-5108 (VX-689) | Various | 0.16 - 6.4 µM | [7] |
Table 3: IC50 Values of Aurora B-Selective Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| AZD1152-HQPA (Barasertib) | Various | 0.37 (cell-free) | [11] |
| Hesperadin | Various | 250 (cell-free) | [11] |
| ZM447439 | Various | 110 (Aurora A), 130 (Aurora B) | [6] |
Visualizations
Caption: Simplified signaling pathway of Aurora kinases in mitosis and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing the working concentration of an Aurora kinase inhibitor.
Caption: A logical troubleshooting workflow for optimizing inhibitor concentration based on experimental outcomes.
References
- 1. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Mechanisms of Resistance to Aurora Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance to Aurora kinase inhibitors.
Troubleshooting Guides
This section addresses specific experimental issues and provides step-by-step guidance to identify the underlying resistance mechanisms.
Question: My cancer cell line, which was initially sensitive to an Aurora kinase inhibitor (e.g., Alisertib, Barasertib), has developed resistance. How do I determine the mechanism of resistance?
Answer:
Acquired resistance to Aurora kinase inhibitors can be multifactorial. We recommend a stepwise approach to investigate the potential mechanisms.
Step 1: Verify the phenotype and rule out experimental artifacts.
-
Confirm Resistance: Perform a dose-response cell viability assay to confirm the shift in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line.
-
Check Compound Integrity: Ensure the inhibitor is not degraded. Use a fresh stock of the compound.
-
Cell Line Authentication: Verify the identity of your resistant cell line to rule out contamination.
Step 2: Investigate common mechanisms of resistance.
The following table outlines the primary mechanisms of resistance and the key experiments to investigate them.
| Mechanism | Key Experiments | Expected Outcome in Resistant Cells |
| Increased Drug Efflux | 1. Gene Expression Analysis (qRT-PCR): Measure mRNA levels of ABC transporters (e.g., ABCB1, ABCG2).2. Protein Expression Analysis (Western Blot/Flow Cytometry): Detect protein levels of ABCB1 (P-glycoprotein) or BCRP.3. Functional Efflux Assay: Use fluorescent substrates like Rhodamine 123 or Hoechst 33342. | Increased mRNA and protein levels of ABC transporters. Decreased intracellular accumulation of fluorescent substrates, which can be reversed by known transporter inhibitors (e.g., verapamil for ABCB1). |
| Target Alteration | 1. Sanger Sequencing: Sequence the ATP-binding domain of the target Aurora kinase (A or B).2. In Vitro Kinase Assay: Test the inhibitor's activity against the mutant kinase. | Identification of point mutations in the kinase domain. The mutant kinase will show reduced sensitivity to the inhibitor compared to the wild-type. |
| Activation of Bypass Pathways | 1. Western Blot Analysis: Examine the phosphorylation status and total protein levels of key components of survival pathways (e.g., p-NF-κB, p-mTOR, p-Akt). | Increased phosphorylation/activation of downstream effectors in the presence of the Aurora kinase inhibitor. |
| Resistance to Apoptosis | 1. Western Blot Analysis: Assess the expression levels of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and pro-apoptotic proteins (e.g., Bax, Bak).2. Apoptosis Assay (e.g., Annexin V/PI staining): Measure the extent of apoptosis induced by the inhibitor. | Upregulation of anti-apoptotic proteins. Reduced percentage of apoptotic cells upon inhibitor treatment compared to sensitive cells. |
Experimental Workflow for Investigating Acquired Resistance:
Caption: A logical workflow for troubleshooting acquired resistance to Aurora kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to Aurora kinase inhibitors?
A1: The most frequently observed mechanisms of resistance include:
-
Overexpression of ATP-binding cassette (ABC) transporters : Proteins like ABCB1 (P-glycoprotein/MDR1) and ABCG2 (BCRP) can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1]
-
Mutations in the Aurora kinase ATP-binding pocket : These mutations can prevent the inhibitor from binding effectively to its target.[2][3]
-
Activation of compensatory signaling pathways : Cancer cells can upregulate alternative survival pathways, such as the NF-κB or PI3K/Akt/mTOR pathways, to bypass the effects of Aurora kinase inhibition.[4][5]
-
Upregulation of anti-apoptotic proteins : Increased expression of proteins like Bcl-xL and Mcl-1 can make cells resistant to the apoptotic cell death induced by Aurora kinase inhibitors.
Q2: Can resistance to one Aurora kinase inhibitor confer cross-resistance to others?
A2: Yes, cross-resistance is a common phenomenon. For instance, cells that have developed resistance to one inhibitor, such as ZM447439, by acquiring a mutation in Aurora B kinase, often show resistance to other Aurora inhibitors as well.[2][3] Similarly, overexpression of ABC transporters can confer resistance to a broad range of inhibitors that are substrates for these pumps.[1]
Q3: My resistant cells do not show mutations in the target kinase or overexpression of ABC transporters. What other mechanisms should I consider?
A3: If the primary resistance mechanisms have been ruled out, consider the following possibilities:
-
Activation of bypass signaling pathways: As mentioned, cells can activate pathways like NF-κB and mTOR to promote survival.[4][5]
-
Induction of a pro-survival autophagy response: Some studies suggest that Aurora kinase inhibitors can induce autophagy, which may act as a survival mechanism for cancer cells.
-
Phenotypic changes: Cancer cells may undergo epithelial-to-mesenchymal transition (EMT) or adopt a more stem-like phenotype, which can be associated with drug resistance.
Signaling Pathway: NF-κB Activation as a Bypass Mechanism
References
- 1. biorxiv.org [biorxiv.org]
- 2. escholarship.org [escholarship.org]
- 3. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of Aurora kinase signaling allows lung cancer cells to adopt endoreplication and form polyploid giant cancer cells that resist antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Aurora Kinase Inhibitors
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for addressing the poor solubility often encountered with Aurora kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is my Aurora kinase inhibitor not dissolving in aqueous buffers?
A1: Most small molecule kinase inhibitors, including many Aurora kinase inhibitors, are hydrophobic compounds with low aqueous solubility.[1][2] They are often classified as Biopharmaceutics Classification System (BCS) class II or IV, meaning they inherently have poor solubility and/or permeability.[2][3] This chemical characteristic makes them challenging to dissolve directly in physiological buffers like PBS or saline. Forcing dissolution can lead to precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended first step for dissolving a newly received Aurora inhibitor for in vitro experiments?
A2: The standard initial approach is to create a high-concentration stock solution in a strong organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing properties.[4] It is crucial to use newly opened or anhydrous DMSO, as it is hygroscopic and absorbed water can significantly reduce its effectiveness.[4]
Q3: My inhibitor won't dissolve even in DMSO. What should I do?
A3: If you encounter solubility issues even with DMSO, you can try gentle warming and/or sonication.[4] Heating the solution (e.g., in a 37°C water bath) can help break down intermolecular forces. Sonication uses ultrasonic waves to agitate the solvent and facilitate the dissolution of the compound. Perform these steps cautiously and for short durations to avoid compound degradation.
Q4: How do I prepare my inhibitor for in vivo animal studies? The DMSO concentration is too high.
A4: High concentrations of DMSO can be toxic to animals. For in vivo administration, the DMSO stock solution must be diluted into a vehicle that is biocompatible. A common strategy is to use a co-solvent system. These formulations typically include a combination of solvents and surfactants to maintain the inhibitor's solubility at physiological pH.[4][5] It is recommended to prepare these formulations fresh on the day of use.[4]
Q5: My inhibitor precipitates when I dilute the DMSO stock into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue caused by the inhibitor crashing out of solution as the solvent polarity changes. To mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, to minimize both solubility issues and solvent-induced cellular artifacts.
-
Serial Dilution: Perform serial dilutions, first into a small volume of medium and then into the final volume.
-
Vortexing: Add the inhibitor solution to the medium while vortexing or stirring to ensure rapid and even dispersion, which can prevent localized high concentrations that lead to precipitation.
Q6: Are there more advanced methods to improve the solubility and bioavailability of Aurora inhibitors for clinical development?
A6: Yes, several advanced formulation strategies are used to overcome poor solubility for preclinical and clinical applications:
-
Nanoparticle Encapsulation: Encapsulating the inhibitor in polymeric nanoparticles, such as Accurins, can significantly improve its therapeutic index.[6][7] This method protects the drug, provides extended release, and can enhance its accumulation in tumor tissues.[8][9] For example, the Aurora B inhibitor AZD2811 was formulated into nanoparticles using an ion-pairing approach, which improved its efficacy and tolerability in preclinical models.[10]
-
Lipid-Based Formulations: Converting the inhibitor into a lipophilic salt and incorporating it into lipid-based formulations can enhance oral absorption for molecules where solubility is a primary limiting factor.[1]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes.[11][12] This complexation increases the aqueous solubility, stability, and bioavailability of the guest drug molecule.[13][14]
Troubleshooting Guides & Experimental Protocols
Troubleshooting Flowchart for Solubility Issues
This flowchart provides a step-by-step decision-making process for addressing solubility problems with Aurora kinase inhibitors.
Caption: Troubleshooting workflow for Aurora inhibitor solubility.
Data on Common Formulation Vehicles
The table below summarizes common solvents and vehicle compositions used for dissolving poorly soluble kinase inhibitors for various experimental applications.
| Vehicle Component | Purpose | Typical Use | Example Formulation 1 (in vivo)[4] | Example Formulation 2 (in vivo)[4] |
| DMSO | Primary organic solvent | In vitro stock solutions | 10% | 10% |
| PEG300 | Co-solvent, viscosity enhancer | In vivo formulations | 40% | - |
| Tween-80 | Surfactant, emulsifier | In vivo formulations | 5% | - |
| Corn Oil | Lipid vehicle | In vivo formulations (oral/IP) | - | 90% |
| Saline/PBS | Aqueous base | In vivo formulations | 45% | - |
Protocol 1: Preparation of a DMSO Stock Solution
-
Calculate Mass: Determine the mass of the Aurora inhibitor powder needed to achieve the desired stock concentration (e.g., 10 mM, 25 mM).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the inhibitor powder.
-
Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound has not fully dissolved, place it in a sonicator bath for 5-10 minutes or warm it briefly in a 37°C water bath.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before proceeding.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of an In Vivo Formulation (Co-Solvent Method)
This protocol is based on a common vehicle formulation.[4][5] The final concentration of the inhibitor must be calculated based on the desired dosage (mg/kg) and dosing volume.
-
Prepare Stock: Start with a pre-dissolved, high-concentration stock of the inhibitor in DMSO (e.g., 40 mg/mL).
-
Add Co-solvents Sequentially: In a sterile tube, add each solvent component one by one, ensuring the solution is clear after each addition.
-
Start with the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until clear.
-
Finally, add the saline or PBS and mix to create the final formulation.
-
-
Final Check: The final formulation should be a clear solution. If any precipitation or phase separation occurs, gentle warming or sonication may be attempted.[4]
-
Administration: Use the formulation on the same day it is prepared for reliable results.[4]
Advanced Formulation Strategies Overview
The following diagram illustrates advanced formulation approaches to enhance the solubility and delivery of Aurora kinase inhibitors.
Caption: Advanced strategies for formulating Aurora inhibitors.
Context: Aurora Kinase Signaling in Mitosis
Understanding the biological role of Aurora kinases helps in designing experiments. These serine/threonine kinases are crucial regulators of cell division.[15] Poor inhibitor solubility can lead to failed experiments, preventing researchers from accurately probing this critical pathway.
Caption: Simplified overview of Aurora kinase roles in mitosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aurora kinase inhibitor-12_TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. community.the-hospitalist.org [community.the-hospitalist.org]
- 8. researchgate.net [researchgate.net]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemicaljournals.com [chemicaljournals.com]
- 15. A comprehensive review on role of Aurora kinase inhibitors (AKIs) in cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Polyploidy After Aurora B Inhibitor Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering polyploidy in their experiments following treatment with Aurora B kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why do Aurora B inhibitors cause polyploidy?
A1: Aurora B kinase is a critical protein in the Chromosomal Passenger Complex (CPC), which orchestrates key events in cell division.[1][2][3] Its functions include ensuring correct chromosome attachment to the mitotic spindle and, crucially, completing cytokinesis—the final step where one cell physically divides into two.[1][4][5][6] Aurora B inhibitors block this kinase activity.[3][7] This disruption prevents the formation of a stable spindle midzone and the ultimate separation (abscission) of the daughter cells.[5][6] As a result, the cell exits mitosis without dividing, leading to a single cell with double the DNA content (e.g., a 4N tetraploid cell from a 2N diploid cell).[2][8] This process is often referred to as endomitosis or endoreduplication.[2][8]
Q2: Is the polyploidy induced by Aurora B inhibitors reversible?
A2: The reversibility depends on the extent of polyploidy and the duration of treatment. In many tumor cell lines, a single failed cytokinesis resulting in a tetraploid (4N) state is tolerated.[9][10] If the inhibitor is washed out after a short duration (e.g., 24 hours), these tetraploid cells may retain their ability to proliferate and form colonies.[9][10][11] However, prolonged treatment, especially in cells lacking functional p53 and RB tumor suppressors, can lead to hyper-polyploidy (>8N DNA content).[9][10] These hyper-polyploid cells, despite being viable, typically lose their long-term proliferative potential and fail to form tumors, even after the inhibitor is removed.[9][10][11][12]
Q3: Does the genetic background of the cell line affect the outcome of Aurora B inhibitor treatment?
A3: Yes, the status of tumor suppressor genes like p53 and Retinoblastoma (RB) is a critical determinant.
-
p53 and RB Functional Cells: In cells with intact p53 and RB pathways, the induction of polyploidy often triggers a p53-dependent cell cycle arrest or senescence, halting further proliferation.[8][9][10][11]
-
p53 and RB Defective Cells: Cells with mutations or loss of p53 and RB can bypass this checkpoint.[8][9][10] They continue to undergo rounds of DNA replication followed by failed cytokinesis, leading to the accumulation of cells with very high DNA content, a state known as hyper-polyploidy.[9][10][11]
Q4: What is the long-term fate of cells that become polyploid after treatment?
A4: The long-term fate is varied. As mentioned, tetraploidy may be tolerated in some cancer cells, allowing them to continue proliferating.[9][12] Conversely, hyper-polyploid cells (>8N) typically lose their ability to divide successfully due to issues like having too many centrosomes, which prevents the formation of a functional mitotic spindle.[9][10][11] This can lead to mitotic catastrophe, cell cycle exit, or senescence.[13] While these cells are often viable in the short term, they cannot sustain long-term colony formation.[9][10]
Troubleshooting Guide
Q5: My flow cytometry data shows a large 4N peak after treatment. How do I know if these are G2/M arrested cells or polyploid cells?
A5: This is a common point of confusion. A 4N peak can represent diploid cells arrested in the G2 or M phase of the cell cycle, or it can represent polyploid cells in the G1 phase.
-
Solution: Co-stain your cells for DNA content (with Propidium Iodide or DAPI) and a marker of mitosis, such as phosphorylated Histone H3 (pH3). Cells that are 4N for DNA content but negative for pH3 are likely true polyploid cells in G1. In contrast, cells that are 4N and positive for pH3 are diploid cells arrested in mitosis. Time-course experiments can also help; a transient increase in the pH3-positive population followed by the emergence of a pH3-negative 8N population is indicative of mitotic slippage and polyploidy.
Q6: I see a significant increase in cell death in my cultures, not just polyploidy. Is this expected?
A6: Yes, significant cell death can occur and may be due to several factors.
-
Possible Cause 1: Mitotic Catastrophe. The abnormal mitosis resulting from Aurora B inhibition can lead to apoptosis.[7][13]
-
Possible Cause 2: Off-Target Effects. Some Aurora B inhibitors, particularly older-generation or non-selective compounds, may inhibit other kinases, leading to increased toxicity.[14][15][16] Using a highly selective inhibitor can mitigate this.
-
Possible Cause 3: Cell Line Sensitivity. The p53/p73 status of your cell line can influence its sensitivity to apoptosis following Aurora B inhibition.[17] Some cell lines are simply more prone to undergoing apoptosis in response to mitotic disruption.[18]
-
Solution: Try a dose-response experiment to find a concentration that maximizes polyploidy while minimizing acute toxicity. Consider using a more selective inhibitor and verify the p53 status of your cell line.
Q7: I am not observing a significant increase in polyploidy after treating my cells. What could be wrong?
A7: A lack of polyploidy can stem from issues with the inhibitor, the cells, or the experimental setup.
-
Possible Cause 1: Inhibitor Concentration/Activity. The inhibitor concentration may be too low to effectively block Aurora B, or the compound may have degraded.
-
Possible Cause 2: Insufficient Incubation Time. The induction of polyploidy requires cells to pass through at least one full cell cycle. An incubation time shorter than the cell line's doubling time may not be sufficient.
-
Possible Cause 3: Cell Cycle Arrest. The inhibitor, at the concentration used, might be inducing a cell cycle arrest that prevents cells from reaching mitosis, which is a prerequisite for cytokinesis failure.
-
Possible Cause 4: Drug Resistance. The cells may have intrinsic or acquired resistance to the inhibitor.[7]
-
Solution: Confirm the activity of your inhibitor and perform a dose-response and time-course experiment. Ensure the treatment duration is at least 1.5 to 2 times the doubling time of the cell line.
Data Presentation
Table 1: Summary of Expected Phenotypes Following Aurora B Inhibition
| Cell Type (p53/RB Status) | Treatment Duration | Expected Primary Outcome | DNA Content by Flow Cytometry | Long-Term Proliferative Potential |
| Functional | Short-term (~24h) | Tetraploidy (4N) followed by p53-dependent cell cycle arrest.[8] | Increased 4N and 8N peaks. | Reduced. |
| Functional | Long-term (>48h) | Predominantly cell cycle arrest/senescence.[9][10] | Stable 4N/8N population, little progression to >8N. | Severely reduced. |
| Defective | Short-term (~24h) | Tetraploidy (4N).[9][10] | Significant 4N peak, emergence of 8N peak. | Maintained.[9][11] |
| Defective | Long-term (>48h) | Hyper-polyploidy.[8][9][10] | Prominent peaks at 8N, 16N, and higher. | Lost.[9][10][12] |
Table 2: Selectivity Profile of Common Aurora Kinase Inhibitors
| Inhibitor | Primary Target(s) | Notes |
| AZD1152-HQPA (Barasertib) | Aurora B | Highly selective for Aurora B over Aurora A.[2] Widely used as a tool compound for studying Aurora B function.[18] |
| AZD2811 | Aurora B | A next-generation selective Aurora B inhibitor used in clinical trials.[19] |
| MK-8745 | Aurora A | Highly selective for Aurora A. Useful as a control to distinguish Aurora A vs. B-specific effects.[20] |
| Alisertib (MLN8237) | Aurora A > Aurora B | Preferentially inhibits Aurora A, but can inhibit Aurora B at higher concentrations.[20][21] |
| ZM447439 | Aurora A & Aurora B | An older, dual Aurora A/B inhibitor. Less selective than newer compounds.[21] |
Experimental Protocols
1. Protocol: Flow Cytometry for DNA Content (Ploidy) Analysis
This protocol is used to quantify the distribution of cells with different DNA content (e.g., 2N, 4N, 8N, >8N).
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the desired concentration of Aurora B inhibitor or vehicle (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
Harvesting: Harvest both adherent and floating cells. Wash the cells once with cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.[17]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., 50 µg/mL Propidium Iodide) and an RNA-digesting enzyme (e.g., 100 µg/mL RNase A) in PBS.[17]
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.[8] Use a linear scale for forward and side scatter to gate on single cells and a logarithmic or "logicle" scale for the DNA fluorescence channel to visualize the different ploidy peaks.[22][23]
-
2. Protocol: Immunofluorescence for Visualizing Cytokinesis Failure
This method allows for direct visualization of multinucleated cells, a hallmark of failed cytokinesis.
-
Methodology:
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate. Treat with the inhibitor as required.
-
Fixation & Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with primary antibodies to visualize key structures, for example:
-
Anti-α-tubulin to stain microtubules (the spindle).
-
Anti-γ-tubulin to stain centrosomes.
-
-
Incubate with fluorescently-labeled secondary antibodies. Counterstain for F-actin with Phalloidin and for DNA with DAPI or Hoechst to visualize the cell cortex and nuclei, respectively.[8]
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope. Look for the presence of large, single cells containing multiple distinct nuclei or one giant nucleus.
-
3. Protocol: Colony Formation Assay for Long-Term Proliferative Potential
This assay assesses the ability of single cells to proliferate and form a colony, providing a measure of long-term viability after drug washout.
-
Methodology:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate to ensure colonies grow from single cells without merging.
-
Treatment: Allow cells to adhere, then treat with the Aurora B inhibitor for a defined period (e.g., 24 or 72 hours).[8]
-
Washout: After treatment, carefully remove the drug-containing media, wash the cells gently with PBS, and replace it with fresh, drug-free growth media.
-
Incubation: Culture the cells for 10-14 days, allowing colonies to form.
-
Staining and Quantification: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution. After staining, wash away the excess dye, let the plates dry, and count the number of visible colonies.
-
Visualizations
Caption: Aurora B's role in cytokinesis and its inhibition.
Caption: Workflow for analyzing Aurora B inhibitor effects.
Caption: Logic for interpreting outcomes based on cell type.
References
- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 3. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Aurora B kinase is required for cytokinesis through effecting spindle structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 6. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Aurora B inhibition induces polyploidy and mitotic catastrophe in HER2-amplified breast cancer: Telomere shortening as a potential anticancer mechanism of AZD1152-HQPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the new molecules for Aurora B inhibitors? [synapse.patsnap.com]
- 15. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 16. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 20. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. fortislife.com [fortislife.com]
- 23. research.uky.edu [research.uky.edu]
Why is my Aurora inhibitor not causing mitotic arrest?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Aurora kinase inhibitors. If your Aurora inhibitor is not inducing the expected mitotic arrest, this guide will help you identify potential causes and provide solutions.
Troubleshooting Guide: Why is My Aurora Inhibitor Not Causing Mitotic Arrest?
FAQ 1: I'm not observing an increase in the G2/M population after treating my cells with an Aurora kinase inhibitor. What could be the reason?
There are several potential reasons why your Aurora kinase inhibitor may not be causing the expected mitotic arrest. These can be broadly categorized into issues with the inhibitor itself, the experimental setup, or the biological system you are using.
Possible Cause 1: Inhibitor Specificity and Off-Target Effects
-
Aurora A vs. Aurora B Inhibition: Different Aurora kinase inhibitors have varying specificities for Aurora A and Aurora B. Inhibition of Aurora A is primarily associated with defects in centrosome separation and spindle formation, leading to mitotic arrest.[1][2] In contrast, inhibition of Aurora B often results in failed cytokinesis, leading to endoreduplication and the formation of polyploid cells, rather than a distinct G2/M arrest.[1][2][3]
-
Pan-Aurora Inhibitors: Some inhibitors target both Aurora A and B. In such cases, the Aurora B inhibition phenotype (polyploidy) can mask the mitotic arrest phenotype expected from Aurora A inhibition.[4]
Troubleshooting Steps:
-
Verify Inhibitor Specificity: Confirm the known specificity of your inhibitor for Aurora A and Aurora B from the manufacturer's datasheet or relevant literature.
-
Phenotypic Analysis: Perform immunofluorescence staining for α-tubulin and DNA to visualize the mitotic spindles and nuclear morphology. Monopolar spindles are characteristic of Aurora A inhibition, while large, multinucleated cells are indicative of Aurora B inhibition.[1]
-
Biochemical Validation: Use Western blotting to check the phosphorylation status of downstream targets specific to each kinase. For example, a decrease in phospho-Aurora A (Thr288) indicates Aurora A inhibition, while a decrease in phospho-histone H3 (Ser10) is a marker for Aurora B inhibition.[4]
Possible Cause 2: Suboptimal Experimental Conditions
-
Inhibitor Concentration: The concentration of the inhibitor is critical. An insufficient concentration will not effectively inhibit the kinase, while an excessively high concentration might lead to off-target effects or cytotoxicity that masks the desired phenotype.
-
Treatment Duration: The timing of observation is crucial. A short treatment duration may not be sufficient to observe a significant accumulation of cells in mitosis. Conversely, very long incubation times might lead to mitotic slippage, where cells exit mitosis without proper chromosome segregation, or apoptosis.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment using a range of inhibitor concentrations around the reported IC50 value for your cell line.
-
Time-Course Experiment: Collect samples at different time points after inhibitor addition (e.g., 6, 12, 24, 48 hours) to determine the optimal window for observing mitotic arrest.
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the inhibitor concentrations used are not causing widespread cell death.
Possible Cause 3: Cell Line-Specific Responses and Resistance
-
Intrinsic Resistance: Different cell lines can have varying sensitivities to Aurora kinase inhibitors due to their genetic background.
-
Acquired Resistance: Prolonged exposure to an inhibitor can lead to the development of resistant cell populations.
-
Functional Redundancy: In some contexts, other signaling pathways may compensate for the inhibition of Aurora kinases.
Troubleshooting Steps:
-
Literature Review: Check for published data on the response of your specific cell line to Aurora kinase inhibitors.
-
Use a Sensitive Control Cell Line: Include a cell line known to be sensitive to your inhibitor as a positive control in your experiments.
-
Assess Resistance Markers: If you suspect acquired resistance, you may need to perform further molecular analysis to identify potential resistance mechanisms.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
Materials:
-
Cells treated with Aurora kinase inhibitor and control cells.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
Propidium Iodide (PI) staining solution (containing RNase A).
Procedure:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any polyploid populations.[5][6][7]
Protocol 2: Western Blotting for Aurora Kinase Activity Markers
This protocol is used to assess the phosphorylation status of Aurora kinase substrates.
Materials:
-
Cell lysates from treated and control cells.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-phospho-histone H3 (Ser10), anti-total Aurora A, anti-total Histone H3).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Lyse the cells in an appropriate lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Immunofluorescence for Spindle and Nuclear Morphology
This protocol allows for the visualization of cellular structures affected by Aurora kinase inhibition.
Materials:
-
Cells grown on coverslips.
-
PBS.
-
4% paraformaldehyde (PFA) in PBS for fixation.
-
0.1% Triton X-100 in PBS for permeabilization.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI or Hoechst for DNA staining.
-
Mounting medium.
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block with 1% BSA for 30 minutes.
-
Incubate with primary antibodies in blocking solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Quantitative Data Summary
The following tables summarize the IC50 values of common Aurora kinase inhibitors and the expected cellular phenotypes.
Table 1: IC50 Values of Common Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | Aurora A selective | 1.2 | 396.5 | [8][9] |
| AZD1152-HQPA | Aurora B selective | ~1400 | <1 | [10] |
| ZM447439 | Aurora A/B | 110 | 130 | [11] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | [9][10] |
| AMG 900 | Pan-Aurora | 5 | 4 | [9][10] |
| PF-03814735 | Pan-Aurora | 5 | 0.8 | [9] |
| GSK1070916 | Aurora B/C selective | >350 | 3.5 | [8][11] |
Table 2: Expected Cellular Phenotypes of Aurora Kinase Inhibition
| Inhibitor Type | Primary Target | Expected Phenotype | Key Morphological Features | Flow Cytometry Profile | Key Biomarker Change |
| Aurora A selective | Aurora A | Mitotic Arrest | Monopolar spindles, condensed circular chromatin | Accumulation of cells in G2/M (4N DNA content) | Decreased p-Aurora A (Thr288), Increased p-Histone H3 (Ser10) initially |
| Aurora B selective | Aurora B | Endoreduplication/Polyploidy | Multinucleated cells, failed cytokinesis | Appearance of cells with >4N DNA content (8N, 16N) | Decreased p-Histone H3 (Ser10) |
| Pan-Aurora | Aurora A & B | Polyploidy (dominant phenotype) | Multinucleated cells, failed cytokinesis | Appearance of cells with >4N DNA content | Decreased p-Histone H3 (Ser10) |
Visual Guides
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathways of Aurora A and B kinases and the resulting cellular phenotypes upon their inhibition.
Caption: A logical workflow for troubleshooting experiments where an Aurora kinase inhibitor fails to induce mitotic arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Improving the Selectivity of Aurora A Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at improving the selectivity of Aurora A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with Aurora A inhibitors, and how can I assess them?
A1: A common off-target effect of Aurora A inhibitors is the simultaneous inhibition of the highly homologous Aurora B kinase.[1][2] This can lead to distinct cellular phenotypes, such as endoreduplication and polyploidy, which can confound experimental results.[3][4] To assess off-target effects, a comprehensive kinase selectivity profile is recommended. This can be achieved by screening the inhibitor against a broad panel of kinases.[5][6][7] Several commercial services offer kinase profiling, or it can be performed in-house using systems like the Kinase Selectivity Profiling System from Promega.[5][8]
Q2: My Aurora A inhibitor shows good potency in biochemical assays but is less effective in cell-based assays. What could be the reason?
A2: Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor cell membrane permeability. This can be assessed using various in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove the inhibitor from the cell. Co-incubation with known efflux pump inhibitors can help investigate this.
-
Cellular ATP Concentration: The high intracellular concentration of ATP can competitively inhibit the binding of ATP-competitive inhibitors to Aurora A, leading to reduced potency compared to biochemical assays where ATP concentrations can be controlled.[9]
-
Protein Binding: The inhibitor may bind to other cellular proteins, reducing its free concentration available to inhibit Aurora A.
-
Drug Metabolism: The cells may metabolize the inhibitor into a less active form.
Q3: How can I distinguish between the cellular effects of inhibiting Aurora A versus Aurora B?
A3: Inhibition of Aurora A and Aurora B leads to distinct mitotic aberrations. Selective Aurora A inhibition typically results in monopolar spindles and G2/M arrest.[3] In contrast, selective Aurora B inhibition leads to chromosome misalignment, failure of cytokinesis, and endoreduplication (the replication of the genome in the absence of mitosis).[3] These distinct phenotypes can be monitored using immunofluorescence microscopy by staining for tubulin (to visualize spindles) and DNA (e.g., with DAPI). Furthermore, specific biomarkers can be used. For instance, inhibition of Aurora A can be monitored by a decrease in the phosphorylation of its substrate, LATS2, while Aurora B inhibition can be assessed by the reduction of histone H3 phosphorylation at Serine 10.[1]
Q4: What are the known mechanisms of resistance to Aurora A inhibitors?
A4: Resistance to Aurora A inhibitors can arise through several mechanisms:
-
Gene Amplification or Overexpression: Increased expression of Aurora A can overcome the inhibitory effect of the drug.[10]
-
Mutations in the Kinase Domain: Mutations in the ATP-binding pocket of Aurora A can reduce the binding affinity of the inhibitor.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of Aurora A, such as the MEK/ERK pathway.[11]
-
Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
Non-genetic Mechanisms: Activation of Aurora A by its co-activator TPX2 has been shown to contribute to non-genetic resistance to EGFR inhibitors, a mechanism that could also be relevant for Aurora A inhibitor resistance.[12]
Troubleshooting Guides
Problem 1: High background signal in in-vitro kinase assays.
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are properly filtered. |
| Non-specific Binding | Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer to reduce non-specific binding of proteins or the inhibitor to the plate. |
| Enzyme Autophosphorylation | If using a method that detects ADP production, high enzyme concentration can lead to significant autophosphorylation, contributing to the background. Optimize the enzyme concentration to the lowest level that still provides a robust signal-to-background ratio. Consider using a radioactive assay that can distinguish between substrate phosphorylation and autophosphorylation. |
| Impure Kinase Preparation | Ensure the purity of the recombinant Aurora A kinase. Contaminating kinases can phosphorylate the substrate and contribute to the background signal. |
Problem 2: Inconsistent IC50 values for the same inhibitor.
| Possible Cause | Suggested Solution |
| Variable ATP Concentration | For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration. Ensure that the ATP concentration is consistent across all experiments and is ideally close to the Km value of the enzyme for ATP.[1] |
| Inaccurate Compound Concentration | Verify the concentration of the inhibitor stock solution. Perform serial dilutions carefully and use freshly prepared dilutions for each experiment. |
| Assay Incubation Time | Ensure a consistent incubation time for the kinase reaction. Longer incubation times can lead to substrate depletion and affect the calculated IC50 value. |
| Cell Passage Number | In cell-based assays, the passage number of the cell line can influence experimental outcomes. Use cells within a defined passage number range for all experiments.[13] |
| Inconsistent Cell Seeding Density | In cell-based assays, ensure that cells are seeded at a consistent density for each experiment, as this can affect the cellular response to the inhibitor.[13] |
Problem 3: Difficulty in achieving selective inhibition of Aurora A over Aurora B.
| Possible Cause | Suggested Solution |
| High Structural Homology | The ATP-binding pockets of Aurora A and Aurora B are highly conserved, making it challenging to design selective inhibitors. |
| Inhibitor Scaffold | The chemical scaffold of the inhibitor may not be optimal for selectivity. Explore different chemical series or modifications to exploit the subtle structural differences between the two kinases. For example, the residue Thr217 in Aurora A (Glu in Aurora B) is a key determinant of selectivity for some inhibitor classes.[14] |
| Allosteric Regulation | The binding of allosteric partners, such as TPX2 to Aurora A, can alter the conformation of the kinase and influence inhibitor binding and selectivity.[15][16] Consider performing assays in the presence of these binding partners to better mimic the cellular context. |
Quantitative Data Summary
Table 1: Selectivity of Common Aurora Kinase Inhibitors
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Selectivity (Aurora B/Aurora A) | Reference |
| MLN8054 | 46 | 1300 | ~28 | [1] |
| MLN8237 (Alisertib) | 1.2 | 34.5 | ~29 | [1] |
| MK-5108 | 0.06 | 215 | ~3583 | [1] |
| MK-8745 | 0.2 | 206 | ~1030 | [1] |
| AZD1152-HQPA | 368 | 1.4 | ~0.004 | [1] |
| ZM447439 | 2000 | 110 | ~0.055 | [1] |
| Danusertib (PHA-739358) | 13 | 79 | ~6 | [3] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This protocol is adapted from the Promega Kinase Selectivity Profiling System.[8]
1. Reagent Preparation: a. Prepare the Kinase Working Stock by diluting the 25X or 50X kinase stock with Kinase Buffer. b. Prepare the ATP/Substrate Working Stock by adding 100µM ATP to the Substrate Strips.
2. Kinase Reaction: a. In a 384-well plate, add 1µl of the test inhibitor at various concentrations. b. Add 2µl of the Kinase Working Stock to the appropriate wells. c. Add 2µl of the ATP/Substrate Working Stock to initiate the reaction. d. Incubate the plate for 1 hour at room temperature.
3. ADP Detection: a. Add 5µl of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Add 10µl of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature.
4. Data Analysis: a. Measure the luminescence using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and reflects the kinase activity. c. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Assay for Aurora A/B Inhibition using Immunofluorescence
1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa or U2OS) on coverslips in a multi-well plate and allow them to adhere overnight. b. Treat the cells with the Aurora A inhibitor at various concentrations for a predetermined time (e.g., 24 hours). Include a positive control for Aurora B inhibition (e.g., AZD1152-HQPA).
2. Immunofluorescence Staining: a. Fix the cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. c. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour. d. Incubate with primary antibodies against phospho-Histone H3 (Ser10) (for Aurora B activity) and α-tubulin (for spindle morphology) overnight at 4°C. e. Wash three times with PBST. f. Incubate with fluorescently labeled secondary antibodies and DAPI (for DNA staining) for 1 hour at room temperature in the dark. g. Wash three times with PBST.
3. Imaging and Analysis: a. Mount the coverslips on microscope slides. b. Acquire images using a fluorescence microscope. c. Quantify the percentage of cells with abnormal mitotic spindles (monopolar for Aurora A inhibition) and the intensity of the phospho-Histone H3 signal.
Signaling Pathways and Workflows
Caption: Simplified Aurora A signaling pathway.
References
- 1. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 2. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Selective Inhibition of Aurora Kinase A by AK-01/LY3295668 Attenuates MCC Tumor Growth by Inducing MCC Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. conservancy.umn.edu [conservancy.umn.edu]
- 16. pnas.org [pnas.org]
Avoiding G2 arrest as an off-target effect of Aurora A inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aurora A inhibitors who are encountering G2 arrest as a potential off-target effect.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant G2/M arrest after treating our cells with an Aurora A inhibitor. Is this an expected on-target effect?
A G2/M arrest can be an on-target effect of Aurora A inhibition. Aurora A plays a crucial role in mitotic entry.[1][2][3] Specifically, it is involved in the activation of the CDK1/Cyclin B1 complex, which is essential for the G2/M transition.[4][5] Inhibition of Aurora A can therefore delay or prevent entry into mitosis, leading to an accumulation of cells in the G2 phase.[3][6][7] However, a prolonged or complete G2 arrest might also indicate off-target effects on other cell cycle kinases.
Q2: How can we distinguish between an on-target G2 arrest and an off-target effect of our Aurora A inhibitor?
Distinguishing between on- and off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Use structurally distinct inhibitors: Compare the effects of your primary inhibitor with other Aurora A inhibitors that have different chemical scaffolds. If multiple, structurally diverse inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Perform a dose-response analysis: On-target effects should correlate with the IC50 or EC50 of the inhibitor for Aurora A. Off-target effects may occur at higher concentrations.
-
Rescue experiment with a drug-resistant mutant: If available, expressing a drug-resistant mutant of Aurora A should rescue the on-target G2 arrest phenotype.
-
Kinase selectivity profiling: Test your inhibitor against a panel of other kinases, particularly those involved in G2/M progression like CDK1, to identify potential off-target interactions.[8][9]
-
Assess downstream Aurora A signaling: An on-target effect should be accompanied by a decrease in the phosphorylation of known Aurora A substrates.
Q3: What are the known off-targets of Aurora A inhibitors that could cause a G2 arrest?
While many Aurora A inhibitors are highly selective, some may exhibit off-target activity against other kinases that regulate the G2/M transition. A key potential off-target is Cyclin-Dependent Kinase 1 (CDK1) . Direct inhibition of CDK1 will potently induce a G2 arrest. Some Aurora A inhibitors might also affect other kinases that indirectly influence CDK1 activity.
Q4: Our Aurora A inhibitor is causing G2 arrest in some cell lines but not others. Why might this be the case?
Cell line-specific responses to Aurora A inhibitors are common and can be attributed to several factors:
-
Genetic background: The status of tumor suppressor genes like p53 can influence the cellular response to mitotic stress.[10]
-
Expression levels of Aurora A and related proteins: The relative levels of Aurora A, its activators, and its substrates can vary between cell lines, altering their dependence on Aurora A for mitotic entry.
-
Compensatory signaling pathways: Some cell lines may have redundant pathways that can compensate for the inhibition of Aurora A, allowing them to progress through G2/M.
Troubleshooting Guide
Issue: Unexpectedly Strong or Prolonged G2 Arrest
If you observe a more potent or sustained G2 arrest than anticipated for an on-target Aurora A inhibition, consider the following troubleshooting steps:
1. Verify Inhibitor Concentration and Activity:
-
Question: Is the inhibitor concentration appropriate?
-
Action: Perform a dose-response experiment to determine the optimal concentration for Aurora A inhibition without significant off-target effects. Compare your working concentration to published data for your specific inhibitor and cell line.
-
Question: Is the inhibitor active?
-
Action: Confirm the activity of your inhibitor stock. If possible, perform a biochemical assay to measure its IC50 against purified Aurora A.
2. Assess Off-Target Effects on CDK1:
-
Question: Is the inhibitor directly inhibiting CDK1?
-
Action: Perform a Western blot to analyze the phosphorylation status of CDK1 substrates. A decrease in the phosphorylation of CDK1 substrates would suggest a potential off-target effect on CDK1.
3. Analyze Cell Cycle Markers:
-
Question: Are the cells truly arrested in G2 or are they in early mitosis?
-
Action: Use flow cytometry with dual staining for DNA content (Propidium Iodide) and a mitotic marker like phosphorylated Histone H3 (Ser10) (pH3).[11][12] A true G2 arrest will show high DNA content but low pH3 staining, while cells in mitosis will be positive for both.
4. Control Experiments:
-
Question: Is the observed phenotype specific to Aurora A inhibition?
-
Action: As a positive control for G2 arrest, treat cells with a known CDK1 inhibitor. As a negative control, use a vehicle-treated sample.
Data Presentation
Table 1: Comparative IC50 Values of Common Aurora A Inhibitors
| Inhibitor | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Notes |
| MLN8237 (Alisertib) | 1.2 | 345 | Highly selective for Aurora A. |
| MK-5108 (VX-689) | 0.064 | 14.08 | Potent and selective Aurora A inhibitor.[6][13] |
| ENMD-2076 | 14 | >1000 | Also inhibits other kinases like FLT3, Src, and VEGFR2.[6] |
| Danusertib (PHA-739358) | 13 | 79 | Pan-Aurora inhibitor with activity against other kinases.[7] |
Table 2: Expected Cellular Phenotypes of Selective Aurora A vs. Aurora B Inhibition
| Phenotype | Selective Aurora A Inhibition | Selective Aurora B Inhibition |
| Cell Cycle Arrest | G2/M delay or arrest[6][14][15] | Mitotic arrest, failure of cytokinesis |
| Phospho-Histone H3 (Ser10) | May be increased due to mitotic delay | Decreased |
| Ploidy | Can lead to polyploidy after mitotic slippage | Often results in polyploidy |
| Spindle Formation | Defective spindle formation (monopolar or multipolar) | Chromosome alignment defects |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry (PI and Phospho-Histone H3 Staining)
This protocol allows for the differentiation of cells in G2 from those in mitosis.
Materials:
-
Cells treated with Aurora A inhibitor and controls
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-phospho-Histone H3 (Ser10) antibody conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Harvest and wash cells with PBS.
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash cells with PBS and permeabilize with permeabilization buffer for 15 minutes on ice.
-
Wash cells with PBS and block with blocking buffer for 30 minutes.
-
Incubate cells with the anti-phospho-Histone H3 (Ser10) antibody for 1-2 hours at room temperature.
-
Wash cells with blocking buffer.
-
Resuspend cells in PI/RNase A staining solution and incubate for 30 minutes in the dark.
-
Analyze by flow cytometry. Gate on single cells and analyze the fluorescence of the phospho-Histone H3 antibody versus PI.
Protocol 2: Western Blot for CDK1 Activity
This protocol assesses the phosphorylation of a key CDK1 substrate as a readout for its activity.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-CDK1 substrate (e.g., anti-phospho-(Ser) CDK substrate antibody)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-CDK1 substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane (if necessary) and re-probe for a loading control.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Roles of aurora-A kinase in mitotic entry and G2 checkpoint in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase A, a synthetic lethal target for precision cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Aurora kinase A (AURKA) and WEE1 inhibition demonstrates synergistic antitumor effect in squamous cell carcinoma of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. flowcytometry-embl.de [flowcytometry-embl.de]
- 13. MK-5108, a highly selective Aurora-A kinase inhibitor, shows antitumor activity alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Aurora A vs. Aurora B: A Comparative Guide to Therapeutic Targeting in Oncology
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, have emerged as prominent targets in oncology. This guide provides an in-depth, objective comparison of Aurora A and Aurora B as therapeutic targets, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this competitive field.
Biological Functions and Rationale for Targeting in Cancer
Aurora A and Aurora B, while structurally similar, play distinct and non-redundant roles during mitosis. Their overexpression is a common feature in many human cancers, correlating with genomic instability and poor prognosis, making them attractive targets for therapeutic intervention.
Aurora A is primarily involved in centrosome maturation, separation, and the assembly of a bipolar mitotic spindle. Its inhibition leads to defects in spindle formation, resulting in mitotic arrest and subsequent apoptosis. The gene encoding Aurora A is located at chromosome 20q13.2, a region frequently amplified in various cancers.
Aurora B is a component of the chromosomal passenger complex (CPC), which is essential for correcting erroneous kinetochore-microtubule attachments, ensuring proper chromosome segregation, and orchestrating cytokinesis. Inhibition of Aurora B disrupts these processes, leading to polyploidy and cell death.
A key distinction in their therapeutic rationale lies in their immediate downstream consequences. Aurora A inhibition typically induces a mitotic arrest, providing a window for therapeutic intervention before the cell undergoes apoptosis. In contrast, Aurora B inhibition often leads to a "mitotic slippage" where cells exit mitosis without proper chromosome segregation, resulting in aneuploidy and subsequent cell death.[1][2] A study using antisense oligonucleotides to compare the inhibition of Aurora A and Aurora B in pancreatic cancer cells concluded that while both are valid targets, Aurora A-targeted therapy may offer advantages such as a more rapid induction of apoptosis following mitotic arrest.[2]
Comparative Efficacy and Selectivity of Inhibitors
A multitude of small molecule inhibitors targeting Aurora kinases have been developed, ranging from pan-inhibitors to those with selectivity for either Aurora A or Aurora B. The therapeutic window and off-target effects are critically dependent on the selectivity profile of these inhibitors.
In Vitro Inhibitor Activity
The following table summarizes the in vitro potency and selectivity of representative Aurora kinase inhibitors.
| Inhibitor | Target | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (B/A) | Reference |
| Alisertib (MLN8237) | Aurora A > Aurora B | 1.2 (IC50) | 396.5 (IC50) | ~330 | [3] |
| MK-5108 (VX-689) | Aurora A >> Aurora B | 0.064 (IC50) | 14.1 (IC50) | ~220 | [4] |
| Barasertib (AZD1152-HQPA) | Aurora B >> Aurora A | 1369 (IC50) | 0.37 (IC50) | ~0.0003 | [5] |
| GSK1070916 | Aurora B > Aurora A | >250-fold less potent | 0.38 (IC50) | <0.004 | [3] |
| VX-680 (Tozasertib) | Pan-Aurora | 0.6 (IC50) | 18 (IC50) | 30 | [3] |
| PF-03814735 | Pan-Aurora | 5 (IC50) | 0.8 (IC50) | 0.16 | [5] |
Preclinical In Vivo Efficacy
The antitumor activity of selective Aurora kinase inhibitors has been evaluated in various preclinical xenograft models.
| Inhibitor | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Alisertib (Aurora A) | HCT-116 (colorectal) | 30 mg/kg, BID, 21 days | >76% | [6] |
| Alisertib (Aurora A) | Multiple Myeloma Xenograft | 30 mg/kg | 80% | [7] |
| Barasertib (Aurora B) | H841 (SCLC) | 50 mg/kg, intermittent | Significant growth inhibition | [5] |
| AS703569 (Pan-Aurora) | Triple-Negative Breast Cancer PDX | 50 mg/kg, once a week | 40-80% in 7/11 models | [6] |
| PF-03814735 (Pan-Aurora) | SCLC Xenografts | Not specified | Growth inhibition in cMYC/MYCN amplified models | [5] |
A direct preclinical comparison in multiple myeloma models showed that both alisertib and barasertib have anti-myeloma activity, though their combination was mostly antagonistic.[7][8]
Clinical Trial Landscape
Several Aurora kinase inhibitors have advanced into clinical trials, providing valuable insights into their safety and efficacy in cancer patients.
Aurora A Inhibitor: Alisertib (MLN8237)
Alisertib has been the most extensively studied selective Aurora A inhibitor.
| Trial Phase | Cancer Type | Key Findings | Reference |
| Phase 2 | Castration-resistant & Neuroendocrine Prostate Cancer | Modest activity, with a subset of patients showing significant clinical benefit. 6-month radiographic progression-free survival (rPFS) was 13.4%. | |
| Phase 2 | Advanced/Metastatic Breast Cancer | ORR of 19.6% as monotherapy. Median PFS of 5.6 months. | [9] |
| Phase 3 | Relapsed/Refractory Peripheral T-Cell Lymphoma | Did not demonstrate superior efficacy over investigator's choice. Median PFS was 115 days for alisertib vs. 104 days for comparator. | [10] |
| Phase 1/2 | Various Solid Tumors | Showed activity in SCLC (ORR 21%) and breast cancer (ORR 18%). | [9] |
Common Adverse Events (Grade ≥3): Neutropenia, anemia, stomatitis, fatigue.[9][10]
Aurora B Inhibitor: Barasertib (AZD1152)
Barasertib is a selective Aurora B inhibitor that has been evaluated in various malignancies.
| Trial Phase | Cancer Type | Key Findings | Reference |
| Phase 2 | Elderly Acute Myeloid Leukemia (AML) | Significant improvement in objective complete response rate (OCRR) compared to low-dose cytarabine (35.4% vs. 11.5%). Median OS was 8.2 months vs. 4.5 months. | [1][11] |
| Phase 1 | Advanced Solid Tumors | Well-tolerated, with neutropenia being the dose-limiting toxicity. Stable disease was observed in 23% of patients. | [12][13] |
| Phase 1 | Acute Myeloid Leukemia (AML) | Showed preliminary activity, with one complete remission out of four evaluable patients. | [14] |
Common Adverse Events (Grade ≥3): Febrile neutropenia, stomatitis/mucositis, nausea, diarrhea.[11][15]
Signaling Pathways
The distinct roles of Aurora A and Aurora B are governed by their specific subcellular localizations and interactions with a unique set of upstream regulators and downstream substrates.
Caption: Aurora A signaling pathway highlighting key upstream activators and downstream cellular processes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparing Aurora A and Aurora B as molecular targets for growth inhibition of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiles of Key Aurora Kinase Inhibitors
A Comparative Guide to the Selectivity Profile of Pan-Aurora Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between kinase inhibitors is paramount for advancing cancer therapy. The Aurora kinases—A, B, and C—are a family of serine/threonine kinases that are critical regulators of mitosis. Their overexpression in various cancers has made them attractive targets for drug development. Pan-Aurora kinase inhibitors, designed to target all three isoforms, have shown promise in clinical trials. However, their efficacy and toxicity are intrinsically linked to their selectivity profile, which encompasses both on-target potency against the Aurora isoforms and off-target activity against other kinases.
This guide provides an objective comparison of the selectivity profiles of several prominent pan-Aurora kinase inhibitors, supported by experimental data.
The following table summarizes the inhibitory activity (IC50 or Ki values in nM) of various pan-Aurora kinase inhibitors against the three Aurora kinase isoforms. For context, well-characterized selective inhibitors for Aurora A (Alisertib/MLN8237) and Aurora B (Barasertib/AZD1152-HQPA) are included. Lower values indicate higher potency.
| Inhibitor | Type | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Key Off-Targets and Notes |
| Tozasertib (MK-0457/VX-680) | Pan-Aurora | 0.6 (Ki)[1][2][3] | 18 (Ki)[4] | 4.6 (Ki)[3][4] | Also inhibits BCR-ABL (Ki=30 nM) and FLT3 (Ki=30 nM)[1][5]. |
| Danusertib (PHA-739358) | Pan-Aurora | 13 (IC50)[5][6][7] | 79 (IC50)[5][6][7] | 61 (IC50)[5][6][7] | Potent against ABL (IC50=25 nM, including T315I mutant), RET, and TRK-A[6][8]. |
| AMG 900 | Pan-Aurora | 5 (IC50)[5][9] | 4 (IC50)[5][9] | 1 (IC50)[5][9] | Highly selective; greater than 10-fold selectivity for Aurora kinases over p38α, Tyk2, JNK2, Met, and Tie2[5][9]. |
| AT9283 | Multi-kinase | 3 (IC50) * | 3 (IC50) * | - | Also a potent inhibitor of JAK2 (IC50=1.2 nM), FLT-3, and ABL (T315I)[5][6]. |
| SNS-314 | Pan-Aurora | 9 (IC50)[10] | 31 (IC50)[10] | 3 (IC50)[10] | Inhibited 24 other kinases with higher IC50 values[10]. |
| Alisertib (MLN8237) | Aurora A Selective | 1.2 (IC50)[5][11] | 396.5 (IC50)[12] | - | Over 200-fold more selective for Aurora A than Aurora B in cellular assays[11][12][13]. |
| Barasertib (AZD1152-HQPA) | Aurora B Selective | 1368 (IC50)[14][15] | 0.37 (IC50)[5][14][16] | 17 (Ki)[17] | Approximately 3700-fold more selective for Aurora B over Aurora A[5][16]. |
Note: For AT9283, the source states 52-58% inhibition at 3 nM, from which an IC50 of ~3 nM is inferred[6].
Experimental Methodologies
The determination of a kinase inhibitor's selectivity profile is a multi-step process involving in vitro biochemical assays followed by cell-based validation.
Biochemical Kinase Assays (In Vitro)
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are the primary method for determining potency (e.g., IC50).
-
Principle : The core of the assay is to measure the transfer of a phosphate group from ATP to a specific substrate (a peptide or protein) by the kinase. The inhibitor's effect is quantified by the reduction in this phosphorylation event.
-
Radiometric Assay Protocol :
-
Reaction Setup : The kinase, a specific substrate, and the inhibitor at various concentrations are incubated in a reaction buffer.
-
Initiation : The reaction is started by adding a mixture of unlabeled ATP and radiolabeled ATP (commonly [γ-³³P]-ATP)[18]. The ATP concentration is often set near the Michaelis constant (Km) for each kinase to allow for a more direct comparison of inhibitor potencies[18].
-
Incubation : The reaction proceeds for a defined period at a controlled temperature.
-
Termination & Separation : The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a filter membrane that binds the substrate[19].
-
Detection : The amount of radioactivity incorporated into the substrate on the filter is measured using a scintillation counter.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction (without inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cellular Assays
Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a living cell and exert a biological effect.
-
Principle : These assays measure the inhibition of a specific downstream signaling event that is dependent on the target kinase's activity.
-
Western Blot Protocol for Aurora B Target Engagement :
-
Cell Treatment : A relevant cancer cell line (e.g., HCT116) is treated with the inhibitor at various concentrations for a specific duration[20][21].
-
Cell Lysis : The cells are harvested and lysed to release their protein contents.
-
Protein Quantification : The total protein concentration in each lysate is determined to ensure equal loading.
-
Electrophoresis & Transfer : Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting : The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of an Aurora B substrate, such as Histone H3 at Serine 10 (pHH3)[20][22]. A separate blot is often run for total Histone H3 as a loading control.
-
Detection : A secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody. A chemiluminescent substrate is then applied, and the resulting light signal is captured on film or with a digital imager.
-
Analysis : A reduction in the pHH3 signal with increasing inhibitor concentration indicates successful target engagement and inhibition of Aurora B in the cell[20][21].
-
Kinome-Wide Selectivity Profiling
To understand the broader selectivity of an inhibitor, it is often screened against a large panel of diverse kinases (from tens to hundreds)[23][24]. This "kinome scan" helps identify potential off-targets, which can contribute to both therapeutic efficacy and toxicity. These screens typically use high-throughput versions of the biochemical assays described above[24].
Visualizing Pathways and Workflows
Aurora Kinase Signaling in Mitosis
The diagram below illustrates the distinct roles of Aurora A and Aurora B during mitosis, the cellular process targeted by these inhibitors.
Caption: Simplified diagram of Aurora A and B kinase roles during mitosis.
Experimental Workflow for Inhibitor Selectivity Profiling
This flowchart outlines the typical experimental sequence for characterizing the selectivity of a novel kinase inhibitor.
Caption: Standard workflow for determining kinase inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Tozasertib(VX-680;MK-0457) [medchemleader.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 16. selleckchem.com [selleckchem.com]
- 17. apexbt.com [apexbt.com]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Characterization of a highly selective inhibitor of the Aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
Validating Aurora Kinase Inhibition: A Comparative Guide to Phospho-Specific Antibodies
For researchers and drug development professionals investigating the therapeutic potential of Aurora kinase inhibitors, the accurate validation of target engagement and downstream signaling effects is paramount. Phospho-specific antibodies, which recognize the activated forms of Aurora kinases, are indispensable tools in this process. This guide provides an objective comparison of commonly used phospho-specific antibodies for Aurora kinases, supported by experimental data and detailed protocols.
The Aurora kinase family, comprising Aurora A, B, and C, are crucial regulators of mitosis.[1][2] Their activity is tightly controlled by phosphorylation within their activation loop. Specifically, phosphorylation of Threonine 288 (Thr288) in Aurora A, Threonine 232 (Thr232) in Aurora B, and Threonine 198 (Thr198) in Aurora C is a hallmark of their active state.[3][4] Consequently, antibodies targeting these specific phospho-epitopes are highly effective for monitoring the inhibition of Aurora kinase activity in cellular assays.
Comparison of Phospho-Specific Aurora Kinase Antibodies
The selection of an appropriate phospho-specific antibody is critical for generating reliable data. Below is a comparison of well-characterized antibodies used to detect phosphorylated Aurora kinases.
| Antibody Target | Clone/Type | Validated Applications | Species Reactivity | Key Features |
| Phospho-Aurora A (Thr288) | C39D8 (Rabbit mAb) | Western Blotting, Immunofluorescence | Human | Detects endogenous levels of Aurora A only when phosphorylated at Thr288.[5] |
| Phospho-Aurora A (Thr288) | F.131.2 (Rabbit mAb) | Western Blotting, Immunocytochemistry | Human | Specific for the phosphorylated Thr288 epitope of human Aurora A.[6] |
| Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) | D13A11 XP® (Rabbit mAb) | Western Blotting, Immunofluorescence, Flow Cytometry | Human, Mouse, Rat | A pan-specific antibody that detects the conserved phosphorylated threonine in the activation loop of all three Aurora kinase family members.[3][7] |
| Phospho-Aurora A/B/C (Thr288, Thr232, Thr198) | CC12 (Rabbit mAb) | Flow Cytometry | Human (Predicted: Mouse, Rat) | Useful for analyzing the phosphorylation status of Aurora kinases in a high-throughput manner.[4] |
| Phospho-Aurora B (Thr232) | Polyclonal (Rabbit) | Western Blotting, IHC, ELISA, IP | Human, Mouse | Specifically recognizes the phosphorylated form of Aurora B at Thr232 with minimal cross-reactivity to non-phosphorylated Aurora B.[8] |
Signaling Pathway and Experimental Workflow
To effectively validate Aurora kinase inhibition, it is essential to understand both the signaling context and the experimental process.
Caption: Aurora Kinase Signaling Pathway in Mitosis.
Caption: Experimental Workflow for Aurora Kinase Inhibition Validation.
Experimental Protocols
Detailed below are standardized protocols for key immunoassays used to validate Aurora kinase inhibition.
This protocol is designed to detect changes in the phosphorylation levels of Aurora kinases in response to inhibitor treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, L929, or C6) and grow to 70-80% confluency. To enrich for mitotic cells with high Aurora kinase activity, treat with a mitotic arresting agent such as nocodazole (100 ng/ml) or paclitaxel (100 nM) for 16-20 hours.[3] Concurrently, treat with the Aurora kinase inhibitor of interest at various concentrations.
-
Sample Preparation: Aspirate media and wash cells with ice-cold PBS. Lyse cells in a buffer containing phosphatase inhibitors to preserve phosphorylation states. A typical lysis buffer is RIPA buffer supplemented with sodium pyrophosphate, sodium orthovanadate, and sodium fluoride.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific Aurora kinase antibody (e.g., Phospho-Aurora A/B/C (D13A11) XP® Rabbit mAb) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-Aurora kinase signal to a loading control (e.g., β-actin or total Aurora kinase) to determine the extent of inhibition.
This method allows for the visualization of the subcellular localization of active Aurora kinases and the effect of inhibitors.
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with a mitotic arresting agent and the Aurora kinase inhibitor as described for Western blotting.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[9] Wash again with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[9]
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 30-60 minutes at room temperature to reduce nonspecific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the cells with the phospho-specific Aurora kinase antibody diluted in 1% BSA in PBST for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA in PBST for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain DNA with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the intensity and localization of the phospho-Aurora kinase signal in treated versus untreated cells.
Phospho-flow cytometry enables the high-throughput, single-cell quantification of Aurora kinase phosphorylation.[10][11]
-
Cell Culture and Treatment: Grow suspension cells or adherent cells that have been detached. Treat with a mitotic arresting agent and the Aurora kinase inhibitor.
-
Fixation: After treatment, immediately fix the cells by adding formaldehyde to a final concentration of 1.5-2% directly to the culture medium and incubate for 10-15 minutes at room temperature.[10]
-
Permeabilization: Pellet the fixed cells by centrifugation and resuspend in ice-cold 90-100% methanol.[10] Incubate on ice for 30 minutes or store at -20°C.
-
Staining: Wash the cells with staining buffer (e.g., PBS with 1% BSA). Resuspend the cells in the staining buffer containing the fluorescently-conjugated phospho-specific Aurora kinase antibody (or an unconjugated primary followed by a fluorescent secondary). Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Analyze the samples on a flow cytometer, acquiring data for tens of thousands of cells per sample.
-
Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-Aurora kinase signal. Compare the MFI of inhibitor-treated samples to the control to determine the percentage of inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Phospho-Aurora A (Thr288)/Aurora B (Thr232)/Aurora C (Thr198) (D13A11) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Aurora A/B/C recombinant mAb | Abwiz Bio [abwizbio.com]
- 5. Phospho-Aurora A (Thr288) (C39D8) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-Aurora A (Thr288) Monoclonal Antibody (F.131.2) (MA5-14904) [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. Phospho-Aurora Kinase B (Thr232) Polyclonal Antibody (600-401-677) [thermofisher.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Phospho flow cytometry methods for the analysis of kinase signaling in cell lines and primary human blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors: In Vitro Potency vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinases, a family of serine/threonine kinases crucial for mitotic progression, have emerged as prominent targets in oncology drug discovery. Their overexpression in various cancers is linked to chromosomal instability and tumorigenesis. This guide provides an objective comparison of four key Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152), Danusertib (PHA-739358), and Tozasertib (VX-680). We delve into their in vitro and in vivo performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their preclinical studies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for each inhibitor, offering a clear comparison of their potency, selectivity, and efficacy across different experimental settings.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| Alisertib (MLN8237) | Aurora A | 1.2 | 0.3[1] | >200-fold selective for Aurora A over Aurora B |
| Aurora B | 396.5[2] | - | ||
| Barasertib (AZD1152-HQPA) | Aurora A | 1369 | 1369 | >1000-fold greater affinity for Aurora B over Aurora A[3] |
| Aurora B | 0.37[4] | 0.36 | ||
| Danusertib (PHA-739358) | Aurora A | 13[5] | - | Pan-Aurora inhibitor, also targets Abl, Ret, TrkA, FGFR1[5] |
| Aurora B | 79[5] | - | ||
| Aurora C | 61[5] | - | ||
| Tozasertib (VX-680) | Aurora A | 0.6[3] | 0.6 (Kiapp)[6] | Pan-Aurora inhibitor, >100-fold more selective for Aurora A than many other kinases[6] |
| Aurora B | 18[3] | - | Also inhibits FLT-3 and BCR-ABL (Ki = 30 nM)[6] | |
| Aurora C | 4.6[3] | - |
Table 2: In Vitro Cellular Proliferation (IC50 values in various cancer cell lines)
| Inhibitor | Cell Line (Cancer Type) | IC50 (nM) |
| Alisertib (MLN8237) | Multiple Myeloma (MM) cell lines | 3 - 1710 |
| HCT116 (Colon) | 40 | |
| LS174T (Colon) | 50 | |
| T84 (Colon) | 90 | |
| PTCL cell lines | 80 - 100[7] | |
| Barasertib (AZD1152-HQPA) | SCLC cell lines (sensitive) | <50[8] |
| MOLM13 (AML) | 1[4] | |
| MV4-11 (AML) | 2.8[4] | |
| Various Leukemia cell lines | 3 - 40[4] | |
| Danusertib (PHA-739358) | Various cancer cell lines | Data not specifically provided in the search results |
| Tozasertib (VX-680) | Various ATC cells | 25 - 150[6] |
| BaF3 cells (transfected with ABL or FLT-3) | ~300[6] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| Alisertib (MLN8237) | Multiple Myeloma | 15 mg/kg | 42% |
| Multiple Myeloma | 30 mg/kg | 80% | |
| Barasertib (AZD1152) | Human colon, lung, and hematologic tumors | Not specified | 55% to ≥100% |
| Danusertib (PHA-739358) | HL-60 (AML) | 25 mg/kg (b.d. i.v.) | 75% (with one complete regression)[5] |
| Tozasertib (VX-680) | HL-60 (AML) | 75 mg/kg (b.i.d. i.p. for 13 days) | 98% reduction in mean tumor volume[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of Aurora kinase inhibitors.
In Vitro Kinase Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reaction Setup : In a microplate, combine the purified active Aurora kinase (e.g., Aurora A or B), a suitable substrate (e.g., histone H3 for Aurora B), and the test inhibitor at various concentrations in a kinase buffer (typically containing Tris-HCl, MgCl₂, DTT, and Na₃VO₄)[9].
-
Initiation : Start the reaction by adding ATP to a final concentration that is often near the Km for the specific kinase[10].
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes)[9].
-
Termination : Stop the reaction by adding a solution containing a chelating agent like EDTA[11].
-
Detection : Quantify the kinase activity. This can be done through various methods:
-
Radiometric Assay : Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay (e.g., ADP-Glo™) : This method measures the amount of ADP produced, which correlates with kinase activity[10][12].
-
Western Blotting : Detecting the phosphorylated substrate using a phospho-specific antibody[9].
-
-
Data Analysis : Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere and recover overnight.
-
Compound Treatment : Treat the cells with various concentrations of the Aurora kinase inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C[4]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals[13].
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment : Treat cells with the Aurora kinase inhibitor for the desired time to induce apoptosis.
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS[3].
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as Propidium Iodide (PI)[2][3].
-
Incubation : Incubate the cells in the dark at room temperature for approximately 15 minutes[2].
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive[3].
-
-
Data Analysis : Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.
In Vivo Tumor Xenograft Model
Xenograft models are instrumental in evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice)[7][8].
-
Tumor Growth : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment : Randomly assign mice to treatment and control groups. Administer the Aurora kinase inhibitor via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a specific dosing schedule[7]. The control group receives the vehicle.
-
Tumor Measurement : Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitoring : Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint and Analysis : At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage. Further analysis can include immunohistochemistry on the tumor tissue to assess pharmacodynamic markers (e.g., p-Histone H3).
Mandatory Visualization
Aurora Kinase Signaling Pathway
Caption: Aurora kinase signaling pathway and points of inhibitor intervention.
Experimental Workflow for Aurora Inhibitor Evaluation
Caption: Preclinical evaluation workflow for Aurora kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. promega.co.uk [promega.co.uk]
- 13. researchhub.com [researchhub.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Aurora Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing effective and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of prominent Aurora kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of inhibitor specificity.
Aurora kinases (A, B, and C) are critical regulators of mitosis, and their overexpression is implicated in various cancers, making them attractive targets for anti-cancer drug development. However, the high degree of conservation within the ATP-binding pocket of kinases presents a significant challenge, often leading to off-target effects and potential toxicity. This guide delves into the cross-reactivity of several well-characterized Aurora kinase inhibitors, offering a clear comparison of their selectivity profiles.
Comparative Analysis of Inhibitor Cross-Reactivity
The following table summarizes the inhibitory activity (IC50 values) of several Aurora kinase inhibitors against their intended targets and a panel of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles of these compounds. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target(s) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) | Key Off-Target Kinases and IC50 (nM) |
| Alisertib (MLN8237) | Aurora A | 1.2[1][2] | 396.5[2] | - | Has >200-fold higher selectivity for Aurora A than Aurora B.[1] Shown to inhibit wild-type BCR-ABL and T315I BCR-ABL.[3] |
| AMG-900 | Pan-Aurora | 5[1][2] | 4[1][2] | 1[1][2] | p38α (53), TYK2 (53-650), JNK2 (53-650), MET (53-650), TIE2 (53-650).[3] >10-fold selective for Aurora kinases over these off-targets.[1] |
| AT9283 | Multi-targeted | <10 | <10 | - | JAK2 (<10), JAK3 (<10), ABL (<10), FLT3.[2][4] |
| AZD1152 | Aurora B | - | - | - | Known to inhibit FLT3.[5] |
| GSK1070916 | Aurora B/C | - | 3.5[3] | 6.5[3] | FLT1, TIE2, SIK, FLT4, FGFR1 (at higher concentrations).[3] |
| PHA-739358 | Pan-Aurora | 13[4] | 79[4] | 61[4] | Abl, Ret, Trk-A, FGFR1 (at high concentrations).[3][4] |
| PF-03814735 | Aurora A/B | 5[5] | 0.8[5] | - | FLT3, JAK2, TrkB, RET, MST3 (≥90% inhibition at 100 nM).[5] |
| R763 | Pan-Aurora | 4[3] | 4.8[3] | 6.8[3] | Abl, FLT1, FLT3.[3] |
| SNS-314 | Pan-Aurora | 9[3] | 31[3] | 3[3] | Inhibited 24 other kinases with higher IC50 values.[3] |
Experimental Methodologies for Kinase Profiling
Accurate determination of inhibitor cross-reactivity relies on robust and standardized experimental protocols. Several methods are employed for kinase inhibitor profiling, including biochemical assays that measure the inhibition of substrate phosphorylation and cell-based assays that assess target engagement in a more physiological context.[6][7]
A widely used biochemical method is the ADP-Glo™ Kinase Assay , a luminescent ADP detection platform that can be used to measure the activity of a wide range of kinases.[8][9] This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Detailed Protocol: ADP-Glo™ Kinase Assay for Inhibitor Profiling
This protocol outlines a streamlined procedure for assessing the selectivity of a kinase inhibitor against a panel of kinases in a 384-well plate format.[9]
Materials:
-
Kinase panel of interest
-
Substrates for each kinase
-
Kinase inhibitor to be tested
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Reaction Buffer (e.g., 50mM Tris pH 7.5, 150mM NaCl, 0.25mM DTT, 25% glycerol)[8]
-
ATP
-
384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
Incubation: Incubate the plate at room temperature for 1 hour.[9]
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved in assessing inhibitor selectivity and the biological context of Aurora kinase cross-reactivity, the following diagrams are provided.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
The following diagram illustrates the central role of Aurora kinases in mitosis and highlights some of the key off-target kinases that can be affected by non-selective Aurora inhibitors, potentially leading to unintended biological consequences.
Caption: Aurora Kinase Pathway and Off-Target Interactions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to AZD1152 (Barasertib) and Other Selective Aurora B Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective Aurora B kinase inhibitor AZD1152 (Barasertib) with other notable alternatives in the same class, including GSK1070916 and BI 831266. The information is supported by preclinical and clinical experimental data to aid in research and development decisions.
Introduction to Aurora B Kinase and its Inhibition
Aurora B kinase is a crucial serine/threonine kinase that plays a pivotal role in the proper execution of mitosis. It is a key component of the chromosomal passenger complex (CPC), which ensures accurate chromosome segregation and cytokinesis. Dysregulation of Aurora B kinase activity is frequently observed in various cancers, leading to aneuploidy and tumor progression. This makes Aurora B an attractive target for anticancer therapies. Selective Aurora B inhibitors aim to disrupt mitosis in rapidly dividing cancer cells, leading to cell death, while minimizing effects on non-proliferating healthy cells.
AZD1152, also known as Barasertib, is a potent and selective inhibitor of Aurora B kinase. It is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA. This guide will compare the performance of Barasertib with other selective Aurora B inhibitors, focusing on their mechanism of action, potency, cellular activity, and clinical trial outcomes.
Preclinical Performance Comparison
The following tables summarize the in vitro and cellular potency of AZD1152 (as its active metabolite AZD1152-HQPA), GSK1070916, and BI 831266.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Selectivity (Aurora B vs. A) |
| AZD1152-HQPA | Aurora B | Cell-free | 0.37[1] | 0.36[2] | >3000-fold[1] |
| Aurora A | Cell-free | 1368[3] | 1369[2] | ||
| GSK1070916 | Aurora B | Kinase assay | 0.38[4] | 0.38[5] | >250-fold[4] |
| Aurora C | Kinase assay | 1.5[4] | 1.5[5] | ||
| BI 831266 | Aurora B | Binding assay | 42[6][7][8] | - | - |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 / EC50 (nM) |
| AZD1152-HQPA | Various leukemia cell lines | Proliferation | 3-40[1] |
| MOLM13 (leukemia) | Clonogenic growth | 1[3] | |
| MV4-11 (leukemia) | Clonogenic growth | 2.8[3] | |
| SCLC cell lines (sensitive) | Growth inhibition | <50[9] | |
| GSK1070916 | A549 (lung cancer) | Proliferation | 7[4][5] |
| >100 human tumor cell lines | Proliferation | <10[10] | |
| BI 831266 | H460 (lung cancer) | Proliferation | 11[6][7] |
| HCT 116 (colon), BxPC3 (pancreatic) | Proliferation | - |
Clinical Trial Comparison
An overview of the clinical development and outcomes for each inhibitor is presented below.
Table 3: Summary of Clinical Trial Findings
| Compound | Phase | Indication(s) | Key Findings |
| AZD1152 (Barasertib) | Phase II | Acute Myeloid Leukemia (AML) | Showed a significant improvement in objective complete response rate (OCRR) compared to low-dose cytosine arabinoside (LDAC). Manageable but more toxic safety profile.[2] |
| GSK1070916 | Phase I | Advanced Solid Tumors | A completed Phase I trial (NCT01118611) has been noted, but detailed results are not widely published.[11][12] |
| BI 831266 | Phase I | Advanced Solid Tumors | The trial was prematurely terminated. The maximum tolerated dose (MTD) was not reached. Showed a generally manageable safety profile with some signs of antitumor activity (one partial response in a patient with cervical cancer).[6] |
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Aurora B Signaling Pathway
References
- 1. Barasertib | Aurora Kinase | Apoptosis | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI 831266 | AURKB inhibitor | Probechem Biochemicals [probechem.com]
- 7. opnme.com [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. researchgate.net [researchgate.net]
- 10. GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSK1070916 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Unraveling Mitotic Roles: A Comparative Guide to Aurora A and B Knockdown vs. Inhibition
A deep dive into the phenotypic divergences of genetic and pharmacological targeting of two master mitotic kinases, offering researchers critical insights for experimental design and interpretation.
The Aurora kinases, specifically isoforms A and B, are crucial serine/threonine kinases that orchestrate multiple stages of cell division. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Researchers employ two primary strategies to probe their function and assess their therapeutic potential: genetic knockdown (e.g., siRNA, shRNA) and pharmacological inhibition with small molecules. While both approaches aim to abrogate kinase function, the resulting cellular phenotypes can differ significantly. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in navigating the complexities of targeting Aurora A and B.
Aurora A: Spindle Pole Integrity and Mitotic Entry
Aurora A is primarily associated with centrosome maturation, separation, and mitotic spindle assembly.[1][2][3][4] Its activity peaks at the G2/M transition and is localized to the spindle poles.[4][5] Both knockdown and inhibition of Aurora A disrupt these processes, but often with distinct phenotypic severity.
| Phenotypic Marker | siRNA Knockdown | Small Molecule Inhibition | Primary Cellular Function Affected |
| Spindle Formation | Often bipolar but defective; monopolar in some cases.[6] | Predominantly monopolar spindles.[2][3][6] | Centrosome separation and maturation.[1][2] |
| Cell Cycle Progression | G2/M arrest or delay.[7] | G2/M arrest.[8] | Mitotic entry.[1][3] |
| Apoptosis | Induction of apoptosis, associated with caspase-3, -9 activation.[7][8][9] | Induction of apoptosis.[10] | Cell viability post-mitotic errors. |
| Centrosome Amplification | Can lead to supernumerary centrosomes.[3] | Can induce supernumerary centrosomes.[3] | Centrosome duplication fidelity. |
Aurora B: The Chromosomal Passenger Conductor
Aurora B functions as the catalytic core of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[2][11][12] This complex dynamically localizes from centromeres to the central spindle and midbody, regulating chromosome condensation, kinetochore-microtubule attachments, the spindle assembly checkpoint (SAC), and cytokinesis.[2][11]
The differences between knockdown and inhibition are particularly stark for Aurora B. Small-molecule inhibitors typically target the ATP-binding pocket, abrogating kinase activity but leaving the CPC scaffold intact and correctly localized.[12] In contrast, siRNA-mediated depletion of Aurora B leads to the degradation of the entire protein, which in turn destabilizes the other CPC components and prevents the complex from localizing to the centromeres.[12] This disruption of the CPC's structural role leads to more global kinetochore defects and pleiotropic effects than kinase inhibition alone.[6][12] A hallmark of Aurora B disruption is the failure of cytokinesis, leading to the formation of large, polyploid cells, a phenotype observed with both methods.[8][13][14]
| Phenotypic Marker | siRNA Knockdown | Small Molecule Inhibition | Primary Cellular Function Affected |
| Chromosome Alignment | Severe misalignment.[13] | Failure to congress at the metaphase plate.[15] | Kinetochore-microtubule attachments.[11] |
| Histone H3 (Ser10) Phos. | Reduction, though sometimes incomplete.[6] | Potent and complete inhibition.[6][16][17] | Chromosome condensation.[2] |
| Cytokinesis | Cytokinesis failure, leading to polyploidy/multinucleation.[18] | Cytokinesis failure, leading to polyploidy.[8][14][19] | Cleavage furrow formation and abscission. |
| Spindle Assembly Checkpoint | Checkpoint override.[6][12] | Checkpoint override.[15] | Mitotic arrest signaling.[20] |
| CPC Localization | Disrupted; other CPC components are destabilized.[12] | Intact; CPC localizes correctly but is inactive.[12] | Structural integrity of the CPC. |
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the core signaling pathways, a typical comparative workflow, and the logical basis for the observed phenotypic differences.
Caption: Core signaling pathways for Aurora A and Aurora B during mitosis.
Caption: Experimental workflow for comparing knockdown vs. inhibition phenotypes.
Caption: Logical relationship between methodology and observed phenotypes.
Experimental Protocols
siRNA-Mediated Knockdown of Aurora Kinases
This protocol provides a general framework for transiently knocking down Aurora A or B in a cell line like HeLa or U251.
-
Materials:
-
HeLa or U251 cells
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting Aurora A, Aurora B, and a non-targeting control (e.g., scrambled siRNA) at 20 µM stock concentration.
-
6-well tissue culture plates.
-
-
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed 1.5 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Cells should be 30-50% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute a final concentration of 20 nM siRNA (e.g., 2 µL of a 20 µM stock) into 100 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 207 µL of siRNA-lipid complex drop-wise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours.
-
Analysis: After incubation, harvest cells for downstream analysis such as Western Blot, Immunofluorescence, or Flow Cytometry.[7][21]
-
Small Molecule Inhibition of Aurora Kinases
This protocol describes the treatment of cells with a selective Aurora kinase inhibitor.
-
Materials:
-
HeLa or other suitable cell line.
-
Complete growth medium.
-
Selective Aurora A inhibitor (e.g., Alisertib/MLN8237) or Aurora B inhibitor (e.g., AZD1152, Barasertib).
-
DMSO (vehicle control).
-
6-well tissue culture plates.
-
-
Procedure:
-
Cell Seeding: Seed cells in 6-well plates as described in the siRNA protocol, allowing them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Create serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 10 nM - 1 µM). Prepare a vehicle control with an equivalent percentage of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired duration, typically 8 to 48 hours, depending on the specific inhibitor and the desired endpoint.[17][22]
-
Analysis: Harvest cells for downstream analysis. For cell cycle analysis, cells are typically fixed in 70% ethanol. For protein analysis, cells are lysed directly in sample buffer.[7][23]
-
Phenotypic Analysis by Immunofluorescence
This protocol is for visualizing the mitotic spindle and nuclear morphology.
-
Materials:
-
Cells grown on sterile glass coverslips in a 12-well plate.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.2% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 3% BSA in PBS).
-
Primary antibody (e.g., anti-α-tubulin for spindles).
-
Fluorescently-labeled secondary antibody.
-
DAPI or Hoechst stain for DNA.
-
Mounting medium.
-
-
Procedure:
-
Fixation: Wash cells on coverslips once with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 3% BSA for 1 hour at room temperature.
-
Antibody Staining: Incubate with primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with the secondary antibody and DAPI (e.g., 1 µg/mL) for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslip onto a glass slide using mounting medium.
-
References
- 1. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Aurora kinases: Generators of spatial control during mitosis [frontiersin.org]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.stanford.edu [web.stanford.edu]
- 13. Aurora A and Aurora B jointly coordinate chromosome segregation and anaphase microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. researchgate.net [researchgate.net]
Head-to-head comparison of commercially available Aurora inhibitors
A Head-to-Head Comparison of Commercially Available Aurora Kinase Inhibitors
Aurora kinases, a family of serine/threonine kinases, are crucial regulators of cell division.[1][2][3][4] The three mammalian isoforms—Aurora A, B, and C—play distinct but vital roles in ensuring genomic stability during mitosis and meiosis.[1][4] Aurora A is essential for centrosome maturation and bipolar spindle assembly, while Aurora B, as the catalytic component of the Chromosomal Passenger Complex (CPC), governs chromosome segregation and cytokinesis.[1][2][5] Aurora C's function is primarily in meiosis, though it shares similarities with Aurora B.[6][7]
Given their role in cell proliferation and their frequent overexpression in various cancers, Aurora kinases have emerged as promising targets for anticancer therapies.[3][4][5] This has led to the development of numerous small molecule inhibitors, several of which are commercially available for research and are being evaluated in clinical trials.[3][8][9] These inhibitors can be broadly categorized based on their selectivity for different Aurora isoforms: Aurora A-selective, Aurora B-selective, and pan-Aurora inhibitors that target multiple isoforms.
This guide provides an objective, data-driven comparison of prominent commercially available Aurora kinase inhibitors, intended for researchers, scientists, and drug development professionals.
Performance Comparison of Aurora Kinase Inhibitors
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit the kinase's activity by 50%. Lower IC50 values indicate higher potency. Selectivity is also a critical factor; an inhibitor's potency against its intended target versus other kinases (off-target effects) determines its specificity and potential for toxicity.
The following table summarizes the biochemical potency of several well-characterized, commercially available Aurora kinase inhibitors against Aurora A, B, and C.
| Inhibitor Name(s) | Target Selectivity | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Other Notable Targets |
| Alisertib (MLN8237) | Aurora A Selective | 1.2[5][10] | 396.5[5] | - | >200-fold selectivity for A over B[10] |
| MK-8745 | Aurora A Selective | 0.6[10] | >270 | - | >450-fold selectivity for A over B[10] |
| Barasertib (AZD1152-HQPA) | Aurora B Selective | 1368[11] | 0.37[9][10][11] | - | >3700-fold selectivity for B over A[10] |
| GSK1070916 | Aurora B Selective | >2500 | 0.38[9] | 1.5[9] | >250-fold selectivity for B over A[9] |
| Tozasertib (VX-680, MK-0457) | Pan-Aurora | 0.6[9] | 18[9] | 4.6[9] | FLT3 (IC50 = 30 nM)[9] |
| Danusertib (PHA-739358) | Pan-Aurora | 13[9][12] | 79[9][12] | 61[9][12] | ABL, RET, TRK-A[12] |
| AMG 900 | Pan-Aurora | 5[5][10] | 4[5][10] | 1[5][10] | - |
| PF-03814735 | Pan-Aurora | 5[5][13] | 0.8[5][13] | - | FLT3, JAK2, TrkB, RET[5] |
| AT9283 | Pan-Aurora | 3 | 3 | - | JAK2, JAK3, FLT3 |
| BI 847325 | Pan-Aurora | 25[9] | 3[9] | 15[9] | MEK[9] |
Note: IC50 values can vary between different assay conditions and sources. The data presented is a representative compilation from published literature.
Signaling Pathway and Inhibitor Mechanism of Action
Aurora kinases orchestrate key mitotic events. Aurora A, localized at the centrosomes and spindle poles, is critical for centrosome separation and the formation of a bipolar spindle.[6] Aurora B, a component of the Chromosomal Passenger Complex (CPC), moves from the centromeres to the central spindle during mitosis. It corrects improper microtubule-kinetochore attachments and is essential for the spindle assembly checkpoint and cytokinesis.[5] Inhibitors targeting these kinases are typically ATP-competitive, binding to the enzyme's active site and preventing phosphorylation of downstream substrates.
Caption: Aurora kinase signaling pathway during mitosis and points of intervention by selective and pan-inhibitors.
Experimental Protocols
Objective comparison of inhibitors requires standardized assays. Below are methodologies for key experiments used to characterize Aurora kinase inhibitors.
Biochemical Kinase Activity Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures ADP production, which is directly proportional to kinase activity.
Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer from a 5x stock.
-
Dilute the purified recombinant Aurora kinase (e.g., Aurora A) to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a solution of substrate (e.g., Kemptide) and ATP in 1x Kinase Assay Buffer. The ATP concentration is typically set near the Michaelis constant (Km) for the specific kinase.
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer containing a constant, low percentage of DMSO.
-
-
Assay Plate Setup:
-
Add the inhibitor dilutions to the wells of a 96-well or 384-well plate. Include "positive control" wells (kinase, no inhibitor) and "blank" wells (no kinase).
-
Add the diluted kinase enzyme to all wells except the "blank".
-
Initiate the kinase reaction by adding the ATP/substrate master mix to all wells.
-
-
Reaction and Detection:
-
Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for another 45 minutes.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
-
Data Analysis:
-
Normalize the data to the positive (100% activity) and blank (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for a biochemical kinase assay to determine inhibitor IC50 values.
Cellular Proliferation Assay (GI50/EC50 Determination)
This assay measures an inhibitor's effect on the growth and viability of cancer cell lines, providing insight into its potency in a biological context.
Methodology:
-
Cell Culture:
-
Culture a cancer cell line of interest (e.g., HCT116 colorectal cancer cells) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a range of concentrations of the test inhibitor in cell culture media.
-
Remove the old media from the cells and add the media containing the different inhibitor concentrations. Include vehicle control (e.g., DMSO) wells.
-
-
Incubation:
-
Incubate the cells with the inhibitor for a period that allows for multiple cell divisions (e.g., 72-96 hours).[14]
-
-
Viability Measurement:
-
Assess cell viability using a suitable method. Common options include:
-
Resazurin (AlamarBlue) Assay: Add resazurin solution to the wells. Metabolically active cells reduce resazurin to the fluorescent resorufin. Measure fluorescence.
-
MTS/XTT Assay: Add MTS or XTT reagent. Viable cells convert the tetrazolium salt into a colored formazan product. Measure absorbance.
-
Crystal Violet Assay: Fix and stain the adherent cells with crystal violet. Solubilize the dye and measure absorbance.
-
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or EC50 (concentration for 50% of maximal effect).[14]
-
In Vivo Tumor Xenograft Study
This experiment evaluates the antitumor efficacy of an inhibitor in a living organism, typically using immunodeficient mice bearing human tumors.
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., neuroblastoma or colorectal carcinoma cells) into the flank of immunodeficient mice (e.g., SCID or nude mice).[9]
-
Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the tumor-bearing mice into treatment and control groups (typically 8-10 mice per group).[14]
-
Prepare the inhibitor in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
-
Administer the inhibitor to the treatment group according to a defined schedule (e.g., once or twice daily for 14-21 days). The control group receives the vehicle only.
-
-
Efficacy Monitoring:
-
Measure tumor volume (e.g., with calipers) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Excise the tumors at the end of the study and weigh them.
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. Statistical analysis is performed to determine the significance of the antitumor effect.
-
Caption: General workflow for an in vivo tumor xenograft study to assess inhibitor efficacy.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Update on Aurora Kinase Targeted Therapeutics in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Selectivity: A Comparative Guide to the Structural Basis of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis. Their overexpression in various cancers has established them as critical targets for anticancer drug development. However, the high degree of homology in the ATP-binding pocket among the isoforms presents a significant challenge in developing selective inhibitors. This guide provides a comparative analysis of prominent Aurora kinase inhibitors, delving into the structural underpinnings of their selectivity. We present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in navigating the landscape of Aurora kinase inhibition.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the biochemical potency (IC50 or Ki) of selected Aurora kinase inhibitors against Aurora A and Aurora B, highlighting their selectivity profiles.
| Inhibitor | Target Selectivity | Aurora A (nM) | Aurora B (nM) | Selectivity (Fold, B/A) |
| Alisertib (MLN8237) | Aurora A Selective | 1.2 (IC50)[1] | 396.5 (IC50)[2] | 330 |
| MLN8054 | Aurora A Selective | 4 (IC50)[1] | >160 (IC50) | >40 |
| Barasertib (AZD1152-HQPA) | Aurora B Selective | 1369 (Ki)[3] | 0.36 (Ki)[3] | 0.00026 (~3800-fold selective for B) |
| GSK1070916 | Aurora B/C Selective | >100-fold selective for B/C | 3.5 (IC50)[4] | - |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 (Kiapp)[5] | 18 (Kiapp)[6] | 30 |
| Danusertib (PHA-739358) | Pan-Aurora | 13 (IC50)[7][8] | 79 (IC50)[7][8] | 6.1 |
| AMG 900 | Pan-Aurora | 5 (IC50)[2] | 4 (IC50)[2] | 0.8 |
Structural Basis of Inhibitor Selectivity
The selective inhibition of Aurora kinases is primarily achieved by exploiting subtle differences in the amino acid composition and conformational flexibility of their ATP-binding pockets.
Aurora A Selective Inhibitors: The Role of Threonine 217
A key determinant for Aurora A selectivity is the presence of Threonine 217 (Thr217) , a residue that is an acidic glutamate in Aurora B.[9] Aurora A-selective inhibitors, such as Alisertib (MLN8237) and MLN8054 , are designed to interact with this specific residue.
-
MLN8054 induces an unusual "DFG-up" conformation of the activation loop in Aurora A.[10] This conformation creates a hydrophobic pocket that is not present in the active "DFG-in" state. The selectivity of MLN8054 arises from the fact that the corresponding glutamate residue in Aurora B would cause electrostatic repulsion with the inhibitor, preventing stable binding.[10]
-
Alisertib (MLN8237) , a second-generation inhibitor, also achieves its high selectivity by targeting the unique conformational state of Aurora A.[11] It is a slow, tight-binding inhibitor of Aurora A.[11]
Aurora B Selective Inhibitors: Exploiting Key Residue Differences
Conversely, Aurora B selective inhibitors are designed to form favorable interactions with residues unique to its active site.
-
Barasertib (AZD1152-HQPA) , a potent and highly selective Aurora B inhibitor, achieves its remarkable selectivity of over 3700-fold compared to Aurora A.[12] The crystal structure of Barasertib in complex with Aurora B reveals that the inhibitor binds to the active "DFG-in" conformation.[13] Its selectivity is attributed to interactions with residues such as Glu177 in Aurora B, which corresponds to Thr217 in Aurora A.[9]
Pan-Aurora Inhibitors: Targeting Conserved Features
Pan-Aurora inhibitors, such as Tozasertib (VX-680) and Danusertib (PHA-739358) , bind to conserved regions of the ATP-binding pocket, leading to the inhibition of multiple Aurora kinase family members.
-
Tozasertib (VX-680) binds to a hydrophobic pocket in the inactive "closed" conformation of Aurora A.[14] The binding of VX-680 to Aurora A can be altered by the presence of the cofactor TPX2, which stabilizes an active conformation of the kinase.[15]
-
Danusertib (PHA-739358) is another pan-Aurora inhibitor that also shows activity against other kinases like Abl and Ret.[16] The crystal structure of Danusertib bound to Aurora A shows the kinase in an inactive "DFG-out" conformation.[14]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase-specific peptide substrate (e.g., Kemptide for Aurora A)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors
-
Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 10 µL.
-
Incubate at room temperature for 60 minutes.[9]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.[9]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes.[15]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Aurora B Activity Assay (Phospho-Histone H3 Immunofluorescence)
This assay measures the inhibition of Aurora B activity in cells by quantifying the phosphorylation of its substrate, Histone H3 at Serine 10.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test inhibitors
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Microscopy slides or imaging plates
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes.[17]
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[17]
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the intensity of the phospho-Histone H3 signal in the nucleus of mitotic cells.
-
Determine the cellular IC50 value by plotting the phospho-Histone H3 signal intensity against the inhibitor concentration.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in proliferation, which can be used to assess the cytotoxic effects of the inhibitors.
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test inhibitors
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
96-well plates
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[1]
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each inhibitor concentration compared to an untreated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
References
- 1. broadpharm.com [broadpharm.com]
- 2. rcsb.org [rcsb.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. rcsb.org [rcsb.org]
- 5. Crystal Structure of Human Aurora B in Complex with INCENP and VX-680 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. promega.co.uk [promega.co.uk]
- 10. Crystal structure of an Aurora-A mutant that mimics Aurora-B bound to MLN8054: insights into selectivity and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. ulab360.com [ulab360.com]
- 15. Danusertib, an aurora kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. flowcytometry-embl.de [flowcytometry-embl.de]
- 17. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Aurora Kinase Inhibitors in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
The family of Aurora kinases, key regulators of mitotic progression, has emerged as a promising target in oncology. Overexpression of these serine/threonine kinases is a frequent event in a multitude of human cancers, correlating with genomic instability and poor prognosis. This has spurred the development of small molecule inhibitors aimed at disrupting aberrant cell division in tumor cells. This guide provides a comparative analysis of the clinical trial results of three prominent Aurora kinase inhibitors: Alisertib (MLN8237), an Aurora A-selective inhibitor; Barasertib (AZD1152), an Aurora B-selective inhibitor; and Danusertib (PHA-739358), a pan-Aurora kinase inhibitor.
At a Glance: Comparative Efficacy and Specificity
| Inhibitor | Primary Target | Key Clinical Indications Investigated | Noteworthy Clinical Trial Results |
| Alisertib (MLN8237) | Aurora A Kinase | Peripheral T-Cell Lymphoma (PTCL), Malignant Mesothelioma, Sarcoma, Neuroendocrine Prostate Cancer | In a Phase 3 study in relapsed/refractory PTCL, the overall response rate (ORR) was 33% with a median progression-free survival (PFS) of 3.7 months.[1] In a Phase 2 study in malignant mesothelioma, a 4-month disease control rate of 32% was observed, though no confirmed partial or complete responses were reported.[2][3] |
| Barasertib (AZD1152) | Aurora B Kinase | Acute Myeloid Leukemia (AML), Advanced Solid Tumors | In a Phase 2 study in elderly patients with AML, Barasertib demonstrated a significant improvement in the objective complete response rate (OCRR) compared to low-dose cytosine arabinoside (35.4% vs 11.5%).[4][5] A Phase 1 study in advanced solid tumors showed stable disease in 23% of patients.[6][7] |
| Danusertib (PHA-739358) | Pan-Aurora Kinase (A, B, C) | Various Solid Tumors (Breast, Ovarian, Colorectal, Pancreatic, Lung), Hematologic Malignancies (CML, ALL) | A multi-tumor Phase 2 study showed marginal single-agent activity in common solid tumors, with a 4-month progression-free rate of 18.4% in breast cancer and 12.1% in ovarian cancer.[8] A Phase 1 study in advanced CML and Ph+ ALL showed responses in four patients with the T315I ABL kinase mutation.[9][10] |
Delving into the Mechanisms: Signaling Pathways and Cellular Effects
The distinct clinical profiles of these inhibitors are rooted in their differential targeting of Aurora kinases, leading to varied downstream cellular consequences.
Alisertib (MLN8237): Inducing Mitotic Arrest and Apoptosis through Aurora A Inhibition
Alisertib's primary mechanism of action involves the selective inhibition of Aurora A kinase, a key regulator of centrosome maturation and spindle assembly. This disruption of mitotic processes leads to G2/M cell cycle arrest and subsequent apoptosis.[11] A critical aspect of Alisertib's pro-apoptotic effect is its interplay with the p53 tumor suppressor pathway. Alisertib treatment has been shown to increase the expression of p53 and its downstream target, p21, which in turn inhibits cyclin-dependent kinases and promotes cell cycle arrest.[12][13]
Barasertib (AZD1152): Disrupting the Mitotic Checkpoint via Aurora B Inhibition
Barasertib selectively targets Aurora B kinase, a component of the chromosomal passenger complex that is essential for proper chromosome segregation and cytokinesis. Inhibition of Aurora B by Barasertib leads to defects in the mitotic checkpoint, resulting in endoreduplication and the formation of polyploid cells, which can ultimately undergo apoptosis.[14][15] A key pharmacodynamic marker of Barasertib activity is the inhibition of histone H3 phosphorylation at Serine 10, a direct substrate of Aurora B.[14]
Danusertib (PHA-739358): A Multi-pronged Attack on Cell Proliferation
As a pan-Aurora kinase inhibitor, Danusertib targets Aurora A, B, and C, leading to a broader impact on mitotic processes. Beyond its effects on cell cycle progression, Danusertib has been shown to induce apoptosis and autophagy through the modulation of key survival signaling pathways.[16][17] Notably, Danusertib can suppress the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[16][17][18]
Experimental Protocols: A Look at Clinical Trial Designs
The clinical evaluation of these inhibitors has involved a range of study designs, patient populations, and dosing regimens. Below are representative experimental workflows for key clinical trials.
Alisertib (MLN8237) Phase II Study in Malignant Mesothelioma
This single-arm study evaluated the efficacy of Alisertib in patients with unresectable malignant mesothelioma who had received at least one prior line of therapy.[19]
Barasertib (AZD1152) Phase II Study in Elderly AML
This randomized, open-label study compared the efficacy and safety of Barasertib with low-dose cytosine arabinoside (LDAC) in patients aged ≥60 years with acute myeloid leukemia.[4]
Danusertib (PHA-739358) Phase I Study in Advanced Solid Tumors
This dose-escalation study was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of Danusertib in patients with advanced solid tumors.[20][21]
Conclusion
The clinical development of Aurora kinase inhibitors has yielded a wealth of data, highlighting both the promise and the challenges of targeting this critical cell cycle machinery. Alisertib, with its selectivity for Aurora A, has shown activity in specific hematologic malignancies and solid tumors. Barasertib's potent inhibition of Aurora B has demonstrated efficacy in AML. The pan-Aurora inhibitor Danusertib, while showing modest single-agent activity in solid tumors, has provided valuable insights into the broader effects of Aurora kinase inhibition. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from these targeted therapies and exploring rational combination strategies to enhance their anti-tumor activity.
References
- 1. Randomized Phase III Study of Alisertib or Investigator’s Choice (Selected Single Agent) in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase II Trial of Alisertib (MLN8237) in Salvage Malignant Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Trial of Alisertib (MLN8237) in Salvage Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alisertib induces G2/M arrest, apoptosis, and autophagy via PI3K/Akt/mTOR- and p38 MAPK-mediated pathways in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alisertib promotes apoptosis and autophagy in melanoma through p38 MAPK-mediated aurora a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 16. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Danusertib Induces Apoptosis, Cell Cycle Arrest, and Autophagy but Inhibits Epithelial to Mesenchymal Transition Involving PI3K/Akt/mTOR Signaling Pathway in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Aurora A and B Inhibitors in Multiple Myeloma Cells
A comprehensive guide for researchers and drug development professionals on the differential antitumoral effects of selective Aurora A and B kinase inhibitors in multiple myeloma (MM) cells, supported by experimental data and detailed protocols.
The Aurora kinase family, particularly Aurora A (AURKA) and Aurora B (AURKB), are critical regulators of mitosis and have emerged as promising therapeutic targets in oncology. Their overexpression in various cancers, including multiple myeloma, is often associated with genomic instability and cellular proliferation. This guide provides an objective comparison of the antitumoral effects of selective AURKA and AURKB inhibitors in MM cells, focusing on the well-characterized inhibitors Alisertib (MLN8237) for AURKA and Barasertib (AZD1152) for AURKB.
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the quantitative data on the effects of Alisertib and Barasertib on cell viability, apoptosis, and cell cycle distribution in a panel of human multiple myeloma cell lines.
Table 1: Comparative IC50 Values (nM) of Alisertib and Barasertib in MM Cell Lines
| Cell Line | Inhibitor | IC50 at 48h (nM) | IC50 at 72h (nM) | p53 Status |
| NCI-H929 | Alisertib | ~62.5-125 | ~62.5-125 | Wild-type |
| Barasertib | >5000 | ~5000 | ||
| MM.1S | Alisertib | ~62.5-125 | ~62.5-125 | Wild-type |
| Barasertib | ~5000 | ~2500 | ||
| U266 | Alisertib | ~125 | ~125 | Mutant |
| Barasertib | >5000 | >5000 | ||
| RPMI 8226 | Alisertib | ~250 | ~250 | Mutant |
| Barasertib | >5000 | ~5000 | ||
| OPM-2 | Alisertib | ~62.5 | ~62.5 | Mutant |
| Barasertib | >5000 | >5000 |
Note: IC50 values for Alisertib in some cell lines show a plateau effect at higher concentrations. Barasertib IC50 values are generally in the micromolar range, indicating lower potency compared to Alisertib in these cell lines.
Table 2: Apoptosis Induction by Alisertib and Barasertib in MM Cell Lines (% of Apoptotic Cells)
| Cell Line | Inhibitor (Concentration) | 24h | 48h | 72h |
| NCI-H929 | Alisertib (100 nM) | ~10% | ~20% | ~30% |
| Barasertib (5 µM) | <10% | <10% | ~15% | |
| MM.1S | Alisertib (100 nM) | ~15% | ~30% | ~40% |
| Barasertib (5 µM) | ~10% | ~20% | ~40% | |
| U266 | Alisertib (100 nM) | ~10% | ~25% | ~35% |
| Barasertib (5 µM) | <10% | <10% | ~10% | |
| RPMI 8226 | Alisertib (100 nM) | ~10% | ~20% | ~30% |
| Barasertib (5 µM) | ~10% | ~25% | ~50% | |
| OPM-2 | Alisertib (100 nM) | ~15% | ~30% | ~40% |
| Barasertib (5 µM) | <10% | <10% | ~15% |
Data extracted and synthesized from graphical representations in Benedi et al., Cancers, 2025.[1][2]
Table 3: Effect of Alisertib and Barasertib on Cell Cycle Distribution in MM.1S Cells (% of Cells)
| Treatment (72h) | G0/G1 Phase | S Phase | G2/M Phase | Polyploid (>4n) |
| Control (DMSO) | ~45% | ~35% | ~20% | <5% |
| Alisertib (100 nM) | ~10% | ~5% | ~55% | ~30% |
| Barasertib (5 µM) | ~5% | <5% | ~20% | ~70% |
Data represents an approximate distribution based on graphical data from Benedi et al., Cancers, 2025, for illustrative purposes.[1][2]
Signaling Pathways and Experimental Workflows
The differential effects of Aurora A and B inhibitors stem from their distinct roles in mitosis. The following diagrams illustrate the key signaling pathways affected by Alisertib and Barasertib, and a general workflow for their experimental evaluation.
Caption: Alisertib Signaling Pathway.
Caption: Barasertib Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1.5–3 × 10^5 cells/mL in a final volume of 100 µL of complete culture medium per well.
-
Drug Treatment: Add varying concentrations of Alisertib or Barasertib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Culture and Treatment: Culture MM cells in 24- or 48-well plates and treat with the desired concentrations of Alisertib or Barasertib for 24, 48, or 72 hours.
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat MM cells with Alisertib or Barasertib for the desired time points, then harvest the cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the presence of a sub-G1 peak (indicative of apoptosis) and polyploidy.
Conclusion
This comparative guide demonstrates that both Aurora A and Aurora B inhibitors exhibit antitumoral effects in multiple myeloma cells, albeit through distinct mechanisms and with differing potencies. Alisertib, the Aurora A inhibitor, generally displays greater potency in inhibiting cell proliferation and induces G2/M arrest and apoptosis, which is associated with the upregulation of the p53 pathway in p53 wild-type cells.[1][3] In contrast, the Aurora B inhibitor Barasertib is less potent in inhibiting proliferation but is more effective at inducing polyploidy through the disruption of cytokinesis, ultimately leading to mitotic catastrophe and apoptosis.[1][2]
The choice between targeting Aurora A or Aurora B in multiple myeloma may depend on the specific genetic background of the tumor, such as the p53 status, and the desired therapeutic outcome. Further research into synergistic combinations of these inhibitors with other anti-myeloma agents is warranted to enhance their clinical efficacy.
References
- 1. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Signaling Pathways in Multiple Myeloma | Bentham Science [benthamscience.com]
A Comparative Guide to Pharmacodynamic Biomarkers for Aurora Kinase Target Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pharmacodynamic (PD) biomarkers for monitoring the target engagement and biological activity of Aurora kinase inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers and assays for preclinical and clinical research.
Introduction to Aurora Kinases and a Pharmacodynamic Biomarkers
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[1] The three main family members, Aurora A, B, and C, have distinct localizations and functions during cell division. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex (CPC), is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for cancer therapy.[3][4]
Pharmacodynamic biomarkers are essential tools in the development of Aurora kinase inhibitors. They provide a quantitative measure of the drug's effect on its target and downstream signaling pathways in both preclinical models and clinical trials.[5] The selection of a robust and reliable PD biomarker is critical for establishing dose-response relationships, optimizing dosing schedules, and predicting clinical efficacy.[6][7]
Comparison of Aurora Kinase Inhibitors
A variety of small molecule inhibitors have been developed that target Aurora kinases with varying degrees of selectivity and potency. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several prominent Aurora kinase inhibitors against Aurora A and Aurora B.
| Inhibitor | Target | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference(s) |
| Alisertib (MLN8237) | Aurora A selective | 1.2 | 396.5 | [8][9] |
| MK-5108 (VX-689) | Aurora A selective | 0.6 | 115 | [4] |
| PF-03814735 | Pan-Aurora | 5 | 0.8 | [8][10] |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | [8][11] |
| AZD1152-HQPA (Barasertib) | Aurora B selective | 1368 | 0.37 | [10] |
| GSK1070916 | Aurora B selective | >250-fold selective for B | 0.38 | [9] |
| AMG 900 | Pan-Aurora | 5 | 4 | [11] |
| CYC116 | Pan-Aurora | 44 | 19 | [10] |
| PHA-680632 | Pan-Aurora | 27 | 135 | [10] |
Key Pharmacodynamic Biomarkers
The primary pharmacodynamic biomarkers for Aurora kinase inhibition differ based on the specific kinase being targeted.
For Aurora A Inhibition:
-
Increased Mitotic Index: Inhibition of Aurora A leads to defects in spindle formation, causing cells to arrest in mitosis. This can be quantified by measuring the percentage of cells in the mitotic (M) phase of the cell cycle.
-
Defects in Chromosome Alignment and Spindle Bipolarity: Inhibition of Aurora A results in misaligned chromosomes at the metaphase plate and the formation of monopolar or multipolar spindles.
For Aurora B Inhibition:
-
Inhibition of Histone H3 Phosphorylation (pHH3): Aurora B is the primary kinase responsible for phosphorylating histone H3 at serine 10 (Ser10) during mitosis. Inhibition of Aurora B leads to a dose-dependent decrease in the levels of phospho-histone H3 (pHH3). This is a widely used and robust biomarker for Aurora B target engagement.
Experimental Protocols
Immunohistochemistry (IHC) for Phospho-Histone H3 (Ser10) in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for detecting pHH3 in FFPE tissue sections, a common method for assessing Aurora B inhibitor activity in tumor biopsies.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
-
Biotinylated secondary antibody
-
Avidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[14]
-
-
Peroxidase Blocking:
-
Incubate slides in hydrogen peroxide solution for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.[15]
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with avidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse with PBS.
-
Incubate with DAB solution until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Mitotic Index (Phospho-Histone H3) and Cell Cycle Analysis
This protocol describes the simultaneous analysis of pHH3 and DNA content by flow cytometry to determine the mitotic index and assess cell cycle distribution following treatment with an Aurora kinase inhibitor.[16][17]
Materials:
-
Cell suspension
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 70% ethanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Harvest cells and wash with cold PBS.
-
Fix cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.[18]
-
-
Permeabilization and Blocking:
-
Wash fixed cells with PBS.
-
Permeabilize by resuspending in permeabilization buffer for 15 minutes at room temperature.
-
Wash with PBS containing 1% BSA.
-
Block with blocking solution for 30 minutes.
-
-
Antibody Staining:
-
Incubate cells with the fluorescently labeled anti-pHH3 antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
DNA Staining:
-
Wash cells with PBS.
-
Resuspend in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells based on forward and side scatter.
-
Measure the fluorescence of the pHH3 antibody (e.g., in the FITC channel) and PI (e.g., in the PE-Texas Red channel).
-
The percentage of pHH3-positive cells with 4N DNA content represents the mitotic index.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Simplified signaling pathways for Aurora A and Aurora B kinases.
Experimental Workflow: Pharmacodynamic Biomarker Analysis
Caption: General workflow for pharmacodynamic biomarker assessment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on Aurora kinase: Small molecule inhibitors and clinical trial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development [hayesbiomarkerconsulting.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. criver.com [criver.com]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 13. sysy.com [sysy.com]
- 14. biosb.com [biosb.com]
- 15. biocare.net [biocare.net]
- 16. Mitotic index determination by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. FACS-Based Detection of Phosphorylated Histone H3 for the Quantitation of Mitotic Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. High-resolution mapping of mitotic DNA synthesis under conditions of replication stress in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Aurora Inhibitor 1: A Guide for Laboratory Personnel
Ensuring the safe and compliant disposal of Aurora inhibitor 1 is critical for protecting laboratory personnel and the environment. This potent compound, utilized in cancer research, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement.
As a cytotoxic agent, all materials contaminated with this compound must be handled with care and disposed of as hazardous waste.[2][3] The following procedures provide a step-by-step guide for the proper management and disposal of this compound and associated waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is essential to be familiar with the safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If there is a risk of aerosol formation, a properly fitted respirator is necessary.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, and labeling to ensure that all contaminated materials are managed as hazardous waste.
-
Segregation at the Point of Use: Immediately after use, all materials that have come into contact with this compound must be segregated from non-hazardous waste.[3] This includes both solid and liquid waste.
-
Solid Waste Disposal:
-
Contaminated Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed directly into a designated, puncture-resistant sharps container with a purple lid.[3][4]
-
Non-Sharp Solid Waste: All other contaminated solid waste, such as gloves, pipette tips, and empty vials, must be disposed of in a designated cytotoxic waste container.[5] These containers are typically yellow with a purple lid or are red and clearly labeled as "Cytotoxic Waste".[4][5]
-
-
Liquid Waste Disposal:
-
Aqueous solutions containing this compound should not be poured down the drain.[6]
-
Collect all liquid waste in a leak-proof, sealable container that is clearly labeled as "Cytotoxic Waste" and includes the name of the chemical.
-
-
Labeling: All waste containers must be clearly labeled with the type of waste, the date, and the origin (e.g., laboratory name or department).[3]
-
Storage: Until collection, store all cytotoxic waste in a secure, designated area that is accessible only to authorized personnel.[3]
-
Final Disposal: Arrange for the collection and disposal of the cytotoxic waste through a licensed clinical waste provider. The standard method for the final disposal of cytotoxic waste is high-temperature incineration.[3][4]
Quantitative Data Summary
The following table summarizes key hazard and disposal information for this compound.
| Parameter | Value/Instruction | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Transportation | Considered non-hazardous for transport. | [1] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. Aurora kinase-IN-1|MSDS [dcchemicals.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. swansea.ac.uk [swansea.ac.uk]
Safeguarding Your Research: Essential Safety and Handling Protocols for Aurora Inhibitor 1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent compounds like Aurora inhibitor 1. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling this class of compounds.
Aurora kinase inhibitors are a class of small molecules that target Aurora kinases, key regulators of cell division.[1][2][3] Due to their biological activity, it is crucial to handle these compounds with appropriate care to minimize exposure and ensure the integrity of research. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), handling procedures, and disposal protocols.
Hazard Identification and Safety Precautions
"this compound" is a term that may refer to several specific chemical compounds. It is imperative to consult the Safety Data Sheet (SDS) for the particular inhibitor you are using. Based on available SDS information for representative Aurora A inhibitors, the primary hazards include:
-
Acute Oral Toxicity: Classified as harmful if swallowed.[4]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]
Precautionary Statements:
-
Wash skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Avoid release to the environment.[4]
-
If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.[4]
-
Collect any spillage.[4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. Change gloves frequently and after handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. Consider a disposable gown for handling larger quantities. |
| Respiratory Protection | Use in a well-ventilated area | Work in a chemical fume hood to avoid inhalation of dust or aerosols.[4] If not possible, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing the powdered compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersal of dust.
-
Use dedicated spatulas and weighing boats. Clean them thoroughly after use or dispose of them as contaminated waste.
2. Dissolving the Compound:
-
This compound is often soluble in solvents like DMSO.
-
Add the solvent slowly to the powdered compound to avoid splashing.
-
Cap the vial or tube securely and vortex or sonicate as needed to ensure complete dissolution.
3. Use in Experiments:
-
When adding the inhibitor to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid generating aerosols.
-
Keep all containers with the inhibitor clearly labeled and sealed when not in use.
4. Accidental Spills:
-
In case of a small spill, carefully wipe it up with absorbent material while wearing appropriate PPE.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Collect all contaminated materials in a sealed container for proper disposal.[4]
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing boats, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Container Disposal: Dispose of the original container and any unused contents at an approved waste disposal plant.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for a representative Aurora A inhibitor. Note that specific values can vary between different inhibitors.
| Parameter | Value | Reference Compound |
| IC₅₀ (Aurora A) | 3.4 nM | TCS7010 (Aurora A Inhibitor I)[5][6] |
| IC₅₀ (Aurora B) | 3,400 nM | TCS7010 (Aurora A Inhibitor I)[6] |
| Molecular Weight | 503.97 g/mol | Aurora A inhibitor 1 (CAS: 2677799-04-9)[4] |
| Solubility | 10 mg/mL in DMSO | Aurora-A Inhibitor I (SML0882) |
Experimental Protocols Overview
Detailed experimental protocols are highly specific to the research question and experimental system. The following provides a general workflow for a cell-based assay to assess the antiproliferative effects of an Aurora inhibitor.
In Vitro Cell Proliferation Assay (e.g., using HCT116 cells):
-
Cell Seeding: Plate HCT116 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the Aurora inhibitor in DMSO. Create a serial dilution of the inhibitor in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., MTS, resazurin) to measure the number of viable cells according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence using a plate reader. Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.[5]
Aurora Kinase Signaling Pathway
Aurora kinases are crucial for the proper execution of mitosis. They are involved in centrosome separation, bipolar spindle assembly, and cytokinesis.[1][7] Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[2]
Caption: Role of Aurora Kinases in Mitosis and Inhibition by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. Aurora kinase inhibitors in preclinical and clinical testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical experience with aurora kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora A inhibitor 1|2677799-04-9|MSDS [dcchemicals.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
